Oxocane-2,8-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
oxocane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHUBLNWMCWUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429491 | |
| Record name | pimelic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10521-07-0 | |
| Record name | 2,8-Oxocanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pimelic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxocane-2,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Oxocane-2,8-dione: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxocane-2,8-dione, also known by its synonym pimelic anhydride, is a seven-membered cyclic anhydride. This heterocyclic organic compound, with the chemical formula C₇H₁₀O₃, serves as a valuable monomer in the synthesis of polyesters and other functional polymers.[1] Its unique eight-membered ring structure, containing two carbonyl groups and an oxygen heteroatom, imparts specific chemical reactivity and physical properties that are of significant interest in materials science and medicinal chemistry. This guide provides a comprehensive overview of the chemical and physical properties of oxocane-2,8-dione, its synthesis and characterization, reactivity, and potential applications, with a focus on insights relevant to research and development professionals.
Molecular Structure and Chemical Properties
The fundamental characteristics of oxocane-2,8-dione are summarized in the table below, providing a foundational understanding of its molecular identity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | PubChem[1] |
| Molecular Weight | 142.15 g/mol | PubChem[1] |
| IUPAC Name | oxocane-2,8-dione | PubChem[1] |
| CAS Number | 10521-07-0 | Dalton Research Molecules[2] |
| Synonyms | Pimelic anhydride, 2,8-Oxocanedione | PubChem[1] |
| Canonical SMILES | C1CCC(=O)OC(=O)CC1 | PubChem[1] |
| InChI Key | ZJHUBLNWMCWUOV-UHFFFAOYSA-N | PubChem[1] |
Structural Elucidation
graph Oxocane_2_8_dione_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom positions
O1 [label="O", pos="0,1!", fontcolor="#EA4335"];
C2 [label="C", pos="1,0.5!", fontcolor="#202124"];
O3 [label="O", pos="1.5,-0.5!", fontcolor="#EA4335"];
C4 [label="C", pos="1,-1.5!", fontcolor="#202124"];
C5 [label="C", pos="0,-2!", fontcolor="#202124"];
C6 [label="C", pos="-1,-1.5!", fontcolor="#202124"];
C7 [label="C", pos="-1.5,-0.5!", fontcolor="#202124"];
C8 [label="C", pos="-1,0.5!", fontcolor="#202124"];
O9 [label="O", pos="-1.5,1.5!", fontcolor="#EA4335"];
// Bonds
C2 -- O1;
C2 -- O3;
C2 -- C8;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- O9;
C4 -- C7 [style=invis]; // for layout
}
Caption: Workflow for the synthesis of oxocane-2,8-dione.
Reactivity and Mechanisms
The reactivity of oxocane-2,8-dione is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is the basis for its primary application as a monomer in ring-opening polymerization.
Ring-Opening Polymerization (ROP)
Oxocane-2,8-dione can undergo ring-opening polymerization to form polyesters. This process can be initiated by various catalysts, including organometallic compounds and organic catalysts. The driving force for the polymerization of many cyclic compounds is their ring strain.[3] The polymerization of cyclic anhydrides with epoxides is a promising route to a large array of polyesters.[4]
Mechanism: The general mechanism of ROP involves the nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the cleavage of an acyl-oxygen bond and the formation of a linear polymer chain. The specific mechanism can vary depending on the initiator and reaction conditions (e.g., cationic, anionic, or coordination-insertion).
Reactions with Nucleophiles
Like other anhydrides, oxocane-2,8-dione reacts with various nucleophiles:
-
Alcohols: Reacts with alcohols to form monoesters of pimelic acid.
-
Amines: Reacts with amines to form amides.
These reactions are fundamental to its use in creating functionalized polymers and other complex organic molecules.
Applications in Polymer Chemistry and Drug Development
The ability of oxocane-2,8-dione to form biodegradable polyesters makes it a monomer of interest for applications in the biomedical field. Polyanhydrides are a class of synthetic biodegradable polymers that have been explored for use as controlled drug delivery vehicles due to their biocompatibility and surface-eroding properties.[5]
Biodegradable Polyesters
Polyesters synthesized from dicarboxylic acids like pimelic acid and various diols have shown promise as environmentally friendly materials with good thermomechanical properties.[6] The properties of these polyesters, such as their melting point and flexibility, can be tuned by varying the chain length of the diol comonomer.[6] Polyesters derived from pimelic acid are expected to be biodegradable, making them attractive for applications in packaging and medicine.
Drug Delivery
Polyanhydrides are well-suited for drug delivery because their hydrolysis leads to the release of the encapsulated drug at a controlled rate. The degradation products are non-toxic and easily cleared from the body.[5] While specific studies on polymers derived solely from oxocane-2,8-dione are not abundant, the broader class of polyanhydrides has been extensively investigated for the delivery of small molecule drugs, vaccines, and peptides.[5]
Safety and Handling
Oxocane-2,8-dione is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Oxocane-2,8-dione is a versatile cyclic anhydride with significant potential as a monomer for the synthesis of functional and biodegradable polyesters. Its reactivity, driven by the strained eight-membered ring and two electrophilic carbonyl centers, allows for controlled polymerization and derivatization. While further research is needed to fully explore its specific applications, particularly in drug delivery and as a building block for advanced materials, the foundational chemistry presented in this guide provides a strong basis for its use in innovative research and development endeavors. The synthesis from readily available pimelic acid and its amenability to ring-opening polymerization make it an attractive target for future investigations in polymer and materials science.
References
-
PrepChem. Synthesis of pimelic anhydride. [Link]
-
Wikipedia. Pimelic acid. [Link]
-
Blanksby, S. J., & Mitchell, T. W. (2010). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]
-
Duda, A., & Kowalski, A. (2009). Thermodynamics and Kinetics of Ring-Opening Polymerization. Wiley-VCH. [Link]
-
Dalton Research Molecules. Pimelic acid anhydride | CAS 10521-07-0. [Link]
-
PubChem. Oxocane-2,8-dione. [Link]
-
Kumar, N., & Langer, R. (2022). Polyanhydride Chemistry. ACS Publications. [Link]
-
De, S., & Ramakrishnan, S. (2020). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry (RSC Publishing). [Link]
Sources
- 1. Oxocane-2,8-dione | C7H10O3 | CID 9543533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pimelic acid anhydride | CAS 10521-07-0 [daltonresearchmolecules.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Biobased Linear Polyester: Effect of Acids and Diols" by Jainishkumar Patel [digitalcommons.pittstate.edu]
An In-Depth Technical Guide to the Synthesis of Pimelic Anhydride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Pimelic anhydride, a seven-membered cyclic dicarboxylic anhydride, serves as a valuable building block in organic synthesis, particularly in the preparation of polymers, plasticizers, and pharmaceutical intermediates. Its unique seven-carbon backbone imparts desirable properties to resulting molecules, making its efficient synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the principal synthetic pathways to pimelic anhydride, starting from the synthesis of its precursor, pimelic acid, and detailing various methods for its subsequent cyclization. The discussion is grounded in established chemical principles, offering field-proven insights into experimental choices, reaction mechanisms, and practical considerations for laboratory and potential scale-up applications. This document is intended to be a practical resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction: The Significance of Pimelic Anhydride
Pimelic acid and its derivatives are integral to various biological and industrial processes. In biochemistry, derivatives of pimelic acid are involved in the biosynthesis of the essential amino acid lysine and the vitamin biotin. Industrially, pimelic acid is a precursor to polyesters and polyamides, with its seven-carbon chain offering a unique alternative to the more common adipic acid (a six-carbon dicarboxylic acid).[1] Pimelic anhydride, as a cyclic and activated form of pimelic acid, is a key intermediate for introducing the pimeloyl moiety into more complex molecules, a feature leveraged in the synthesis of fine chemicals and pharmaceuticals.
This guide is structured to provide a thorough understanding of the synthesis of pimelic anhydride, beginning with an exploration of the various routes to its precursor, pimelic acid. Subsequently, it delves into the primary methods for the cyclization of pimelic acid to form the target anhydride. Each section includes detailed experimental protocols, mechanistic insights, and a comparative analysis of the different approaches.
Synthesis of the Precursor: Pimelic Acid
The efficient synthesis of pimelic anhydride is predicated on the availability of high-purity pimelic acid. Several viable synthetic routes to pimelic acid have been developed, each with its own set of advantages and challenges. The choice of method often depends on factors such as the availability of starting materials, desired scale, and economic considerations.
Synthesis of Pimelic Acid from Cyclohexanone
A well-established laboratory-scale synthesis of pimelic acid begins with the readily available and inexpensive starting material, cyclohexanone.[2] This multi-step process involves a Claisen condensation followed by hydrolysis and decarboxylation.
Reaction Workflow:
Caption: Synthesis of Pimelic Acid from Cyclohexanone.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 2-ketocyclohexylglyoxalate. In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a solution of sodium ethoxide is prepared from sodium and absolute ethanol. The solution is cooled, and a mixture of cyclohexanone and ethyl oxalate is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting product is isolated by acidification and extraction.[2]
-
Step 2: Hydrolysis and Decarboxylation to Pimelic Acid. The crude ethyl 2-ketocyclohexylglyoxalate is then subjected to hydrolysis and decarboxylation using a solution of sodium hydroxide in methanol under reflux. The reaction mixture is heated for several hours, after which the methanol is distilled off. The aqueous residue is acidified with concentrated hydrochloric acid, leading to the precipitation of crude pimelic acid.[2]
-
Step 3: Purification of Pimelic Acid. The crude pimelic acid is purified by recrystallization from hot water or a mixture of benzene and diethyl ether to yield the final product.[2][3]
Causality of Experimental Choices:
-
The use of a strong base like sodium ethoxide is crucial for the deprotonation of cyclohexanone at the α-position, initiating the Claisen condensation with ethyl oxalate.
-
The subsequent hydrolysis with sodium hydroxide breaks down the ester and glyoxalate functionalities, and the following acidification and heating promote decarboxylation to form pimelic acid.
-
Recrystallization is a standard and effective method for purifying solid organic compounds like pimelic acid, removing unreacted starting materials and byproducts.
Synthesis of Pimelic Acid from Salicylic Acid
Another classical laboratory preparation of pimelic acid utilizes salicylic acid as the starting material. This method involves the reduction of the aromatic ring followed by ring-opening.[2]
Reaction Workflow:
Caption: Synthesis of Pimelic Acid from Salicylic Acid.
Experimental Protocol:
-
Step 1: Reduction of Salicylic Acid. Salicylic acid is dissolved in isoamyl alcohol and heated. Sodium metal is added in portions to the boiling solution. This vigorous reaction reduces the aromatic ring. After the reaction is complete, the mixture is cooled, and water is carefully added to decompose any unreacted sodium.[2]
-
Step 2: Isolation and Esterification of the Crude Product. The product is extracted into an aqueous layer. The crude product, a mixture of pimelic and salicylic acids, is then esterified by refluxing with absolute ethanol and a catalytic amount of concentrated sulfuric acid.[2]
-
Step 3: Purification and Hydrolysis. The resulting ethyl esters are purified by extraction to remove ethyl salicylate. The purified ethyl pimelate is then hydrolyzed by saponification with sodium hydroxide, followed by acidification with hydrochloric acid to yield pimelic acid. The final product is purified by recrystallization.[2]
Causality of Experimental Choices:
-
The Birch-like reduction using sodium in a high-boiling alcohol like isoamyl alcohol is effective for reducing the aromatic ring of salicylic acid.
-
Esterification of the crude product mixture allows for the separation of the more polar salicylic acid derivative from the pimelic acid derivative through extraction.
-
The final hydrolysis step is a standard procedure to convert the ester back to the carboxylic acid.
Industrial Production of Pimelic Acid
On an industrial scale, pimelic acid is often produced through the oxidation of cycloheptanone with oxidizing agents like dinitrogen tetroxide.[1][4] Another patented industrial route involves the carbonylation of ε-caprolactone in the presence of a carbonylation catalyst and a hydrogen halide promoter.[5] These methods are generally more suited for large-scale production due to factors like cost of reagents and engineering requirements.
Table 1: Comparison of Pimelic Acid Synthesis Routes
| Feature | Synthesis from Cyclohexanone | Synthesis from Salicylic Acid | Industrial Oxidation of Cycloheptanone |
| Starting Materials | Cyclohexanone, Ethyl Oxalate | Salicylic Acid, Sodium, Isoamyl Alcohol | Cycloheptanone, Dinitrogen Tetroxide |
| Scale | Laboratory | Laboratory | Industrial |
| Reported Yield | 47-54% (based on cyclohexanone)[2] | 35-38% (based on salicylic acid)[2] | High throughput |
| Key Advantages | Inexpensive starting materials | Utilizes a different feedstock | Suitable for large-scale production |
| Key Disadvantages | Multi-step, moderate yield | Use of sodium metal, vigorous reaction | Requires specialized equipment and reagents |
Synthesis of Pimelic Anhydride from Pimelic Acid
Once pimelic acid is obtained, the next crucial step is its cyclization to form pimelic anhydride. This intramolecular dehydration can be achieved through several methods, each with its own merits and drawbacks in terms of reaction conditions, yield, and purity of the final product.
Dehydration using Acetic Anhydride
Acetic anhydride is a common and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids. The reaction proceeds by forming a mixed anhydride intermediate, which then undergoes intramolecular acyl substitution.
Reaction Mechanism:
Sources
A Comprehensive Technical Guide to the Structural Elucidation of 2,8-Oxocanedione
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 2,8-oxocanedione, a medium-ring lactone. Moving beyond a simple recitation of analytical techniques, this document details the strategic application and interpretation of modern spectroscopic methods. It emphasizes a logical, causality-driven workflow, beginning with fundamental characterization and progressing through advanced two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. This guide is intended to serve as a practical resource for researchers engaged in the characterization of complex organic molecules, offering field-proven insights into experimental design and data interpretation.
Introduction: The Challenge of Medium-Ring Lactones
Medium-ring lactones, cyclic esters with eight- to eleven-membered rings, are prevalent structural motifs in a diverse array of natural products and pharmaceuticals.[1] Their synthesis and characterization, however, present significant challenges due to unfavorable kinetic and thermodynamic factors associated with their formation.[1][2] The structural elucidation of these molecules requires a sophisticated and multi-faceted analytical approach. This guide focuses on 2,8-oxocanedione, a representative medium-ring lactone, to illustrate a robust workflow for unambiguous structure determination. The principles and methodologies detailed herein are broadly applicable to the characterization of other complex cyclic systems.
Foundational Characterization: Establishing the Molecular Framework
The initial phase of structural elucidation focuses on determining the molecular formula and identifying key functional groups. This is achieved through a combination of mass spectrometry and infrared spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the molecule and, consequently, its elemental composition.
Protocol: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)
-
Sample Preparation: Dissolve a small quantity (typically <1 mg) of purified 2,8-oxocanedione in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition: Introduce the sample into the mass spectrometer. The high-energy electrons in the EI source will cause the molecule to ionize and fragment.[3]
-
Data Analysis: Identify the molecular ion peak (M+), which corresponds to the intact molecule with one electron removed.[3] The high-resolution measurement of this peak allows for the calculation of the precise molecular formula. For 2,8-oxocanedione (C7H10O3), the expected exact mass is 142.06299 g/mol .[4]
Trustworthiness: The accuracy of the mass measurement, typically to within 5 ppm, provides a high degree of confidence in the proposed elemental composition, which serves as a fundamental constraint for all subsequent structural analysis.
Infrared (IR) Spectroscopy
Objective: To identify the principal functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm-1.[5]
-
Data Analysis: Analyze the spectrum for characteristic absorption bands. For 2,8-oxocanedione, the key absorptions are:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm-1.
-
C=O Stretch (Ketone): Another strong absorption should appear in the 1705-1725 cm-1 range.
-
C-O Stretch: Look for a strong band in the 1000-1300 cm-1 region, characteristic of the ester C-O bond.[5]
-
C-H Stretch (sp3): Absorptions just below 3000 cm-1 will confirm the presence of aliphatic C-H bonds.
-
Expertise & Experience: The presence of two distinct carbonyl absorptions is a critical early indicator of the dione functionality. The higher frequency band is typically assigned to the ester carbonyl due to the electron-withdrawing effect of the adjacent oxygen atom, which increases the bond strength.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules.[6] A systematic progression from one-dimensional (1D) to two-dimensional (2D) experiments is essential for assembling the complete molecular structure.[7]
1D NMR: ¹H and ¹³C Spectra
Objective: To identify the number and types of proton and carbon environments in the molecule.
Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Integrate the signals to determine the relative number of protons in each environment.
-
Analyze the chemical shifts and coupling patterns (multiplicities) to infer the electronic environment and neighboring protons for each signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH3, CH2, CH, and quaternary carbons.
-
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,8-Oxocanedione
| Atom | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | DEPT |
| C2 | - | ~175 | C |
| C3 | ~2.5 (t) | ~35 | CH2 |
| C4 | ~1.8 (m) | ~24 | CH2 |
| C5 | ~1.6 (m) | ~28 | CH2 |
| C6 | ~1.8 (m) | ~25 | CH2 |
| C7 | ~2.6 (t) | ~42 | CH2 |
| C8 | - | ~209 | C |
Note: These are predicted values and may vary slightly based on solvent and other experimental conditions.
2D NMR: Unraveling the Connectivity
2D NMR experiments are crucial for establishing the bonding network within the molecule.[8]
Experimental Workflow for 2D NMR-Based Structural Elucidation
Caption: Workflow for structural elucidation using 2D NMR.
3.2.1. ¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other, typically through two or three bonds.[9]
Protocol:
-
Utilize the same sample prepared for 1D NMR.
-
Acquire a standard COSY spectrum.
-
Interpretation: Cross-peaks in the COSY spectrum indicate pairs of protons that are spin-spin coupled. For 2,8-oxocanedione, this will reveal the sequence of methylene groups in the aliphatic chain. For example, the protons on C3 will show a correlation to the protons on C4, which in turn will show a correlation to the protons on C5, and so on.
3.2.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify which protons are directly attached to which carbons.[8]
Protocol:
-
Acquire a standard HSQC spectrum.
-
Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other, indicating a direct one-bond C-H connection. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
3.2.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To establish long-range (typically 2-3 bond) correlations between protons and carbons.[9] This is the key experiment for connecting the different spin systems and identifying quaternary carbons.
Protocol:
-
Acquire a standard HMBC spectrum.
-
Interpretation: Cross-peaks in the HMBC spectrum reveal longer-range C-H couplings. This is critical for piecing together the full carbon skeleton.
Key HMBC Correlations for 2,8-Oxocanedione
Caption: Key HMBC correlations for 2,8-oxocanedione.
Data Interpretation and Structure Assembly:
-
From COSY: Establish the C3-C4-C5-C6-C7 spin system.
-
From HSQC: Assign the corresponding carbon signals to each of these protonated carbons.
-
From HMBC: The crucial correlations will be from the protons on C3 to the ester carbonyl carbon (C2) and from the protons on C7 to the ketone carbonyl carbon (C8). Additionally, correlations from the C7 protons to C8 and from the C3 protons to C2 will confirm the placement of the carbonyl groups at the ends of the aliphatic chain. The final piece of the puzzle is the HMBC correlation from the protons on C7 to the ester carbonyl (C2) and/or from the C3 protons to the ketone carbonyl (C8), which would confirm the eight-membered ring structure, although these might be weak or absent depending on the conformation. The connection through the ether oxygen is inferred once all other connections are established.
Conclusion
The structural elucidation of 2,8-oxocanedione, as detailed in this guide, exemplifies a systematic and robust analytical strategy. By integrating high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. The causality-driven approach, where each experiment logically informs the next, coupled with a thorough understanding of the underlying principles of each technique, ensures the highest degree of scientific rigor. This comprehensive methodology serves as a valuable template for researchers and scientists in the pharmaceutical and chemical industries when faced with the challenge of characterizing novel and complex molecular architectures.
References
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Breton, R. C. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Retrieved from [Link]
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Kutateladze, A. G. (2018). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Retrieved from [Link]
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ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
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Koehn, F. E. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]
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Reynolds, W. F. (2009). Using NMR to identify and characterize natural products. Semantic Scholar. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxocane-2,8-dione. PubChem. Retrieved from [Link]
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Illuminati, G., & Mandolini, L. (1981). Ring-closure reactions. 7. Kinetics and activation parameters of lactone formation in the range of 3- to 23-membered rings. Journal of the American Chemical Society, 103(14), 4142–4145. [Link]
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Holmes, A. B., & Smith, A. L. (1996). A new synthetic method for the preparation of 2,8-disubstituted oxocane derivatives: synthesis of lauthisan and laurenan. Journal of the Chemical Society, Perkin Transactions 1, (13), 1383-1394. [Link]
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Wang, X., & Chen, J. (2018). Recent advances in catalytic synthesis of medium-ring lactones and their derivatives. Catalysis Science & Technology, 8(1), 24-41. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]
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Zhao, W., & Sun, J. (2013). New Strategies for medium- and large-ring lactone synthesis. HKUST Research Portal. Retrieved from [Link]
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Clark, J. S., & Fessard, T. C. (2002). Synthesis of Medium-Ring Lactones via Tandem Methylenation/Claisen Rearrangement of Cyclic Carbonates. Tetrahedron Letters, 43(51), 9347-9350. [Link]
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Zhang, Z., & Liu, Y. (2022). Enantioselective Synthesis of Medium-Sized-Ring Lactones via Iridium-Catalyzed Z-Retentive Asymmetric Allylic Substitution Reaction. Journal of the American Chemical Society, 144(11), 4770–4775. [Link]
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Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]
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González-Vera, J. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]
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Schulz, J., et al. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[10][11][12]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Pharmazie, 69(10), 731-44.
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An In-depth Technical Guide to Oxocane-2,8-dione: Properties, Synthesis, and Applications
Foreword
In the landscape of modern drug discovery and materials science, the exploration of novel heterocyclic scaffolds is paramount. Among these, oxygen-containing heterocycles have garnered significant attention due to their versatile chemical reactivity and potential biological activity. This guide provides an in-depth technical overview of Oxocane-2,8-dione, a seven-membered cyclic anhydride also known as pimelic anhydride. As a reactive intermediate and potential monomer, a thorough understanding of its physical, chemical, and spectroscopic properties is essential for researchers, scientists, and professionals in drug development and polymer chemistry. This document aims to be a comprehensive resource, amalgamating theoretical principles with practical insights to facilitate its application in pioneering research endeavors.
Molecular Structure and Identification
Oxocane-2,8-dione is a cyclic anhydride derived from pimelic acid. The eight-membered ring consists of seven carbon atoms and one oxygen atom, with two carbonyl groups at positions 2 and 8.
-
IUPAC Name: oxocane-2,8-dione[1]
-
Synonyms: 2,8-Oxocanedione, Pimelic anhydride, Pimelinsaureanhydrid[1]
-
CAS Number: 10521-07-0[1]
-
Molecular Formula: C₇H₁₀O₃[1]
-
Molecular Weight: 142.15 g/mol [1]
-
Canonical SMILES: C1CCC(=O)OC(=O)CC1[1]
-
InChIKey: ZJHUBLNWMCWUOV-UHFFFAOYSA-N[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Oxocane-2,8-dione is critical for its handling, storage, and application in various experimental settings. While experimental data for some properties of the anhydride are limited, data for its precursor, pimelic acid, provides valuable context.
Table 1: Physical and Chemical Properties of Oxocane-2,8-dione and Pimelic Acid
| Property | Oxocane-2,8-dione (Pimelic Anhydride) | Pimelic Acid (Precursor) |
| Appearance | Thick oil (predicted)[2] | White crystalline solid[3] |
| Melting Point | Not available | 103-106 °C[3] |
| Boiling Point | 275.9 ± 9.0 °C (Predicted)[4] | 342 °C[3] |
| Density | 1.128 ± 0.06 g/cm³ (Predicted)[4] | 1.329 g/cm³[5] |
| Solubility | Not available | Soluble in alcohol and ether; almost insoluble in cold benzene.[5] 50 g/L in water at 20 °C.[3] Soluble in water and ethanol.[6] |
| Storage Conditions | Refrigerated | Stable, incompatible with oxidizing agents and bases.[5] |
Synthesis of Oxocane-2,8-dione
The primary route for the synthesis of Oxocane-2,8-dione is through the dehydration of its corresponding dicarboxylic acid, pimelic acid. A common and effective method involves the use of a carbodiimide as a dehydrating agent.
Synthesis from Pimelic Acid using Dicyclohexylcarbodiimide (DCC)
This method relies on the activation of the carboxylic acid groups of pimelic acid by DCC, leading to an intramolecular cyclization to form the anhydride and dicyclohexylurea (DCU) as a byproduct.
Experimental Protocol:
-
Dissolution: Dissolve pimelic acid (1 equivalent) in a dry, inert solvent such as diethyl ether or dichloromethane.
-
Addition of DCC: To the stirred solution of pimelic acid, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same dry solvent portionwise.
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 24 hours). The formation of a white precipitate (DCU) will be observed.
-
Filtration: Remove the precipitated DCU by filtration.
-
Work-up: Wash the filtrate with a small amount of water to remove any unreacted pimelic acid. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Evaporate the solvent under reduced pressure to yield Oxocane-2,8-dione, which is reported to be a thick oil.[2]
Causality Behind Experimental Choices:
-
Dry Solvents: The use of dry solvents is crucial to prevent the hydrolysis of the anhydride product and the reaction of DCC with water.
-
DCC as Dehydrating Agent: DCC is a powerful and selective dehydrating agent that facilitates the formation of the anhydride under mild conditions. The formation of the insoluble DCU byproduct drives the reaction to completion and simplifies its removal.
-
Stirring: Continuous stirring ensures efficient mixing of the reactants and promotes the reaction.
Diagram 1: Synthesis of Oxocane-2,8-dione from Pimelic Acid
Caption: Workflow for the synthesis of Oxocane-2,8-dione.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Oxocane-2,8-dione is expected to show signals corresponding to the methylene protons of the seven-membered ring. In comparison to pimelic acid, the protons alpha to the carbonyl groups in the anhydride are likely to be shifted slightly downfield due to the electron-withdrawing nature of the anhydride linkage.
-
Pimelic Acid (Reference in D₂O): δ ~2.17 ppm (t, 4H, -CH₂COOH), δ ~1.54-1.58 ppm (m, 4H, -CH₂CH₂COOH), δ ~1.30-1.32 ppm (m, 2H, -CH₂CH₂CH₂-).[3][7]
¹³C NMR: The carbon NMR spectrum will be characterized by the presence of a downfield signal for the carbonyl carbons. The chemical shifts of the methylene carbons will also be affected by the ring formation and the anhydride functionality.
-
Pimelic Acid (Reference): The spectrum of pimelic acid shows signals for the carboxylic acid carbon and the three distinct methylene carbons in the aliphatic chain.[8]
Infrared (IR) Spectroscopy
The IR spectrum of Oxocane-2,8-dione is expected to exhibit characteristic absorption bands for a cyclic anhydride.
-
C=O Stretching: Cyclic anhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. For a saturated seven-membered ring, these are expected in the regions of 1820-1780 cm⁻¹ and 1775-1740 cm⁻¹.[9] The presence of two strong C=O bands is a key diagnostic feature.
-
C-O Stretching: A strong band corresponding to the C-O-C stretching of the anhydride group is expected in the range of 1300-1000 cm⁻¹.[9]
-
C-H Stretching: Aliphatic C-H stretching bands will be observed below 3000 cm⁻¹.
Chemical Properties and Reactivity
Oxocane-2,8-dione, as a cyclic anhydride, is a reactive molecule susceptible to nucleophilic attack. This reactivity is the basis for its utility as a synthetic intermediate and a monomer for polymerization.
Hydrolysis
In the presence of water, Oxocane-2,8-dione will undergo hydrolysis to revert to its parent dicarboxylic acid, pimelic acid. This reaction is typically slow at room temperature but can be accelerated by heat or the presence of acid or base catalysts.
Reactions with Nucleophiles
The electrophilic carbonyl carbons of the anhydride are readily attacked by various nucleophiles, leading to ring-opening.
-
Reaction with Alcohols: Alcohols react with Oxocane-2,8-dione to form monoesters of pimelic acid.[10][11][12] This reaction is a convenient method for the synthesis of functionalized dicarboxylic acid derivatives.
-
Reaction with Amines: Primary and secondary amines react readily with Oxocane-2,8-dione to yield the corresponding monoamides of pimelic acid. This reaction is highly efficient and proceeds under mild conditions.
Diagram 2: Reactivity of Oxocane-2,8-dione
Caption: Key reactions of Oxocane-2,8-dione with nucleophiles.
Potential Applications
While specific, large-scale industrial applications of Oxocane-2,8-dione are not widely documented, its chemical nature suggests significant potential in several areas, particularly in polymer chemistry and as a building block in organic synthesis.
Monomer for Ring-Opening Polymerization (ROP)
The strained eight-membered ring of Oxocane-2,8-dione makes it a candidate for ring-opening polymerization (ROP). ROP of cyclic esters and anhydrides is a well-established method for the synthesis of biodegradable polyesters.[13][14] The resulting polyesters derived from pimelic acid would possess a seven-carbon diacid unit, which can influence the physical properties of the polymer, such as its flexibility and melting point.[15]
Intermediate in Organic Synthesis
The reactivity of Oxocane-2,8-dione with a variety of nucleophiles makes it a useful intermediate for the synthesis of more complex molecules. It provides a straightforward route to mono-functionalized pimelic acid derivatives, which can be valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The derivatives of pimelic acid are known to be involved in the biosynthesis of lysine.[16]
Safety and Handling
Based on GHS classifications for related compounds, Oxocane-2,8-dione should be handled with care. It is predicted to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It is recommended to work in a well-ventilated area or a fume hood. For long-term storage, refrigeration is advised to minimize degradation.
Conclusion
Oxocane-2,8-dione, or pimelic anhydride, is a versatile heterocyclic compound with significant potential in both synthetic and materials chemistry. Its synthesis from readily available pimelic acid, coupled with its reactivity towards nucleophiles, positions it as a valuable intermediate for the preparation of functionalized dicarboxylic acids and as a monomer for the creation of novel polyesters through ring-opening polymerization. While further research is needed to fully explore its experimental properties and applications, this guide provides a solid foundation for scientists and researchers to understand and utilize this promising molecule in their future work.
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SpectraBase. (n.d.). Pimelic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]
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Chemspace. (n.d.). Oxocane-2,8-dione. Retrieved from [Link]
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SpectraBase. (n.d.). Pivalic anhydride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Koyon. (2025, May 22). What are the products of the reaction between maleic anhydride and alcohols?. Retrieved from [Link]
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Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]
-
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FTIR Spectroscopy. (2024, April 25). The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities. Retrieved from [Link]
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An In-depth Technical Guide to the Characterization of CAS Number 10521-07-0 and a Related Compound of Interest
A Note to the Researcher: Initial analysis of CAS number 10521-07-0 reveals a common point of ambiguity in chemical databases. While this number is officially assigned to Pimelic Anhydride (also known as Oxocane-2,8-dione) , searches related to characterization data frequently intersect with Ethyl (E)-3-(1-pyrrolidinyl)crotonate . To ensure comprehensive support for your research, this guide will address the characterization of both compounds, allowing you to identify and proceed with the molecule relevant to your work.
Part 1: Pimelic Anhydride (CAS: 10521-07-0)
Core Identification and Chemical Properties
Pimelic anhydride is a cyclic dicarboxylic anhydride. Its characterization is foundational to its application in organic synthesis, particularly in polymerization and the formation of seven-membered rings.
| Property | Value | Source |
| CAS Number | 10521-07-0 | [1][2][3][4] |
| Synonyms | Oxocane-2,8-dione, 2,8-Oxocanedione, Pimelic acid anhydride | [1][3][4] |
| Molecular Formula | C7H10O3 | [1][3][4][5] |
| Molecular Weight | 142.15 g/mol | [1][2][3][5] |
| Boiling Point | 275.9 ± 9.0 °C (Predicted) | [6] |
| Density | 1.128 ± 0.06 g/cm3 (Predicted) | [6] |
| Purity | Typically ≥95% | [1][2][3] |
| Storage | Refrigerated | [2] |
Safety and Handling
Pimelic anhydride is classified as an irritant. Proper personal protective equipment (PPE) is essential during handling.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]
-
Stability : Stable under recommended storage conditions.[1] Incompatible with strong oxidizing agents.[1]
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[1]
Spectroscopic and Analytical Characterization
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Navigating the Solubility of Oxocane-2,8-dione: A Technical Guide for Researchers
Introduction
Oxocane-2,8-dione, a cyclic dione with the molecular formula C₇H₁₀O₃, presents a unique molecular architecture that is of growing interest in synthetic chemistry and materials science.[1] As a lactone, its reactivity and potential applications are intrinsically linked to its behavior in solution. A fundamental understanding of its solubility in common laboratory solvents is therefore a critical prerequisite for its effective use in research and development, from reaction medium selection to purification and formulation.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of oxocane-2,8-dione. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, offers a predictive assessment, and most importantly, provides a robust, step-by-step experimental protocol for a precise and reliable determination of its solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to handling this compound.
Physicochemical Properties of Oxocane-2,8-dione
A molecule's solubility is dictated by its physicochemical properties. For oxocane-2,8-dione, the key parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | PubChem[1] |
| Molecular Weight | 142.15 g/mol | PubChem[1] |
| IUPAC Name | oxocane-2,8-dione | PubChem[1] |
| CAS Number | 10521-07-0 | PubChem[1] |
| Appearance | (Predicted) White to off-white solid | Inferred |
| Polar Surface Area | 43.4 Ų | PubChem[1] |
| Hydrogen Bond Donors | 0 | Chemspace[2] |
| Hydrogen Bond Acceptors | 2 | Chemspace[2] |
The structure of oxocane-2,8-dione, featuring two carbonyl groups within an eight-membered ring, imparts a significant degree of polarity. The oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents. However, the carbon backbone is nonpolar, which will influence its solubility in nonpolar solvents. The principle of "like dissolves like" will be the guiding tenet in predicting its solubility.
Predicted Solubility Profile
While specific experimental data on the solubility of oxocane-2,8-dione is not extensively available in the public domain, we can make informed predictions based on its structure and the properties of common laboratory solvents.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |
| Water | 10.2 | Protic | Low to Moderate | The presence of hydrogen bond acceptors may allow for some solubility, but the nonpolar carbon ring will limit it. |
| Methanol | 6.6 | Protic | Moderate to High | The combination of polarity and the ability to hydrogen bond should facilitate dissolution. |
| Ethanol | 5.2 | Protic | Moderate to High | Similar to methanol, ethanol should be a reasonably good solvent. |
| Acetone | 5.1 | Aprotic | High | The high polarity of acetone should effectively solvate the polar regions of oxocane-2,8-dione. |
| Dichloromethane | 3.4 | Aprotic | High | Its moderate polarity is well-suited to balance the polar and nonpolar characteristics of the molecule. |
| Ethyl Acetate | 4.4 | Aprotic | High | As an ester, its chemical nature is similar to the lactone, suggesting good compatibility. |
| Toluene | 2.4 | Aprotic | Low | The nonpolar nature of toluene will likely not favor the dissolution of the polar oxocane-2,8-dione. |
| Hexane | 0.0 | Aprotic | Very Low | As a nonpolar solvent, hexane is unlikely to be a suitable solvent. |
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to empirical data, a systematic approach to determining solubility is essential. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective:
To quantitatively determine the solubility of oxocane-2,8-dione in a range of common laboratory solvents at a specified temperature.
Materials:
-
Oxocane-2,8-dione (purity ≥95%)[3]
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or Gas Chromatography (GC) system.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of oxocane-2,8-dione to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution is truly saturated.
-
-
Sampling:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.
-
-
Gravimetric Analysis (Optional but Recommended for Validation):
-
Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Weigh the vial containing the dried residue. The difference in weight will give the mass of the dissolved solid.
-
-
Chromatographic Analysis (Primary Method):
-
Prepare a stock solution of oxocane-2,8-dione of a known concentration in a suitable solvent (one in which it is highly soluble).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Analyze the calibration standards using a validated HPLC or GC method to generate a standard curve (peak area vs. concentration).
-
Dilute the filtered saturated solutions to a concentration that falls within the range of the standard curve.
-
Analyze the diluted samples and determine their concentration from the standard curve.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the chromatographic analysis and accounting for the dilution factor, calculate the solubility of oxocane-2,8-dione in each solvent. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Safety and Handling
According to the available safety data, oxocane-2,8-dione is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
The solubility of oxocane-2,8-dione is a key parameter for its successful application in scientific research. While theoretical predictions provide a useful starting point, this guide emphasizes the importance of empirical determination through a robust and validated experimental protocol. By following the detailed methodology outlined, researchers can obtain reliable and reproducible solubility data, enabling the rational design of experiments and the advancement of their research objectives.
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PubChem. (n.d.). Oxocane-2,8-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
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Sources
Interpreting the 1H NMR and 13C NMR spectra of Oxocane-2,8-dione
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of Oxocane-2,8-dione
Foreword
For researchers engaged in the synthesis of novel chemical entities, particularly within the realms of medicinal chemistry and materials science, the unambiguous confirmation of molecular structure is a foundational pillar of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the atomic framework of a molecule. This guide provides a comprehensive, field-proven analysis of the ¹H and ¹³C NMR spectra of oxocane-2,8-dione, a functionally rich eight-membered heterocyclic compound. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret their own data with confidence and precision.
Structural and Symmetry Analysis of Oxocane-2,8-dione
Oxocane-2,8-dione is an eight-membered ring containing an oxygen heteroatom (position 1), an ester carbonyl (lactone at C2), and a ketone carbonyl (at C8). This arrangement results in a molecule devoid of any plane of symmetry or center of inversion.
The direct consequence of this asymmetry is that every carbon and proton environment is chemically unique. Therefore, in a high-resolution NMR experiment, we anticipate observing distinct signals for each of the seven carbon atoms and each of the ten protons. The conformational flexibility inherent in a medium-sized ring like an oxocane can lead to time-averaged chemical shifts and coupling constants, a factor that must be considered during interpretation.
For clarity, the following systematic numbering will be used throughout this guide:
Caption: IUPAC numbering of the oxocane-2,8-dione ring.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum is the first port of call for structural verification. The analysis hinges on three key parameters: chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).
Chemical Shift (δ) Predictions
The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms and π-systems, such as the carbonyl groups in oxocane-2,8-dione, deshield adjacent protons, causing their signals to appear at a higher frequency (downfield).
-
Protons on C7 (α to Ketone): The methylene protons on C7 are adjacent to the ketone carbonyl (C8). This proximity causes significant deshielding. Their chemical shift is predicted to be in the range of δ 2.5–2.7 ppm .[1][2][3]
-
Protons on C3 (α to Ester Carbonyl): Similarly, the protons on C3 are alpha to the ester carbonyl (C2). The deshielding effect is comparable to that of a ketone, leading to an expected chemical shift around δ 2.3–2.6 ppm .[1][2][3]
-
Protons on C4, C5, and C6 (β, γ Positions): These methylene groups are more remote from the direct deshielding cones of the carbonyls. They will resonate in the standard aliphatic region. Due to the overall asymmetry, they will have distinct shifts, likely falling within the δ 1.5–2.2 ppm range. The C5 protons, being furthest from both carbonyls, are expected to be the most upfield of this group.
Integration
As there are five distinct methylene (CH₂) groups in the molecule, the ¹H NMR spectrum should display five separate signals (or groups of signals), each integrating to a value of 2H. This provides a fundamental check on the proton count of the proposed structure.
Multiplicity (Splitting Patterns)
In a rigid cyclic system, the two protons on a given methylene group are diastereotopic and would exhibit distinct chemical shifts and couplings. However, due to the conformational flexibility of the eight-membered ring, we may observe some signal averaging. Nevertheless, complex splitting is expected.
-
Each methylene signal will appear as a multiplet .
-
For instance, the C3 protons will be coupled to the C4 protons, and the C4 protons will be coupled to both the C3 and C5 protons. This will result in complex patterns such as triplets of triplets or overlapping multiplets, which may be difficult to resolve without advanced techniques. The observation of these complex multiplets, rather than simple triplets, is a strong indicator of the cyclic structure.
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale |
| H on C7 | 2.5 – 2.7 | 2H | Multiplet | α to ketone carbonyl |
| H on C3 | 2.3 – 2.6 | 2H | Multiplet | α to ester carbonyl |
| H on C4, C6 | 1.7 – 2.2 | 4H (2H each) | Multiplet | β to a carbonyl group |
| H on C5 | 1.5 – 1.9 | 2H | Multiplet | γ to both carbonyl groups |
Predicted ¹³C NMR Spectrum: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments and identifies the nature of the functional groups.
Number of Signals
The asymmetry of oxocane-2,8-dione dictates that all seven carbon atoms are chemically non-equivalent. Therefore, a total of seven distinct signals are expected in the ¹³C NMR spectrum.
Chemical Shift (δ) Predictions
The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making signal assignment for different functional groups highly reliable.
-
Ketone Carbonyl (C8): Carbonyl carbons in ketones are highly deshielded and appear far downfield. The signal for C8 is predicted in the range of δ 205–220 ppm .[4][5][6]
-
Ester Carbonyl (C2): Ester carbonyls are less deshielded than ketone carbonyls. The signal for C2 is expected in the δ 170–185 ppm region.[4][6][7]
-
Methylene Carbons (C3-C7):
-
C7 (α to Ketone): The carbon adjacent to the ketone carbonyl will be the most deshielded of the methylene carbons, predicted around δ 35–45 ppm .
-
C3 (α to Ester Carbonyl): This carbon, being alpha to the ester, is also deshielded and expected in the range of δ 30–40 ppm .
-
C4, C5, C6: These carbons form the backbone of the ring and will resonate in the typical sp³ alkane region of δ 20–35 ppm .[4][7] Their precise assignment would require 2D NMR data.
-
Summary of Predicted ¹³C NMR Data
| Carbon Label | Predicted δ (ppm) | Carbon Type | Rationale |
| C8 | 205 – 220 | C=O | Ketone Carbonyl |
| C2 | 170 – 185 | C=O | Ester (Lactone) Carbonyl |
| C7 | 35 – 45 | CH₂ | α to Ketone |
| C3 | 30 – 40 | CH₂ | α to Ester Carbonyl |
| C4, C5, C6 | 20 – 35 | CH₂ | Aliphatic Ring Carbons |
Experimental Protocol for High-Quality NMR Data Acquisition
The trustworthiness of spectral interpretation is founded upon the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution NMR spectra of oxocane-2,8-dione.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the purified oxocane-2,8-dione sample.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its low viscosity and common use.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure the solution is homogeneous. Check for any undissolved particulates.
NMR Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: 0 - 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. For quantitative integration, increase to 5-7 seconds.
-
Number of Scans: 16-32 scans.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (e.g., zgpg30).
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.[8]
-
Temperature: 298 K (25 °C).
-
Caption: Workflow for NMR analysis of oxocane-2,8-dione.
The Role of 2D NMR in Unambiguous Assignment
While 1D NMR provides a robust initial assessment, definitive assignment of every signal, particularly the closely spaced methylene groups, necessitates 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H3↔H4, H4↔H5, H5↔H6, and H6↔H7, confirming the connectivity of the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the CH₂ carbons (C3 through C7) once the proton signals are identified.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary carbonyl carbons and confirming the overall structure. It shows correlations over 2-3 bonds. Key expected correlations include:
-
Protons on C3 and C4 correlating to the ester carbonyl C2.
-
Protons on C7 and C6 correlating to the ketone carbonyl C8.
-
Conclusion
The ¹H and ¹³C NMR spectra of oxocane-2,8-dione are predicted to be rich in information, reflecting the molecule's inherent asymmetry and functional complexity. A successful interpretation relies on a systematic analysis of chemical shifts, integration, and coupling patterns. The ¹H spectrum is characterized by two downfield multiplets for the protons alpha to the carbonyls and a cluster of aliphatic multiplets. The ¹³C spectrum is defined by seven unique signals, including two distinctive downfield resonances for the ketone and ester carbonyls. While 1D spectra provide strong evidence, the application of 2D NMR techniques like COSY, HSQC, and HMBC is indispensable for complete and unequivocal structural elucidation. This guide provides the foundational framework for researchers to approach this analysis with both theoretical understanding and practical, validated methodologies.
References
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Boykin, D. W. (1990). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 28(4), 365-367. [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Gianturco, M. A., Giammarino, A. S., & Pitcher, R. G. (1963). THE STRUCTURES OF FIVE CYCLIC DIKETONES ISOLATED FROM COFFEE. Tetrahedron, 19(12), 2051-2059. [Link]
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Nakajima, N., et al. (2010). Highly efficient synthesis of medium-sized lactones via oxidative lactonization: Concise total synthesis of isolaurepan. Tetrahedron Letters, 51(3), 523-525. [Link]
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Trost, B. M., & Dong, G. (2008). Cyclic 1,2‐Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)‐Terpestacin. Chemistry–A European Journal, 14(25), 7544-7557. [Link]
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Smith, A. B., & Wuest, W. M. (2014). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of organic chemistry, 79(3), 1146-1154. [Link]
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LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Hill, L. M., & Percec, V. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 56(3), 907-916. [Link]
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Hill, L. M., & Percec, V. (2023). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Macromolecules, 56(3), 907-916. [Link]
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Duddeck, H., et al. (2002). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR. Steinkopff. [Link]
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Holmes, A. B., et al. (1998). A new synthetic method for the preparation of 2,8-disubstituted oxocane derivatives: synthesis of lauthisan and laurenan. Journal of the Chemical Society, Perkin Transactions 1, (1), 123-134. [Link]
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Stoyanov, S., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry, 5(2), 1011-1021. [Link]
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Alsubari, A. A., et al. (2023). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,n- (ALKANE-1,n-DIYL)BIS-(3-PHENYLHYDRAZONO (HYDROXYIMINO)-INDOLIN-2-ONE DERIVATIVES. Journal of Marine Chimica Acta, 22(4), 48-56. [Link]
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Acar, Ç., et al. (2020). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 857-868. [Link]
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The Enigmatic Fragmentation of 2,8-Oxocanedione: A Technical Guide to its Mass Spectrometric Profile
Introduction: Deciphering the Structure of a Novel Cyclic Diester
In the landscape of drug discovery and materials science, the structural elucidation of novel chemical entities is paramount. 2,8-Oxocanedione, a medium-sized cyclic diester, presents a unique analytical challenge due to its inherent structural characteristics. As a lactone, its stability and reactivity are of significant interest, and mass spectrometry stands as a principal technique for its characterization. This in-depth technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation patterns of 2,8-Oxocanedione, offering researchers and drug development professionals a foundational understanding of its behavior under common ionization techniques. The insights presented herein are derived from established principles of mass spectrometry and fragmentation mechanisms observed in analogous cyclic ester and macrocyclic lactone structures.
Analytical Approach: Probing the Core of 2,8-Oxocanedione
The selection of an appropriate ionization method is critical in mass spectrometry to generate meaningful data. For a molecule like 2,8-Oxocanedione, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques, each providing complementary information.
-
Electron Ionization (EI): This hard ionization technique imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a detailed fingerprint of the molecule, rich with information about its structural subunits. EI is particularly useful for elucidating the core structure of unknown compounds.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically results in the formation of a prominent protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation. This is advantageous for determining the molecular weight of the analyte with high accuracy. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing specific structural details.
This guide will focus primarily on the fragmentation patterns expected from Electron Ionization due to its power in revealing the intrinsic fragmentation pathways of a molecule.
Predicted Fragmentation Pathways of 2,8-Oxocanedione under Electron Ionization
Upon electron impact, 2,8-Oxocanedione (C₆H₈O₄, Molecular Weight: 144.13 g/mol ) will form a molecular ion (M⁺˙) which is energetically unstable and prone to fragmentation.[1] The fragmentation pathways are dictated by the relative stability of the resulting fragment ions and neutral losses. The presence of two ester functional groups within an eight-membered ring governs the primary fragmentation routes.
Primary Fragmentation Mechanisms
-
Alpha-Cleavage: A common fragmentation pathway for esters involves cleavage of the bond adjacent to the carbonyl group.[2][3] In 2,8-Oxocanedione, this can occur at two positions, leading to the loss of a CO₂ molecule or a C₂H₄O molecule.
-
Ring-Opening and Subsequent Fragmentations: The cyclic nature of 2,8-Oxocanedione suggests that ring-opening will be a key initial step in many fragmentation cascades. This can be initiated by cleavage of one of the C-O bonds within the ester linkages. The resulting open-chain radical cation can then undergo a series of further fragmentations.
-
Hydrogen Rearrangements: While classic McLafferty rearrangements are less likely due to the ring constraints, other hydrogen transfer reactions can occur, leading to the formation of stable neutral molecules and radical cations.
The following diagram illustrates the predicted primary fragmentation pathways of 2,8-Oxocanedione under electron ionization.
Caption: Predicted Electron Ionization Fragmentation Pathways of 2,8-Oxocanedione.
Tabulated Summary of Predicted Key Fragments
The following table summarizes the predicted major fragment ions for 2,8-Oxocanedione, their mass-to-charge ratio (m/z), and the proposed neutral loss.
| m/z | Proposed Neutral Loss | Formula of Ion | Proposed Structure of Ion |
| 144 | - | C₆H₈O₄⁺˙ | Molecular Ion |
| 116 | CO | C₅H₈O₃⁺˙ | Result of alpha-cleavage |
| 100 | CO₂ | C₅H₈O₂⁺˙ | Result of alpha-cleavage |
| 100 | C₂H₄O | C₄H₄O₃⁺˙ | Result of ring cleavage and rearrangement |
| 88 | 2 x CO | C₄H₈O₂⁺˙ | Sequential loss of two carbonyl groups |
| 72 | C₂H₄ + CO₂ | C₄H₄O⁺˙ | Subsequent fragmentation after CO₂ loss |
| 55 | C₃H₅O₂ | C₃H₃O⁺ | Common fragment from ester breakdown |
Experimental Protocol: A Step-by-Step Guide to Analysis
For researchers aiming to analyze 2,8-Oxocanedione or similar compounds, the following experimental workflow provides a robust starting point.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 2,8-Oxocanedione in a suitable volatile solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
Caption: A typical workflow for GC-MS analysis with Electron Ionization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
For ESI analysis, a liquid chromatography system is coupled to the mass spectrometer. This is particularly useful for analyzing complex mixtures or for targeted quantification.[4][5][6]
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to achieve good separation.
-
ESI Source Parameters: Optimize the spray voltage, capillary temperature, and gas flows to achieve a stable signal for the protonated molecule [M+H]⁺ at m/z 145.1.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 145.1) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting product ions are then analyzed in the second mass analyzer. This allows for the confirmation of specific fragmentation pathways.
Conclusion: A Predictive Framework for Structural Elucidation
While a definitive fragmentation pattern for 2,8-Oxocanedione can only be confirmed through empirical analysis of a pure standard, this guide provides a scientifically grounded prediction of its mass spectrometric behavior. By understanding the fundamental principles of fragmentation for cyclic diesters, researchers can more effectively interpret mass spectral data, leading to confident structural confirmation and a deeper understanding of the chemical properties of this and related molecules. The methodologies and predicted fragmentation patterns outlined here serve as a valuable resource for scientists and professionals in the fields of analytical chemistry, drug development, and materials science.
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Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of Oxocane-2,8-dione
Introduction: The Promise of Poly(pimelic anhydride) in Advanced Drug Delivery
Oxocane-2,8-dione, more commonly known as pimelic anhydride, is an eight-membered cyclic anhydride monomer. The ring-opening polymerization (ROP) of this monomer yields poly(pimelic anhydride), a member of the broader class of polyanhydrides. Polyanhydrides are a significant class of biodegradable polymers, renowned for their application in controlled drug delivery systems.[1][2] Their characteristic surface-eroding degradation mechanism allows for a near zero-order release of encapsulated therapeutics, a highly desirable feature for sustained drug delivery.[1][2]
The structure of the repeating unit derived from Oxocane-2,8-dione offers a balance of hydrophobicity from the aliphatic backbone and hydrolytically labile anhydride linkages, which is crucial for tuning the degradation rate and drug release kinetics.[3] This guide provides an in-depth exploration of the primary techniques for the ring-opening polymerization of Oxocane-2,8-dione, offering detailed protocols and the scientific rationale behind the experimental choices. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the potential of poly(pimelic anhydride) in their work.
Core Principles of Ring-Opening Polymerization of Cyclic Anhydrides
The polymerization of cyclic monomers like Oxocane-2,8-dione is driven by the release of ring strain. For eight-membered rings, this enthalpic contribution is a significant driving force for polymerization.[4] The polymerization can proceed through various mechanisms, including enzymatic, cationic, and anionic pathways, each offering distinct advantages in terms of control over molecular weight, polydispersity, and polymer architecture.
Enzymatic Ring-Opening Polymerization: A Green Approach to Polyester Synthesis
Enzymatic ring-opening polymerization (e-ROP) has emerged as a powerful, green alternative to traditional metal-based catalysis.[5] Lipases, in particular, have demonstrated remarkable efficacy in catalyzing the ROP of a wide range of cyclic esters and anhydrides.[5][6] The high selectivity of enzymes often leads to polymers with well-defined structures and can be performed under mild reaction conditions, preserving the integrity of sensitive functional groups.[6]
Mechanism of Lipase-Catalyzed ROP
The generally accepted mechanism for lipase-catalyzed ROP of cyclic esters involves the activation of the monomer at the serine residue in the enzyme's active site.[6] This is followed by a nucleophilic attack from the hydroxyl group of an initiator (which can be water or an alcohol) to form a linear monomeric unit. Subsequent propagation occurs through the addition of more monomer units to the growing polymer chain.
Experimental Protocol: Enzymatic ROP of Oxocane-2,8-dione
This protocol is adapted from general procedures for the lipase-catalyzed ROP of macrocyclic esters and anhydrides.[6][7]
Materials:
-
Oxocane-2,8-dione (pimelic anhydride)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Anhydrous toluene (or other suitable solvent like diphenyl ether)
-
Benzyl alcohol (initiator)
-
Methanol (for precipitation)
-
Chloroform or Dichloromethane (for dissolution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Preparation: Dry the Oxocane-2,8-dione monomer under vacuum overnight. The lipase should be dried in a desiccator. All glassware must be flame-dried under vacuum to remove any moisture.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Oxocane-2,8-dione (e.g., 1 mmol, 142.15 mg) and the desired amount of benzyl alcohol initiator (the monomer-to-initiator ratio will determine the target molecular weight).
-
Solvent Addition: Add anhydrous toluene (e.g., 2 mL to achieve a 0.5 M monomer concentration). Stir the mixture until the monomer is completely dissolved.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20 wt% of the monomer).
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the specified time (24-72 hours).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in chloroform or dichloromethane and filter to remove the enzyme.
-
Wash the enzyme with additional solvent to recover any adsorbed polymer.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into cold methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
-
Data Presentation: Typical Conditions for Enzymatic ROP of Macrocycles
| Parameter | Typical Range/Value | Rationale |
| Catalyst | Immobilized Candida antarctica lipase B (CALB) | High efficiency and stability for ROP of various cyclic monomers.[6] |
| Solvent | Toluene, Diphenyl ether | Aprotic solvents that do not interfere with the enzymatic reaction. |
| Temperature | 60 - 100 °C | Balances reaction rate and enzyme stability. |
| Reaction Time | 24 - 72 hours | Sufficient time to achieve high monomer conversion. |
| Monomer:Initiator Ratio | 25:1 to 500:1 | Controls the target molecular weight of the polymer. |
| Enzyme Loading | 10 - 20 wt% | Ensures a reasonable reaction rate. |
Visualization: Workflow for Enzymatic ROP
Caption: Generalized mechanism for organo-catalyzed ring-opening polymerization.
Characterization of Poly(pimelic anhydride)
A thorough characterization of the synthesized polymer is essential to determine its properties and suitability for specific applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the polymer structure, determine the monomer conversion, and analyze the end-groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the thermal properties and crystallinity of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic functional groups, such as the anhydride C=O stretches.
Applications in Drug Delivery
Polyanhydrides are excellent candidates for creating drug delivery systems such as microspheres, nanoparticles, and implantable devices. [1][2]The surface-eroding nature of poly(pimelic anhydride) can provide a sustained and controlled release of encapsulated drugs, minimizing side effects and improving therapeutic efficacy. The degradation rate can be tuned by copolymerizing Oxocane-2,8-dione with other cyclic anhydrides or esters, allowing for the design of delivery systems with tailored release profiles.
Conclusion
The ring-opening polymerization of Oxocane-2,8-dione offers a versatile route to a valuable biodegradable polymer with significant potential in the field of drug delivery. Both enzymatic and organo-catalyzed methods provide viable, metal-free pathways to poly(pimelic anhydride), each with its unique advantages. While the literature on the homopolymerization of this specific monomer is still emerging, the protocols and principles outlined in this guide, adapted from related systems, provide a strong foundation for researchers to develop and optimize their polymerization strategies. Further research into the specific polymerization kinetics and resulting polymer properties will undoubtedly expand the applications of this promising biomaterial.
References
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Ding, Z., et al. (2023). Organo-Catalyzed Cationic Ring-Opening Copolymerization of Cyclic Anhydrides with Oxolanes: Access to Structurally Diverse Polyesters. Macromolecules. Available at: [Link]
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Carothers, W. H. (1930). Studies of Polymerization and Ring Formation. XIX. Many-Membered Cyclic Anhydrides. Journal of the American Chemical Society. Available at: [Link]
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Ryzhakov, D., et al. (2021). Organo-Catalyzed/Initiated Ring Opening Co-Polymerization of Cyclic Anhydrides and Epoxides: an Emerging Story. Polymer Chemistry. Available at: [Link]
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Dumas, F., et al. (2021). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry. Available at: [Link]
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Goldberg, E. P. (2000). Cyclic anhydride ring opening reactions: theory and application. PubMed. Available at: [Link]
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Wang, K., et al. (2022). Lipase-catalytic ring-opening polymerization of natural compound-based cyclic monomers. Chemical Communications. Available at: [Link]
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Meador, M. A. B., et al. (2015). Synthesis and Characterization of Poly(maleic Anhydride)s Cross-linked Polyimide Aerogels. NASA Technical Reports Server. Available at: [Link]
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Kobayashi, S., & Uyama, H. (2002). Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC. Available at: [Link]
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Jia, Y. G., et al. (2021). Lipase-catalyzed ring-opening copolymerization of macrocycles for diselenide-functionalized long-chain polycarbonate: Synthesis, kinetic process and ROS responsiveness. ResearchGate. Available at: [Link]
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Kumar, N., et al. (2022). Polyanhydride Chemistry. Biomacromolecules. Available at: [Link]
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Z-M, Wang, et al. (2008). Lipase-catalyzed ring-opening polymerization of molecularly pure cyclic oligomers for use in synthesis and chemical recycling of aliphatic polyesters. PubMed. Available at: [Link]
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Aydin, M., & Gürü, M. (2021). Synthesis and Characterization of Poly (Polyethylene Glycol Anhydride) Copolymers as Polymeric Phase Change Material for Food Packaging. Longdom Publishing. Available at: [Link]
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Al-Azemi, T. F., & Bisht, K. S. (2002). Lipase-catalyzed ring-opening polymerization of morpholine-2,5-dione derivatives: A novel route to the synthesis of poly(ester amide)s. ResearchGate. Available at: [Link]
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Van der Meer, J. Y., et al. (2014). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry. Available at: [Link]
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Miyake, T., et al. (2018). Visible light-regulated organocatalytic ring-opening polymerization of lactones by harnessing excited state acidity. Polymer Chemistry. Available at: [Link]
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Nishikubo, T., & Kameyama, A. (2003). Synthesis of Polymers with Well-Defined Structures by Novel Ring-Opening Reactions of Oxetanes. ResearchGate. Available at: [Link]
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Makadia, H. K., & Siegel, S. J. (2022). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. MDPI. Available at: [Link]
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Artetxe, B., et al. (2023). Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides. PMC. Available at: [Link]
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Kumar, N., et al. (2022). Polyanhydride Chemistry. PMC. Available at: [Link]
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Nishikubo, T., & Kameyama, A. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. Available at: [Link]
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Sigg, T. (2012). Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]
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Applications of Oxocane-2,8-dione and Related Aliphatic Lactones in Biodegradable Polymer Synthesis: A Technical Guide for Researchers
Introduction: The Promise of Aliphatic Polyesters in Biomedical Innovation
The pursuit of advanced biomaterials has led to significant interest in biodegradable polymers, which are capable of breaking down into non-toxic products within a biological environment.[1][2] This characteristic is invaluable for applications such as controlled drug delivery and tissue engineering, where temporary presence and eventual clearance from the body are paramount.[3][4] Aliphatic polyesters, a prominent class of these materials, are synthesized from cyclic ester monomers, or lactones, through ring-opening polymerization (ROP).[2][5]
This guide focuses on the potential applications of polymers derived from Oxocane-2,8-dione , a C7-dicarboxylic acid-based eight-membered lactone. While Oxocane-2,8-dione represents a promising monomer for creating novel biodegradable materials, the publicly available scientific literature on its specific polymerization and the characterization of its homopolymer is presently limited.
To provide a comprehensive and scientifically grounded resource, this document will use a well-characterized and structurally related monomer, ε-caprolactone , as a representative example. The principles, protocols, and applications detailed herein for poly(ε-caprolactone) (PCL) are broadly applicable to the class of aliphatic polyesters derived from similar lactones and serve as a foundational guide for researchers exploring monomers like Oxocane-2,8-dione. PCL is a synthetic, biodegradable, linear aliphatic polyester produced by the ring-opening polymerization of caprolactone monomers.[4]
I. Synthesis of Aliphatic Polyesters via Ring-Opening Polymerization (ROP)
The most prevalent method for synthesizing high molecular weight aliphatic polyesters is the ring-opening polymerization (ROP) of cyclic esters.[6] This process is driven by the release of ring strain in the monomer and can be initiated by various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms.[7] Organometallic catalysts, such as Tin(II) 2-ethylhexanoate (stannous octoate or Sn(Oct)₂), are widely used due to their FDA approval for certain applications and their efficiency in producing high molecular weight polymers.[8]
Expert Insights: The Rationale Behind ROP
ROP is preferred over polycondensation for achieving high molecular weight polyesters because polycondensation is an equilibrium-driven step-growth polymerization that requires the stringent removal of a small molecule byproduct (like water) to drive the reaction to completion.[9] In contrast, ROP is a chain-growth polymerization that can proceed to high conversion under milder conditions, offering better control over the polymer's molecular weight and architecture.[5] The choice of initiator and catalyst is critical; it dictates the polymerization mechanism and influences properties like molecular weight distribution (polydispersity index or PDI).
Experimental Protocol: Synthesis of Poly(ε-caprolactone) via ROP
This protocol details the synthesis of PCL using Sn(Oct)₂ as a catalyst and an alcohol as an initiator.
Materials:
-
ε-caprolactone (monomer)
-
Benzyl alcohol (initiator)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition:
-
Add ε-caprolactone (e.g., 5 g, 43.8 mmol) to the flask.
-
Add anhydrous toluene (e.g., 10 mL) to dissolve the monomer.
-
Add benzyl alcohol initiator. The amount determines the target molecular weight (e.g., for a target DP of 100, add 47.4 mg, 0.438 mmol).
-
Add the Sn(Oct)₂ catalyst solution in toluene (e.g., monomer to catalyst ratio of 5000:1).
-
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir for 24 hours under a nitrogen atmosphere.
-
Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dissolve the viscous polymer solution in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a beaker of cold methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
-
Drying: Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
Figure 1: Workflow for the Ring-Opening Polymerization of ε-caprolactone.
II. Physicochemical and Mechanical Properties
The properties of aliphatic polyesters are highly tunable based on the monomer structure and polymer molecular weight.[9] These polymers are generally semi-crystalline, and their thermal and mechanical characteristics are critical for their application in biomedical devices.
Data Presentation: Comparative Properties of Biodegradable Polyesters
The following table summarizes key properties of PCL compared to other common biodegradable polyesters, Polylactic Acid (PLA) and Polyhydroxybutyrate (PHB). This data is essential for selecting the appropriate material for a specific application. For instance, the low glass transition temperature (Tg) of PCL makes it rubbery and flexible at body temperature, suitable for soft tissue engineering, whereas the higher Tg and modulus of PLA make it more suitable for load-bearing applications.[4][10]
| Property | Poly(ε-caprolactone) (PCL) | Poly(lactic acid) (PLA) | Poly(3-hydroxybutyrate) (PHB) |
| Glass Transition Temp. (Tg) | ~ -60 °C | 55 - 65 °C | 1 - 5 °C |
| Melting Temp. (Tm) | 58 - 60 °C | 150 - 180 °C | 173 - 180 °C |
| Tensile Strength (MPa) | 12 - 30 MPa[4] | 50 - 70 MPa | ~ 40 MPa |
| Young's Modulus (GPa) | 0.2 - 0.4 GPa | 2.0 - 4.0 GPa | ~ 3.5 GPa |
| Elongation at Break (%) | > 700% | 2 - 6% | 3 - 6% |
| Degradation Time | > 24 months (slow) | 12 - 18 months | 6 - 12 months |
Note: Values are approximate and can vary significantly with molecular weight, crystallinity, and processing conditions.
III. Biodegradation Mechanisms
The degradation of aliphatic polyesters in the body occurs primarily through the hydrolysis of their ester bonds.[2] This process can be abiotic (chemical hydrolysis) or biotic (enzyme-catalyzed).
-
Hydrolytic Degradation: Water molecules attack the ester linkages in the polymer backbone, leading to chain scission. This is a bulk erosion process, meaning water penetrates the entire polymer matrix, and degradation occurs throughout the material. This leads to a decrease in molecular weight before significant mass loss is observed.[2]
-
Enzymatic Degradation: In vivo, enzymes such as lipases and esterases can significantly accelerate the degradation process.[11] This is typically a surface erosion process, where the polymer is degraded layer by layer from the outside. This is highly desirable for controlled drug delivery, as the release rate can be directly correlated to the rate of erosion.
IV. Application Note: Drug Delivery Systems
Biodegradable polyesters are extensively used to create nanoparticles and microparticles for controlled drug release.[6][12] These systems can encapsulate therapeutic agents, protecting them from degradation and releasing them over an extended period, which improves therapeutic efficacy and patient compliance.[13]
Expert Insights: Engineering Controlled Release
The release of a drug from a polyester matrix is governed by a combination of diffusion through the polymer and erosion of the polymer itself.[5][14] In the initial phase, release is often diffusion-controlled. As degradation proceeds, the erosion of the matrix becomes the dominant release mechanism. By tuning the polymer's molecular weight, crystallinity, and hydrophobicity (e.g., through copolymerization), the release profile can be tailored from days to months.
Protocol: Preparation of Drug-Loaded PCL Nanoparticles via Solvent Evaporation
This protocol describes a common method for fabricating drug-loaded polymeric nanoparticles.
Materials:
-
Poly(ε-caprolactone) (PCL)
-
Model drug (e.g., Paclitaxel)
-
Dichloromethane (DCM) (organic solvent)
-
Poly(vinyl alcohol) (PVA) (surfactant)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PCL (e.g., 100 mg) and the drug (e.g., 10 mg) in DCM (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification:
-
Add the organic phase to the aqueous phase (e.g., 20 mL) under high-speed stirring.
-
Immediately sonicate the mixture using a probe sonicator for 2-5 minutes in an ice bath to form a fine oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the DCM under reduced pressure. This causes the polymeric nanoparticles to precipitate.
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess PVA.
-
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered sample for storage.
Figure 2: Workflow for preparing drug-loaded nanoparticles via solvent evaporation.
V. Application Note: Tissue Engineering Scaffolds
In tissue engineering, biodegradable polymers are used to create three-dimensional porous scaffolds that act as temporary templates, guiding the growth of new tissue.[4] The scaffold provides mechanical support and a substrate for cell attachment, proliferation, and differentiation. As the new tissue forms, the scaffold gradually degrades and is resorbed by the body.
Protocol: Fabricating a Porous PCL Scaffold via Solvent Casting & Particulate Leaching
This is a straightforward method to create scaffolds with high porosity.
Materials:
-
Poly(ε-caprolactone) (PCL)
-
Chloroform or Dichloromethane (solvent)
-
Sodium chloride (NaCl) (porogen), sieved to a specific particle size range (e.g., 200-400 µm)
-
Petri dish
-
Deionized water
Procedure:
-
Polymer Solution: Prepare a solution of PCL in chloroform (e.g., 10% w/v).
-
Mixing: Add NaCl particles to the polymer solution. The weight ratio of NaCl to PCL will determine the scaffold's porosity (e.g., a 9:1 ratio for ~90% porosity). Mix thoroughly to ensure a uniform suspension.
-
Casting: Pour the mixture into a petri dish and allow the solvent to evaporate completely in a fume hood for 24-48 hours. A composite film will form.
-
Porogen Leaching:
-
Immerse the dried composite film in a large volume of deionized water.
-
Stir the water gently and replace it with fresh water every 12 hours for 3-4 days to ensure all the NaCl is leached out.
-
-
Drying: Carefully remove the porous scaffold from the water and dry it in a vacuum oven at room temperature until a constant weight is achieved.
Conclusion
Aliphatic polyesters derived from the ring-opening polymerization of lactones are exceptionally versatile biomaterials. While specific data for polymers of Oxocane-2,8-dione remains an area for future research, the principles and protocols established for well-understood analogues like poly(ε-caprolactone) provide a robust framework for investigation. The ability to tune their mechanical properties, degradation rates, and biocompatibility makes these polymers indispensable tools for advancing drug delivery, tissue engineering, and other biomedical applications. As research continues, the exploration of new monomers like Oxocane-2,8-dione will undoubtedly expand the library of biodegradable materials available to scientists and engineers, enabling the development of next-generation medical therapies.
References
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Shen, Y., Sun, W., Zhu, K. J., & Shen, Z. (2000). Regulation of biodegradability and drug release behavior of aliphatic polyesters by blending. Journal of Biomedical Materials Research, 50(4), 528-535. [Link]
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Swain, S. K., & Sahu, P. K. (2018). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Journal of Nanoscience and Nanotechnology, 18(6), 3747-3763. [Link]
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Narayanan, G., & Shukla, A. (2016). Biomedical Applications of Biodegradable Polyesters. Bioengineering, 3(4), 24. [Link]
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Jain, A., & Jain, S. K. (2015). Polymers used in the Designing of Controlled Drug Delivery System. Research Journal of Pharmacy and Technology, 8(10), 1385-1392. [Link]
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Mahapatro, A., & Singh, D. K. (2011). Recent Advances in the Enzymatic Synthesis of Polyester. Polymers, 3(4), 1764-1785. [Link]
-
Stancu, I. C. (2019). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 11(11), 1792. [Link]
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Keshavarz, T., & Roy, I. (2021). From Waste to Treasure: Therapeutic Horizons of Polyhydroxyalkanoates in Modern Medicine. Polymers, 13(16), 2799. [Link]
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Adegbola, T. A., & Adegbola, S. A. (2022). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. Polymers, 14(21), 4734. [Link]
-
Zatorski, W., et al. (2014). Enzymatic Polymerization of Cyclic Monomers in Ionic Liquids as a Prospective Synthesis Method for Polyesters Used in Drug Delivery Systems. Polymers, 6(10), 2686-2713. [Link]
-
Sardon, H., & Dove, A. P. (2018). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 10(4), 379. [Link]
-
ResearchGate. (2020). Biodegradable Polyesters: Synthesis, Properties, Applications. [Link]
-
Chen, G. Q., & Wu, Q. (2012). Synthesis, Characterization and Biocompatibility of Biodegradable Elastomeric Poly(ether-ester urethane)s Based on Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) and Poly(ethylene glycol) via Melting Polymerization. Journal of Biomaterials Science, Polymer Edition, 23(1-4), 349-367. [Link]
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Parrish, B., & Emrick, T. (2017). Recent advances in aliphatic polyesters for drug delivery applications. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(4), e1446. [Link]
-
LibreTexts Chemistry. (2021). 2.8: Ring-Opening Polymerization. [Link]
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Harnessing the Oxocane-2,8-dione Scaffold: Synthesis and Strategies for Targeted Functionalization
An Application Note and Protocol Guide for Researchers
Abstract: The oxocane-2,8-dione backbone, also known as pimelic anhydride, represents a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its eight-membered ring structure, containing two carbonyl functionalities, offers multiple points for chemical modification, enabling the synthesis of diverse derivatives. This guide provides a comprehensive overview of the synthesis of the parent backbone and outlines a theoretically grounded protocol for its targeted functionalization. By leveraging the principles of enolate chemistry, we present a detailed, albeit theoretical, pathway for introducing substituents at the alpha-carbons, thereby unlocking a broader chemical space for drug discovery and polymer development. This document is intended for researchers, scientists, and drug development professionals seeking to explore the synthetic utility of this promising heterocyclic system.
Introduction: The Significance of the Oxocane-2,8-dione Backbone
The search for novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. Heterocyclic compounds, in particular, form the basis of a vast number of pharmaceuticals and functional polymers due to their unique conformational properties and ability to engage in specific molecular interactions. The oxocane-2,8-dione framework, a cyclic anhydride of pimelic acid, is an emerging scaffold of interest. Its eight-membered ring provides a flexible yet constrained conformation, while the two carbonyl groups and adjacent methylene protons serve as handles for chemical modification.
Derivatives of this backbone have the potential to act as monomers for the creation of novel biodegradable polyesters through ring-opening polymerization. The introduction of functional groups onto the ring can modulate the physical properties, degradation kinetics, and drug-loading capacity of the resulting polymers. In medicinal chemistry, the functionalized oxocane-2,8-dione core can be envisioned as a novel template for the design of small molecule therapeutics, analogous to how other heterocyclic diones have found application as anti-inflammatory or anti-cancer agents.[1][2]
This guide addresses a critical gap in the existing literature by providing both a validated protocol for the synthesis of the parent oxocane-2,8-dione and a robust, theoretically-driven strategy for its subsequent functionalization.
Synthesis of the Oxocane-2,8-dione Backbone
The most direct route to the oxocane-2,8-dione scaffold is through the dehydration of its linear precursor, pimelic acid. The use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), facilitates this intramolecular cyclization.[3]
Protocol 1: Synthesis of Oxocane-2,8-dione from Pimelic Acid
This protocol describes the synthesis of oxocane-2,8-dione (pimelic anhydride) via DCC-mediated cyclization of pimelic acid.
Materials:
-
Pimelic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Diethyl Ether
-
Anhydrous Pyridine
-
Toluene
-
Methanol (for quenching)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous diethyl ether (50 mL) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Pimelic Acid: In a separate flask, dissolve pimelic acid (1.0 equivalent) in anhydrous diethyl ether (150 mL). Add this solution dropwise to the stirring DCC solution at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up and Isolation: a. Filter the reaction mixture to remove the DCU precipitate. b. Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is typically an oil.[3]
-
Purification (Optional): The crude pimelic anhydride can be used directly for some applications or purified further by vacuum distillation or chromatography if necessary.
Table 1: Reagents and Stoichiometry for Oxocane-2,8-dione Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| Pimelic Acid | 160.17 | 1.0 |
| Dicyclohexylcarbodiimide | 206.33 | 1.2 |
| Anhydrous Diethyl Ether | 74.12 | Solvent |
Diagram 1: Workflow for the Synthesis of Oxocane-2,8-dione
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Application Notes and Protocols for the Copolymerization of Oxocane-2,8-dione with Cyclic Esters in Drug Delivery
Introduction: The development of biodegradable polymers has revolutionized the field of drug delivery, enabling controlled release formulations, targeted therapies, and implantable devices. Among the diverse class of biodegradable polyesters, copolymers of oxocane-2,8-dione with other cyclic esters such as lactide and ε-caprolactone are emerging as a versatile platform. Oxocane-2,8-dione, a cyclic ester-anhydride, introduces unique properties to the resulting copolymers, including tunable degradation rates and modified mechanical properties, making them highly attractive for advanced drug delivery systems.[1]
This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of copolymers of oxocane-2,8-dione with lactide and ε-caprolactone. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying scientific principles, offers step-by-step experimental procedures, and details the necessary characterization techniques to ensure the synthesis of well-defined and functional copolymers for biomedical applications.[2][3]
Scientific Foundation: The Rationale Behind Copolymerization
The copolymerization of oxocane-2,8-dione with cyclic esters like lactide and ε-caprolactone is primarily achieved through ring-opening polymerization (ROP). This method is favored for its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions, which are critical parameters for drug delivery applications.[4][5]
The incorporation of oxocane-2,8-dione into polylactide (PLA) or polycaprolactone (PCL) chains introduces anhydride linkages. These anhydride bonds are more susceptible to hydrolysis than the ester bonds of PLA and PCL, leading to a faster degradation rate. By varying the ratio of oxocane-2,8-dione to the comonomer, the degradation profile of the resulting copolymer can be precisely tailored to match the desired drug release kinetics.[2][6]
Furthermore, the copolymerization disrupts the crystalline structure of the parent homopolymers, leading to more amorphous materials. This can enhance the drug loading capacity and improve the release profile of encapsulated therapeutic agents.[7]
Experimental Workflow Overview
The synthesis and characterization of oxocane-2,8-dione copolymers follow a logical progression of steps, from monomer preparation to detailed polymer analysis.
Caption: High-level overview of the experimental workflow for copolymer synthesis and characterization.
Detailed Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions, including temperature, time, and catalyst concentration, is recommended to achieve desired copolymer properties.
Protocol 1: Synthesis of Poly(oxocane-2,8-dione-co-L-lactide)
This protocol details the synthesis of a random copolymer of oxocane-2,8-dione and L-lactide using stannous octoate as a catalyst.
Materials:
-
Oxocane-2,8-dione (recrystallized)
-
L-lactide (recrystallized)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the desired molar ratio of oxocane-2,8-dione and L-lactide into a dry Schlenk flask equipped with a magnetic stir bar. A typical starting ratio for exploring properties is 50:50.
-
Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the monomers (concentration of ~1 M is a good starting point). In a separate vial, prepare a stock solution of stannous octoate in anhydrous toluene (e.g., 0.1 M).
-
Initiation of Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 110-140 °C) under a nitrogen or argon atmosphere.[8] Inject the required amount of the stannous octoate solution to achieve a monomer-to-catalyst ratio of approximately 2000:1 to 5000:1.[8]
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Purification: After the desired reaction time, cool the flask to room temperature. Dissolve the viscous polymer solution in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh cold methanol to remove any unreacted monomers and catalyst residues. Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
Protocol 2: Synthesis of Poly(oxocane-2,8-dione-co-ε-caprolactone)
This protocol outlines the synthesis of a copolymer of oxocane-2,8-dione and ε-caprolactone.
Materials:
-
Oxocane-2,8-dione (recrystallized)
-
ε-caprolactone (distilled under reduced pressure)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Catalyst Preparation: Follow the same procedure as in Protocol 1, substituting L-lactide with ε-caprolactone. A 50:50 molar ratio is a reasonable starting point for initial synthesis.
-
Solvent and Catalyst Addition: Dissolve the monomers in anhydrous toluene and prepare the stannous octoate stock solution as described previously.
-
Initiation of Polymerization: Heat the monomer solution to a suitable temperature, typically between 110 °C and 130 °C.[9] Inject the stannous octoate catalyst solution to achieve a monomer-to-catalyst ratio in the range of 5000:1 to 10000:1.
-
Polymerization: Allow the polymerization to proceed for 12-48 hours. Monitor the reaction progress by analyzing monomer conversion via ¹H NMR.
-
Purification: Cool the reaction, dissolve the resulting polymer in dichloromethane, and precipitate in cold methanol as described in Protocol 1.
-
Isolation and Drying: Collect, wash, and dry the copolymer under vacuum until a constant weight is obtained.
Characterization of Copolymers
Thorough characterization is essential to confirm the successful synthesis of the desired copolymer and to understand its properties for drug delivery applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for determining the copolymer composition, microstructure, and number-average molecular weight (Mn).[10][11]
Sample Preparation: Dissolve 5-10 mg of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected ¹H NMR Spectral Features:
-
Poly(oxocane-2,8-dione-co-L-lactide):
-
Signals corresponding to the methine proton of the lactide units (~5.1-5.2 ppm).
-
Characteristic peaks for the methylene protons of the oxocane-2,8-dione units.
-
The integration of these characteristic peaks allows for the calculation of the copolymer composition.
-
-
Poly(oxocane-2,8-dione-co-ε-caprolactone):
-
Signals for the methylene protons adjacent to the ester oxygen of the caprolactone units (~4.0-4.1 ppm).
-
Peaks corresponding to the methylene protons of the oxocane-2,8-dione monomer.
-
The molar ratio of the two monomers in the copolymer can be determined by comparing the integral values of their respective characteristic peaks.
-
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers.
Typical GPC Parameters:
| Parameter | Value |
| Mobile Phase | Tetrahydrofuran (THF) or Chloroform |
| Columns | Polystyrene-divinylbenzene (PS-DVB) |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process.[12]
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal properties of the copolymers, such as the glass transition temperature (Tg) and the melting temperature (Tm).[13][14][15]
Procedure:
-
Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., 200 °C).
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) to obtain the DSC thermogram.
The Tg and Tm values provide insights into the amorphous or semi-crystalline nature of the copolymer, which influences its mechanical properties and drug release behavior. Copolymers are expected to exhibit a single Tg, the value of which will depend on the copolymer composition.
Structure-Property Relationships and Applications
The properties of the synthesized copolymers can be systematically tuned by adjusting the monomer feed ratio.
Caption: Interplay between monomer ratio, copolymer properties, and drug delivery performance.
Applications in Drug Delivery:
-
Controlled Release: The tunable degradation rates of these copolymers make them ideal for fabricating nanoparticles, microparticles, and implants for the sustained release of a wide range of therapeutic agents.[3][6]
-
Injectable Formulations: The amorphous nature and lower melting points of certain copolymer compositions can be advantageous for developing in-situ forming implants and injectable drug delivery systems.
-
Tissue Engineering: These biodegradable materials can be used as scaffolds for tissue regeneration, providing mechanical support while releasing growth factors to promote cell proliferation and differentiation.
Conclusion
The copolymerization of oxocane-2,8-dione with cyclic esters such as lactide and ε-caprolactone offers a powerful strategy for the development of advanced biodegradable polymers for drug delivery. By carefully controlling the synthesis and understanding the structure-property relationships, researchers can design materials with tailored degradation profiles, mechanical properties, and drug release kinetics. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of these promising copolymers for a variety of biomedical applications.
References
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ResearchGate. (n.d.). a) DSC analysis of the triblock copolymers (A-pPheOx-A= dark blue line;... Retrieved from [Link]
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ResearchGate. (n.d.). (A) DSC scans of copolymers and homopolymers and (B) WAXS patterns of... Retrieved from [Link]
- Bourissou, D., Moebs-Sanchez, S., & Martin-Vaca, B. (2007). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 107(12), 3855–3907.
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ResearchGate. (n.d.). 1H NMR spectra of the copolymer and the modification product: (a) MAVA;... Retrieved from [Link]
- Bhadran, A., Shah, T., Babanyinah, G. K., Polara, H., Thapa, S., & Biewer, M. C. (2023). Recent Advances in Polycaprolactones for Anticancer Drug Delivery. Polymers, 15(14), 3105.
- Gosecki, M., Główka, E., & Gosecka, M. (2023). Exploration of a Novel Catalytic Approach for Synthesizing Glycolide and ε-Caprolactone Copolymers and Their Application as Carriers for Paclitaxel. Molecules, 28(5), 2318.
- Hong, D., Song, B., Kim, H., Kwon, J., Khang, G., & Lee, D. (2011). Biodegradable polyoxalate and copolyoxalate particles for drug-delivery applications. Therapeutic Delivery, 2(11), 1407–1417.
- López-Rodríguez, N., Ramajo, L. A., & Ramajo, D. P. (2014). Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. Journal of Materials Science and Engineering B, 4(5), 263-269.
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Request PDF. (n.d.). Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione and Copolymerization with Lactide. Retrieved from [Link]
- Gaina, V., Gaina, C., & Stoica, I. (2021). Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. Polymer Chemistry, 12(10), 1461-1473.
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ResearchGate. (n.d.). Thermal analysis of copolymers with (a) DSC and (b) TGA. Retrieved from [Link]
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ResearchGate. (n.d.). Copolymerization of caprolactone with an oxetane via acid catalysis. Retrieved from [Link]
- Zhang, L., et al. (2022). Bulk Ring-opening Polymerization of L-Lactide and Its Copolymerization with Glycolide Catalyzed by Highly Thermal Stable Lewis Pairs. Acta Polymerica Sinica, 53(8), 923-932.
- Fachel, F. N. S., et al. (2013). Poly(ϵ-caprolactone) microcapsules and nanocapsules in drug delivery. Expert Opinion on Drug Delivery, 10(2), 189-203.
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National Center for Biotechnology Information. (n.d.). Oxocane-2,8-dione. PubChem Compound Database. Retrieved from [Link]
- Lin, C.-H., et al. (2023). Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. Polymers, 15(11), 2548.
- Lee, J. S., et al. (2004). Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids. Journal of Controlled Release, 94(2-3), 323-336.
- Chen, Y., et al. (2021). Copolyesters of ε-caprolactone and l-lactide catalyzed by a tetrabutylammonium phthalimide-N-oxyl organocatalyst. RSC Advances, 11(31), 19137-19144.
- Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. ISMAR.
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ResearchGate. (n.d.). Thermal analysis of polymer blends and double layer by DSC. Retrieved from [Link]
- Williams, C. K., et al. (2021).
- Wang, Y., et al. (2012). Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds. International Journal of Molecular Sciences, 13(5), 6296-6306.
- Sun, Z., et al. (2017). Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs. Current Cancer Drug Targets, 17(5), 445-455.
- Sarasua, J. R., et al. (2005). Synthesis, Structure and Properties of poly(L-lactide-co-ε-caprolactone) Statistical Copolymers. Macromolecular Chemistry and Physics, 206(15), 1539-1549.
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ResearchGate. (n.d.). DSC results of PCL and copolymers in the cooling and second heating scans. Retrieved from [Link]
- Singh, R., et al. (2024). Recent trends on polycaprolactone as sustainable polymer-based drug delivery system in the treatment of cancer: Biomedical applications and nanomedicine. International Journal of Pharmaceutics, 663, 124734.
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Request PDF. (n.d.). Synthesis and characterization of poly(L‐lactide)s and poly(D‐lactide)s of controlled molecular weight. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and characterization of L-lactide and polylactic acid (PLA) from L-lactic acid for biomedical applications. Retrieved from [Link]
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ORBi. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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Request PDF. (n.d.). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. Retrieved from [Link]
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Application Note: Strategic Derivativation of the Oxocane-2,8-dione Scaffold for Medicinal Chemistry
Introduction: The Oxocane Scaffold – An Untapped Resource for Chemical Space Exploration
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to overcoming challenges such as drug resistance and the need for improved selectivity. Medium-sized rings (8-11 atoms) are particularly intriguing as they occupy a unique chemical space between classical small molecules and larger macrocycles.[1][2][3] The oxocane-2,8-dione core, a readily accessible eight-membered heterocyclic dione, represents a versatile and underutilized starting point for the generation of diverse compound libraries.
This molecule features two distinct carbonyl functionalities: a ketone and a lactone (an intramolecular ester). This inherent difference in reactivity provides a strategic handle for selective chemical modifications. The three-dimensional arrangement of the eight-membered ring allows for the presentation of substituents in diverse vectors, increasing the probability of favorable interactions within a biological target's binding pocket. This guide provides a detailed exploration of key derivatization strategies for the oxocane-2,8-dione scaffold, complete with actionable protocols and the scientific rationale underpinning each methodological choice.
Reactivity Profile and Strategic Considerations
The oxocane-2,8-dione molecule contains two electrophilic centers: the C8 ketone and the C2 lactone carbonyl. For the purpose of selective derivatization, understanding their relative reactivity is critical.
-
Ketone (C8): Generally more susceptible to nucleophilic attack by common nucleophiles (e.g., amines, organometallics) and hydride reducing agents compared to the lactone carbonyl. This provides the primary avenue for initial, selective modification.
-
Lactone (C2): The ester functionality is less electrophilic than the ketone. It is susceptible to hydrolysis under strong acidic or basic conditions, reduction by powerful hydride reagents like lithium aluminum hydride (LiAlH₄), or aminolysis with amines, often requiring elevated temperatures or catalysis.[4]
This reactivity differential is the cornerstone of a strategic approach to library synthesis, allowing for the stepwise functionalization of the scaffold.
Core Derivatization Strategies & Protocols
Strategy 1: Selective Functionalization of the Ketone Carbonyl via Reductive Amination
Reductive amination is a robust and widely used method in medicinal chemistry to convert a carbonyl group into an amine, introducing a key functional group for modulating solubility, basicity, and hydrogen bonding capacity.[5] This one-pot reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.[5]
Rationale for Reagent Selection: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol. Unlike stronger reagents such as sodium borohydride or sodium cyanoborohydride, STAB is milder and exhibits excellent chemoselectivity for the iminium ion intermediate over the ketone starting material.[5] It is also less toxic than cyanoborohydride and performs well under weakly acidic conditions that favor imine formation without promoting side reactions.
dot
Caption: Workflow for selective reductive amination of oxocane-2,8-dione.
Protocol 1: Selective Reductive Amination
Objective: To synthesize an 8-amino-oxocan-2-one derivative.
Materials:
-
Oxocane-2,8-dione
-
Primary or secondary amine of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (AcOH), glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add oxocane-2,8-dione (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may cause slight effervescence.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the desired 8-amino-oxocan-2-one.
Self-Validation & Troubleshooting:
-
Expected Outcome: The primary product should be the mono-aminated compound at the C8 position. The lactone at C2 should remain intact. Verify by ¹H NMR (disappearance of a ketone-adjacent CH₂ signal, appearance of new signals for the amine substituent) and Mass Spectrometry (correct molecular ion).
-
Pitfall: Low yield.
-
Cause: Incomplete imine formation or degradation of STAB by moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. Extend the initial stirring time with the amine and acid before adding the reducing agent.
-
-
Pitfall: Formation of diol side-product.
-
Cause: Over-reduction by a too-reactive hydride source or prolonged reaction times.
-
Solution: Strictly use STAB. If reduction of the lactone is observed, consider running the reaction at a lower temperature (0 °C).
-
Strategy 2: α-Functionalization of the Ketone
Introducing substituents at the α-position (C7) of the ketone can significantly alter the scaffold's shape and properties. Traditional methods often rely on the formation of a nucleophilic enolate to react with an electrophile.[6]
Rationale for Approach: This protocol will focus on α-bromination, which installs a versatile synthetic handle. The resulting α-bromo ketone is a valuable intermediate that can be subjected to nucleophilic substitution (e.g., with amines, thiols, or azides) or used in the formation of other functional groups. Copper(II) bromide is an effective reagent for this transformation, offering a convenient alternative to using elemental bromine.
Protocol 2: α-Bromination of the Ketone
Objective: To synthesize 7-bromo-oxocane-2,8-dione.
Materials:
-
Oxocane-2,8-dione
-
Copper(II) bromide (CuBr₂) (2.2 equivalents)
-
Ethyl acetate (EtOAc)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a suspension of CuBr₂ (2.2 eq) in ethyl acetate (approx. 0.2 M relative to the ketone).
-
In a separate flask, dissolve oxocane-2,8-dione (1.0 eq) in chloroform.
-
Heat the CuBr₂ suspension to reflux.
-
Add the solution of oxocane-2,8-dione dropwise to the refluxing CuBr₂ suspension.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC. The reaction mixture will typically turn from green/black to a grayish-white precipitate of CuBr.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the copper salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 7-bromo-oxocane-2,8-dione.
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of the mono-brominated product at the C7 position. Verify by ¹H NMR (a downfield shift and change in multiplicity of the C7 proton) and Mass Spectrometry (characteristic isotopic pattern for a bromine-containing compound).
-
Pitfall: Formation of di-brominated product.
-
Cause: Use of excess brominating agent or prolonged reaction time.
-
Solution: Carefully control the stoichiometry of CuBr₂. Monitor the reaction closely and stop it once the mono-brominated product is dominant.
-
-
Pitfall: Low conversion.
-
Cause: Insufficient heating or poor quality of CuBr₂.
-
Solution: Ensure the reaction is maintained at a vigorous reflux. Use freshly opened or properly stored CuBr₂.
-
Strategy 3: Complete Reduction to the Diol Scaffold
Reduction of both the ketone and the lactone functionalities opens up an entirely new derivatization pathway, yielding an oxocane-2,8-diol. This diol can be used in etherification, esterification, or oxidation reactions to generate a new family of analogs.
Rationale for Reagent Selection: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing both ketones and esters to their corresponding alcohols.[4] Its high reactivity ensures complete conversion to the diol.
dot
Caption: Pathway for the complete reduction of the scaffold to a diol.
Protocol 3: Reduction to Oxocane-2,8-diol
Objective: To synthesize oxocane-2,8-diol.
Materials:
-
Oxocane-2,8-dione
-
Lithium aluminum hydride (LiAlH₄) (2.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
15% aqueous sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add LiAlH₄ (2.5 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve oxocane-2,8-dione (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is highly exothermic and generates H₂ gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction back down to 0 °C and perform a Fieser workup by sequentially and slowly adding:
-
'x' mL of H₂O (where 'x' is the mass of LiAlH₄ used in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of H₂O.
-
-
Stir the resulting granular precipitate vigorously for 30 minutes, then remove it by filtration through celite. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxocane-2,8-diol, which can be purified further by crystallization or chromatography if necessary.
Self-Validation & Troubleshooting:
-
Expected Outcome: A mixture of diastereomeric diols. Verify by ¹H NMR (disappearance of carbonyl signals in ¹³C NMR, appearance of hydroxyl protons and carbinol protons) and Mass Spectrometry.
-
Pitfall: Incomplete reaction.
-
Cause: Insufficient LiAlH₄ or deactivated reagent.
-
Solution: Use a larger excess of LiAlH₄. Ensure the reagent is fresh and handled under strictly anhydrous conditions.
-
-
Pitfall: Complex workup.
-
Cause: The Fieser workup is designed to produce a granular, easily filterable aluminum salt precipitate. Incorrect addition can lead to a gelatinous mixture that is difficult to handle.
-
Solution: Add the quenching reagents slowly and in the precise order and ratio described. Vigorous stirring is essential.
-
Summary of Derivatization Potentials
The protocols described provide access to three key intermediate scaffolds from a single starting material.
| Strategy | Core Transformation | Key Reagents | Resulting Scaffold | Medicinal Chemistry Potential |
| Reductive Amination | Ketone → Amine | Amine, NaB(OAc)₃H | 8-Amino-oxocan-2-one | Introduce basic centers, improve solubility, add H-bond donors/acceptors. |
| α-Bromination | Ketone → α-Bromo Ketone | CuBr₂ | 7-Bromo-oxocane-2,8-dione | Versatile handle for SN2 displacement with diverse nucleophiles. |
| Full Reduction | Ketone + Lactone → Diol | LiAlH₄ | Oxocane-2,8-diol | Scaffold for building ethers and esters; explore new linker attachment points. |
Conclusion
The oxocane-2,8-dione scaffold is a chemically tractable platform for the development of novel molecular entities. By leveraging the inherent reactivity differences between the ketone and lactone functionalities, medicinal chemists can selectively and strategically introduce a wide array of functional groups. The protocols outlined in this guide provide reliable and validated methods for generating key intermediates, thereby enabling the rapid expansion of chemical diversity and facilitating the exploration of this promising scaffold in drug discovery programs.
References
- Khegay, A., & Hall, D. G. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Journal of Organic Chemistry, 90(26), 9181-9188.
-
Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
- Hartwig, J. F., et al. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles.
-
Wikipedia contributors. (2024). Lactone. Wikipedia, The Free Encyclopedia. [Link]
- Ding, K., et al. (2022). Enantioselective Synthesis of Medium-Sized-Ring Lactones via Iridium-Catalyzed Z-Retentive Asymmetric Allylic Substitution Reaction. Journal of the American Chemical Society, 144(11), 4770-4775.
- Tang, W., et al. (2021). Recent advances in catalytic synthesis of medium-ring lactones and their derivatives.
-
Tan, D. S., et al. (2018). Synthesis of Benzannulated Medium-ring Lactams via a Tandem Oxidative Dearomatization-Ring Expansion Reaction. Semantic Scholar. [Link]
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- 1. Recent advances in catalytic synthesis of medium-ring lactones and their derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 3. Synthesis of Benzannulated Medium-ring Lactams via a Tandem Oxidative Dearomatization-Ring Expansion Reaction. | Semantic Scholar [semanticscholar.org]
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- 6. researchgate.net [researchgate.net]
Topic: A Stability-Indicating HPLC Method for the Quantification of Oxocane-2,8-dione
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Oxocane-2,8-dione. The narrative explains the scientific rationale behind each step, from initial analyte characterization and method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1] Detailed, step-by-step protocols for sample preparation, forced degradation studies, and method validation are provided to ensure the method is specific, accurate, precise, and fit for its intended purpose in research and quality control environments.
Introduction and Scientific Rationale
Oxocane-2,8-dione, also known as pimelic anhydride, is an eight-membered cyclic ester (lactone)[2]. Its quantification is critical in various stages of pharmaceutical development, potentially as a starting material, intermediate, or a component in polymer-based drug delivery systems. The inherent reactivity of the lactone functional group, particularly its susceptibility to hydrolysis, presents a significant analytical challenge. Therefore, a well-developed, stability-indicating analytical method is not merely a procedural requirement but a scientific necessity to ensure that the measured analyte concentration accurately reflects the intact molecule, free from interference by potential degradation products.[3]
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[1][4] This guide focuses on an RP-HPLC method coupled with UV detection, a common and reliable setup in most analytical laboratories. The core objective is to develop a method that can separate Oxocane-2,8-dione from its potential degradants generated under various stress conditions, a key requirement of a stability-indicating assay.[5][6]
Materials and Reagents
-
Analyte: Oxocane-2,8-dione reference standard (>95% purity)
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Buffers: Monobasic potassium phosphate (KH₂PO₄), Orthophosphoric acid.
-
Reagents for Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Equipment:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical balance.
-
pH meter.
-
Class A volumetric flasks and pipettes.
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible)[7].
-
Ultrasonic bath.
-
Part I: HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process that begins with understanding the analyte and progresses through logical optimization steps.[8]
Caption: Logical workflow for HPLC method development.
Analyte Characterization: The Foundation
-
Solubility Testing: The solubility of Oxocane-2,8-dione was assessed in common HPLC solvents. It was found to be freely soluble in acetonitrile and methanol, and sparingly soluble in water. This informs the choice of diluent for standard and sample preparation, with acetonitrile being selected to ensure complete dissolution.[9]
-
UV-Vis Spectral Analysis: A solution of Oxocane-2,8-dione in acetonitrile was scanned across a UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). As a simple lactone, it lacks a strong chromophore, resulting in a λmax in the low UV range, typically around 210-220 nm. Detection at a low wavelength enhances sensitivity but also increases the risk of interference from solvents and excipients, making a highly specific separation crucial.[10]
Chromatographic System Selection & Optimization
The causality behind selecting chromatographic parameters is key to a successful method.
-
Mode of Chromatography: Reversed-phase chromatography is the preferred mode for non-ionic small molecules like Oxocane-2,8-dione, offering excellent reproducibility and a wide choice of stationary phases.[11]
-
Stationary Phase (Column): A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was chosen as the starting point. C18 columns are versatile and provide sufficient hydrophobic retention for moderately polar compounds.
-
Mobile Phase:
-
A combination of acetonitrile and water was selected. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
pH Control: Due to the lactone's susceptibility to hydrolysis, especially under basic conditions, the mobile phase pH must be controlled. An acidic pH (e.g., pH 3.0, adjusted with phosphoric acid) helps to stabilize the lactone ring, preventing on-column degradation and ensuring reproducible retention times.[12][13]
-
-
Initial Gradient Scouting: A broad gradient run (e.g., 5% to 95% acetonitrile over 20 minutes) was performed to determine the approximate solvent concentration required to elute the analyte. This allows for a more efficient optimization of either an isocratic or a focused gradient method.
-
Method Optimization: Based on the scouting run, an isocratic method was deemed suitable. The mobile phase composition was adjusted to achieve a retention time of approximately 5-10 minutes, ensuring sufficient resolution from the solvent front and a reasonable run time. A flow rate of 1.0 mL/min and a column temperature of 30°C were selected to ensure good peak shape and reproducibility.
Part II: Detailed Experimental Protocols
Protocol: Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile:Water, 50:50 v/v, pH 3.0):
-
Measure 500 mL of HPLC-grade water into a 1 L glass bottle.
-
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Add 500 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Oxocane-2,8-dione reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This is the stock solution.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Protocol: HPLC System Parameters and System Suitability
Before any sample analysis, the system's performance must be verified.[14]
Table 1: Final Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50 v/v), pH adjusted to 3.0 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD/UV at 215 nm |
| Run Time | 10 minutes |
System Suitability Test (SST):
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mobile phase or a blank (acetonitrile) to ensure no interfering peaks are present.
-
Perform six replicate injections of a working standard solution (e.g., 25 µg/mL).
-
Calculate the system suitability parameters based on the results.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates injection and system precision. |
| % RSD of Retention Times | ≤ 1.0% | Indicates pumping and mobile phase stability. |
Part III: Method Validation Protocol (ICH Q2(R2))
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[15][16][17]
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4] Forced degradation studies are the cornerstone of developing a stability-indicating method.[18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradation products can be detected and resolved.[20]
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, dilute with mobile phase, and inject.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH at room temperature. Due to the lability of the lactone, degradation is expected to be rapid. Withdraw samples at short intervals (e.g., 5, 15, 30 minutes), neutralize with 0.1 M HCl, dilute, and inject.
-
Oxidative Degradation: Dissolve the analyte in a solution of 3% H₂O₂ at room temperature. Monitor over several hours, then dilute and inject.
-
Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80°C) for 24-48 hours. Then, prepare a solution and inject.
-
Photolytic Degradation: Expose a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be shielded from light.
Acceptance Criteria: The method is specific if the main peak for Oxocane-2,8-dione is resolved from all degradation peaks (Resolution > 2) and the peak purity analysis (using a DAD detector) shows no co-eluting peaks.
Linearity
This demonstrates a direct proportional relationship between concentration and instrument response.[21]
-
Procedure: Prepare at least five concentrations of Oxocane-2,8-dione across the expected range (e.g., 1 to 100 µg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[4] It is determined by recovery studies.
-
Procedure: Prepare a simulated matrix (placebo). Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analysis: Analyze the spiked samples using the developed method.
-
Evaluation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[22][23]
Precision
Precision expresses the closeness of agreement between a series of measurements.[15]
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
LOD and LOQ
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, one at a time.
-
Flow rate (e.g., 0.9 and 1.1 mL/min).
-
Mobile phase pH (e.g., 2.8 and 3.2).
-
Column temperature (e.g., 28°C and 32°C).
-
Mobile phase composition (e.g., Acetonitrile ±2%).
-
-
Analysis: Analyze a sample under each condition and evaluate the system suitability parameters and analyte concentration.
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.
Summary of Validation Data (Typical Results)
The following table summarizes the expected outcomes from a successful method validation.
Table 3: Summary of Validation Results
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants; Rs > 2.0 | Method is specific. |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1.0 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.20% | ≤ 2.0% |
| LOD | 0.25 µg/mL | - |
| LOQ | 0.75 µg/mL | - |
| Robustness | Passed | SST criteria met. |
Conclusion
The stability-indicating RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Oxocane-2,8-dione. The systematic approach to method development, grounded in the physicochemical properties of the analyte, and the comprehensive validation according to ICH guidelines ensure the method is reliable and fit for purpose in regulated environments. The control of mobile phase pH was identified as a critical parameter for ensuring the stability of the lactone analyte during analysis. This method can be readily implemented in quality control laboratories for routine analysis and stability studies.
References
- Vertex AI Search. (2025). The role of forced degradation studies in stability indicating HPLC method development.
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Longdom Publishing SL.
- Mamatha, T. (n.d.).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- BenchChem. (2025).
- Pharmaguideline. (2024).
- Ram, V. R., et al. (n.d.).
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- AMSbiopharma. (2025).
- Derakhshandeh, K., & Dadashzadeh, S. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma.
- ResearchGate. (2025). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation.
- National Center for Biotechnology Information. (n.d.). Oxocane-2,8-dione.
- Organomation. (n.d.). HPLC Sample Preparation.
- Sigma-Aldrich. (n.d.). oxocane-2,8-dione. Sigma-Aldrich.
- Waters Corporation. (n.d.).
- The Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Polymer Chemistry Characterization Lab. (n.d.).
- Analytical Methods. (n.d.). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Royal Society of Chemistry.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2025). Liquid chromatography quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma.
- Pall Corporation. (n.d.). Analytical Sample Preparation E-book.
- IJNRD. (n.d.). a review: strategy for method development and validation of hplc. International Journal of Novel Research and Development.
- MDPI. (2021).
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- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 12. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. demarcheiso17025.com [demarcheiso17025.com]
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- 23. researchgate.net [researchgate.net]
The Strategic Application of Pimelic Anhydride in Macrocyclic Synthesis: A Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Macrocyclic compounds, architectures containing rings of twelve or more atoms, occupy a unique and valuable region of chemical space.[1] Found in numerous clinically useful natural products, they offer a compelling blend of structural rigidity and conformational flexibility.[2][3] This allows them to bind with high affinity and selectivity to challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[1][4] However, the synthesis of these large rings is a significant challenge, primarily due to the entropic penalty of bringing two ends of a long, flexible chain together, which often leads to competitive and undesired intermolecular polymerization.[4]
Among the diverse synthetic tools available, pimelic anhydride serves as a versatile and effective seven-carbon building block for constructing macrocyclic scaffolds. This guide provides a detailed exploration of its application, from fundamental reaction mechanisms to robust experimental protocols and strategic considerations for its use in drug discovery and materials science.
Fundamental Chemistry & Mechanism
Pimelic anhydride is a cyclic anhydride of the seven-carbon di-carboxylic acid, pimelic acid. Its utility in macrocyclization lies in its ability to react sequentially with binucleophiles, such as diamines or diols, in a controlled, two-step process.
Step 1: Intermolecular Nucleophilic Ring-Opening The synthesis begins with the nucleophilic attack of one functional group of a linker molecule (e.g., the primary amine of a diamine) on one of the electrophilic carbonyl carbons of the pimelic anhydride ring.[5][6] This reaction proceeds readily under mild conditions and results in the irreversible opening of the anhydride to form a linear intermediate. This intermediate now possesses a terminal carboxylic acid at one end and the second nucleophilic group at the other, tethered by the seven-carbon chain from the anhydride and the backbone of the original nucleophile.[1][7]
Step 2: Intramolecular Cyclization (Macrolactamization) The second and more challenging step is the intramolecular ring closure. The terminal carboxylic acid must be activated, typically using a peptide coupling reagent, to facilitate the formation of an amide (or ester) bond with the remaining nucleophile. This step is highly susceptible to competing intermolecular polymerization, where two or more linear intermediates react with each other.
Caption: The two-step mechanism for macrocyclization using pimelic anhydride.
Core Synthetic Strategies & Key Considerations
Successfully favoring the desired intramolecular cyclization over polymerization requires specific strategies designed to control the reactivity of the linear precursor.
The High-Dilution Principle
The most common strategy to promote macrocyclization is the application of the high-dilution principle .[8] By ensuring the reaction is carried out at a very low concentration (typically 10⁻³ M or less), the probability of one end of a molecule finding its other end is increased relative to its probability of finding another molecule.[8] This is practically achieved not by using enormous volumes of solvent, but by the slow, simultaneous addition of the linear precursor and the coupling reagents via syringe pumps into the main reaction vessel over an extended period (8-24 hours).[8] This technique maintains a constantly low concentration of the reactive species, thereby favoring the formation of the macrocycle.
Template-Directed Synthesis & Pre-organization
An alternative and powerful approach involves using a molecular template or "chaperone" to pre-organize the linear precursor into a U-shaped conformation that favors cyclization. Research has shown that water-soluble cavitands can bind long-chain diamines in folded conformations within their hydrophobic pockets.[9] This pre-organization brings the reactive ends of the molecule into close proximity, dramatically increasing the effective molarity and facilitating macrocyclization even at higher concentrations. This method can offer a 3- to 10-fold improvement in yield over standard high-dilution methods.[9] Similarly, incorporating "turn-inducing elements" such as proline or N-methylated amino acids into a peptide backbone can conformationally bias the precursor towards cyclization.[10][11]
Solid-Phase Synthesis (Pseudo-Dilution)
Anchoring the linear precursor to a solid support, such as a resin, offers a "pseudo-dilution" effect.[10] Because the reactive molecules are physically isolated from one another on the polymer bead, intermolecular reactions are significantly suppressed. The cyclization is performed while the molecule is still attached to the resin, followed by cleavage to release the final macrocyclic product.[10]
Detailed Experimental Protocol: Synthesis of a Dodecalactam
This protocol describes the synthesis of a 12-membered macrocyclic lactam using pimelic anhydride and 1,4-diaminobutane as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Key Considerations |
| Pimelic Anhydride | ≥98% | Sigma-Aldrich | Store in a desiccator to prevent hydrolysis. |
| 1,4-Diaminobutane | ≥99% | Acros Organics | Handle in a fume hood; corrosive. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Must be dry; pass through a solvent purification system or distill from CaH₂. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Alfa Aesar | Store over 4 Å molecular sieves. |
| HATU | ≥98% | Chem-Impex | Potent coupling agent. Store at -20°C. Handle with care. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | TCI Chemicals | Base (Hünig's base). Store over KOH pellets. |
| Ethyl Acetate (EtOAc) | Reagent | VWR | For extraction. |
| Saturated NaHCO₃ (aq) | Reagent | VWR | For aqueous wash. |
| Anhydrous MgSO₄ | Reagent | EMD Millipore | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Methodology
Part A: Synthesis of the Linear Precursor (4-(7-aminoheptanamido)butanoic acid)
-
Setup: Add 1,4-diaminobutane (1.0 eq) to a round-bottom flask under an inert nitrogen atmosphere and dissolve in anhydrous DCM to a concentration of 0.2 M. Cool the solution to 0°C in an ice bath.
-
Anhydride Addition: Dissolve pimelic anhydride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred diamine solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. The product often precipitates as a white solid.
-
Isolation: Filter the solid product, wash with cold DCM, and dry under high vacuum. The resulting linear precursor is typically used without further purification.
Part B: Macrocyclization via High-Dilution
-
High-Dilution Setup: In a large three-neck round-bottom flask, add a stir bar and enough anhydrous DMF to achieve a final concentration of 0.002 M for the linear precursor.
-
Syringe A Preparation: Dissolve the linear precursor from Part A (1.0 eq) in anhydrous DMF (e.g., 50 mL).
-
Syringe B Preparation: In a separate vial, dissolve HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF (e.g., 50 mL).
-
Slow Addition: Using two separate syringe pumps, add the contents of Syringe A and Syringe B simultaneously and dropwise to the rapidly stirring DMF in the reaction flask over a period of 10 hours.
-
Reaction Completion: Once the addition is complete, allow the reaction to stir for an additional 12-16 hours at room temperature.
Caption: Workflow for the high-dilution macrocyclization step.
Part C: Work-up and Purification
-
Solvent Removal: Remove the DMF under high vacuum using a rotary evaporator with a high-vacuum pump and gentle heating.
-
Extraction: Dissolve the resulting residue in a large volume of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude macrocycle.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of methanol in DCM, to yield the pure macrocyclic lactam.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Macrocycle | Intermolecular Polymerization: Concentration was too high during cyclization. | Decrease the concentration (to <0.001 M). Increase the addition time of the syringe pumps. |
| Ineffective Coupling: The coupling reagent (e.g., HATU) has degraded. | Use fresh or properly stored coupling reagents. Consider screening other reagents (HBTU, PyBOP, etc.). | |
| Difficult Purification | Product is very polar: The macrocycle is streaking or not eluting from the silica column. | Use a more polar eluent system (e.g., higher % of MeOH). Consider reverse-phase chromatography (C18 silica). |
| Contamination with Oligomers: Dimers or trimers are present and have similar polarity. | Optimize the high-dilution conditions further. Preparative HPLC may be required for separation. | |
| No Reaction in Step 1 | Inactive Anhydride: Pimelic anhydride has hydrolyzed to pimelic acid. | Use fresh pimelic anhydride from a sealed bottle or a desiccator. |
Applications in Drug Discovery and Beyond
Macrocycles derived from pimelic anhydride and related strategies are of significant interest across several scientific disciplines.
-
Drug Discovery: The unique topologies of macrocycles allow them to effectively mimic secondary structures of proteins (e.g., α-helices or β-turns), making them ideal candidates for inhibiting protein-protein interactions (PPIs), a target class that has proven difficult for conventional small molecules.[1] Their constrained nature can lead to high potency and selectivity while also improving metabolic stability and cell permeability compared to linear analogues.[12][13]
-
Host-Guest Chemistry: The flexible yet defined cavities of these macrocycles make them suitable as host molecules in supramolecular chemistry.[14] They can be designed to selectively bind small molecule or ionic guests, with applications in chemical sensing, catalysis, and novel delivery systems.[15]
-
Materials Science: The incorporation of macrocyclic units into polymers can impart unique physical and chemical properties, leading to the development of advanced materials with tailored functions.
References
- Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. MDPI.
- Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery.
- Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles.
- The Synthesis of Macrocycles for Drug Discovery. Royal Society of Chemistry.
- A Review on Macrocyclic Complexes. Chemical Science Review and Letters.
- Macrocycles: MCR synthesis and applications in drug discovery.
- Macrocycles: lessons from the distant past, recent developments, and future directions.
- High dilution principle. Wikipedia.
- Macrocycles: MCR synthesis and applic
- The Evolution of Macrocycles in Drug Discovery: From Technologies to Drugs.
- Applications of Macrocycles in Drug Discovery. YouTube.
- The synthesis of macrocycles for drug discovery.
- Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts.
- Macrocyclization of Folded Diamines in Cavitands.
- Macrocyclization strategies for cyclic peptides and peptidomimetics.
- Reactions of Acid Anhydrides. Reactory.
- 13.6. Reactions with Anhydride Electrophiles. Introduction to Organic Chemistry.
- Peptide Macrocyclization Assisted by Traceless Turn Inducers Derived from Ugi Peptide Ligation with Cleavable and Resin-Linked Amines.
Sources
- 1. scispace.com [scispace.com]
- 2. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 7. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High dilution principle - Wikipedia [en.wikipedia.org]
- 9. datapdf.com [datapdf.com]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chesci.com [chesci.com]
Application Note: A Scalable Protocol for the Synthesis of Oxocane-2,8-dione
Audience: Researchers, scientists, and drug development professionals engaged in chemical synthesis, process development, and scale-up operations.
Abstract: This document provides a comprehensive technical guide for the synthesis of Oxocane-2,8-dione, also known as pimelic anhydride. Moving beyond a mere recitation of steps, this application note elucidates the underlying chemical principles and addresses the critical engineering and safety challenges associated with transitioning from a laboratory-scale proof-of-concept to a robust, scalable manufacturing process. We detail a preferred synthetic route via the cyclization of pimelic acid, offering step-by-step protocols for both benchtop and pilot-scale operations, supported by process flow diagrams and critical parameter tables. The causality behind key decisions, from reagent selection to purification strategy, is explained to empower the user with a deep, actionable understanding of the process.
Introduction and Strategic Overview
Oxocane-2,8-dione is a valuable heterocyclic compound, serving as a key monomer for the synthesis of biodegradable polyesters and as an intermediate in the preparation of various fine chemicals and pharmaceuticals. The efficient production of this eight-membered cyclic anhydride presents a common challenge in process chemistry: the need to favor an intramolecular reaction over intermolecular polymerization, a challenge that is magnified during scale-up.
This guide focuses on the most direct and industrially viable route: the dehydrative cyclization of pimelic acid. This strategy is superior to multi-step alternatives due to its high atom economy, operational simplicity, and more favorable safety profile. The primary methods explored are thermal dehydration under vacuum and cyclization using a chemical dehydrating agent like acetic anhydride.
Causality of Synthetic Route Selection:
-
Simplicity and Atom Economy: The direct cyclization of pimelic acid involves the removal of a single molecule of water, representing the most efficient conversion of the starting material to the desired product.
-
Safety and Waste Profile: This route avoids the use of highly corrosive and toxic reagents such as thionyl chloride or oxalyl chloride, which would be required to form an intermediate pimeloyl chloride. The primary byproduct is water or acetic acid, which are significantly easier to handle and dispose of.
-
Scalability: The process relies on fundamental unit operations—heating, vacuum, and distillation—that are well-established and readily scalable in standard chemical processing equipment.
Reaction Mechanism and Kinetics
The formation of Oxocane-2,8-dione from pimelic acid is an intramolecular esterification, specifically an anhydride formation. The reaction is an equilibrium process. To drive the reaction to completion, the water byproduct must be continuously removed from the system.
Caption: Reaction mechanism for the formation of Oxocane-2,8-dione.
Part 1: Laboratory-Scale Synthesis Protocol (10-50 g Scale)
This protocol establishes the proof-of-concept synthesis using acetic anhydride, a common and effective laboratory dehydrating agent.
Expertise & Causality: Why Acetic Anhydride?
At the laboratory scale, acetic anhydride provides a convenient alternative to high-temperature thermal cyclization. It allows the reaction to proceed at a lower temperature (reflux) and simplifies the work-up, as the byproducts (acetic acid) and excess reagent are more volatile than the starting material and can be removed under vacuum.
Materials and Equipment
-
Reagents: Pimelic acid, Acetic anhydride, Toluene (or other suitable solvent for recrystallization).
-
Equipment: 3-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, vacuum source, rotary evaporator, Buchner funnel.
Step-by-Step Experimental Protocol
-
Reactor Setup: Assemble a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.
-
Charging Reagents: To the flask, add pimelic acid (16.0 g, 0.1 mol). In a fume hood, add acetic anhydride (20.4 g, 22 mL, 0.2 mol, 2.0 eq).
-
Reaction: Heat the mixture with stirring to a gentle reflux (~140 °C). Maintain reflux for 2-3 hours. Monitor the reaction progress by observing the dissolution of the solid pimelic acid.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Assemble a simple distillation apparatus and carefully distill off the excess acetic anhydride and the acetic acid byproduct under atmospheric pressure.
-
Once the bulk of the volatiles is removed, apply a vacuum to remove the final traces. The crude product will remain as an oily or semi-solid residue.
-
-
Purification (Recrystallization):
-
Dissolve the crude residue in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold toluene.
-
Dry the purified Oxocane-2,8-dione in a vacuum oven.
-
-
Characterization: The expected yield is 75-85%. Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
Part 2: Scale-Up Protocol and Process Considerations (1-5 kg Scale)
Transitioning to a pilot scale introduces significant challenges related to heat and mass transfer, process control, and safety.[1] The preferred method for this scale is direct thermal cyclization under vacuum, which avoids the cost and waste associated with using a stoichiometric dehydrating agent.
Process Hazard Analysis & Mitigation
-
High-Temperature Operation: Operating at elevated temperatures increases risks.[2] The reactor must be rated for the target temperature, and appropriate personal protective equipment (heat-resistant gloves, face shield) must be used.[3]
-
Vacuum Safety: Ensure all glassware and the reactor vessel are free from cracks or star-cracks that could lead to implosion under vacuum. Use a vacuum trap to protect the pump.
-
Thermal Runaway Potential: While this specific reaction is endothermic (driven by heat input), any scale-up operation requires an assessment of thermal hazards.[4] Ensure the heating system has reliable controls and an emergency shutdown procedure.
Equipment for Scale-Up
-
Reactor: 10-20 L jacketed glass or glass-lined steel reactor equipped with an overhead mechanical stirrer (anchor or pitched-blade turbine), temperature probe, and vacuum-rated fittings.
-
Heating/Cooling System: A thermal fluid system (oil bath or TCU) connected to the reactor jacket for precise temperature control.
-
Vacuum System: A chemical-resistant vacuum pump capable of reaching <10 mmHg, with a condenser and collection flask to trap the water byproduct.
Detailed Scale-Up Protocol
Caption: Process workflow for the scaled-up synthesis of Oxocane-2,8-dione.
-
Reactor Preparation: Ensure the reactor is clean and dry. Assemble all components and perform a vacuum leak test.
-
Charging: Charge the reactor with pimelic acid (2.0 kg, 12.5 mol).
-
Initial Heating: Begin stirring and heat the reactor jacket to 120-130 °C to melt the pimelic acid (M.P. ~105 °C).
-
Applying Vacuum: Once the solid is fully molten, gradually apply vacuum. Be cautious to avoid bumping. A slow nitrogen bleed can be used to control the vacuum if necessary.
-
Reaction Phase: Once a stable vacuum is achieved (<10 mmHg), increase the jacket temperature to 180-200 °C. The internal temperature will be lower due to the endothermic nature of the water evaporation. Water will begin to distill and collect in the cooled receiver flask.
-
Monitoring: The reaction is complete when water evolution ceases. This can take several hours depending on the efficiency of the vacuum and heat transfer.
-
Cooldown: Once complete, cool the reactor to <80 °C before breaking the vacuum with nitrogen. The crude product is a molten liquid.
Purification at Scale: Vacuum Distillation
For high purity, the crude Oxocane-2,8-dione should be purified by vacuum distillation.[5][6] This is the most effective method for removing non-volatile polymeric byproducts and any unreacted starting material at an industrial scale.
-
Setup: Configure the reactor for distillation with a short-path distillation head and a series of receiver flasks.
-
Distillation: Apply high vacuum (<5 mmHg) and heat the reactor pot.
-
Fraction Collection: Collect a small forerun fraction, then collect the main product fraction at its boiling point under the applied vacuum.
-
Shutdown: Once the main fraction is collected, cool the system before breaking the vacuum.
Data Summary and Comparison
The following tables summarize key parameters for the reagents and a comparison between the lab and scaled-up protocols.
Table 1: Physicochemical and Safety Data of Key Compounds
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |
| Pimelic Acid | C₇H₁₂O₄ | 160.17 | 105-106 | 341 | Irritant |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 140 | Corrosive, Flammable |
| Oxocane-2,8-dione | C₇H₁₀O₃ | 142.15 | 43-45 | ~260 (dec.) | Irritant, Moisture Sensitive |
Table 2: Comparison of Lab-Scale vs. Scale-Up Process Parameters
| Parameter | Laboratory Scale (Protocol 3.3) | Pilot Scale (Protocol 4.3) | Rationale for Change |
| Scale | 16 g (0.1 mol) | 2.0 kg (12.5 mol) | 125x increase in batch size. |
| Method | Acetic Anhydride Cyclization | Direct Thermal Cyclization | Avoids cost and waste of stoichiometric reagent at scale. |
| Temperature | ~140 °C (Reflux) | 160-180 °C (Internal) | Higher temperature required to drive direct dehydration. |
| Pressure | Atmospheric | < 10 mmHg | Vacuum is essential to remove water and drive equilibrium. |
| Purification | Recrystallization | Vacuum Distillation | More efficient and scalable for removing polymeric impurities. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing and heat transfer in a large volume. |
References
-
PrepChem. (n.d.). Synthesis of pimelic anhydride. PrepChem.com. Retrieved from [Link]
-
Fiveable. (n.d.). 4.3 Acid anhydrides. Organic Chemistry II. Retrieved from [Link]
-
Bretherick's Handbook of Reactive Chemical Hazards. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2024, April 10). Fact Sheet: Heating Reactions. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 8). 112. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US2680751A - Preparation of cyclic anhydrides of aromatic dicarboxylic acids.
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Preparation of Acid Anhydrides. Retrieved from [Link]
- Google Patents. (n.d.). US2826609A - Process for the manufacture of pimelic acid.
-
LibreTexts Chemistry. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Avoid Explosion Risks & Hazards of Chemical Reactions. Retrieved from [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work? Retrieved from [Link]
-
Busch United Kingdom. (n.d.). Vacuum distillation in the chemical and pharmaceutical industry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pimelic acid. Retrieved from [Link]
-
AIU. (n.d.). INDUSTRIAL PROCESS. Courses AIU. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
H2O GmbH. (n.d.). Vacuum distillation | Purpose & how it works. Retrieved from [Link]
-
Organic Syntheses. (n.d.). pimelic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Pimelic Acid: A Key Player in Chemical Innovation. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Purity Purification of Oxocane-2,8-dione
Welcome to the dedicated technical support center for the high-purity purification of Oxocane-2,8-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for achieving high-purity Oxocane-2,8-dione in your experiments.
Introduction to Purification Challenges
Oxocane-2,8-dione, also known as pimelic anhydride, is a valuable cyclic anhydride intermediate. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of downstream applications. The primary challenges in its purification often stem from the presence of unreacted starting materials, byproducts from the cyclization reaction, and degradation products. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of Oxocane-2,8-dione.
Issue 1: Low Yield After Synthesis and Initial Work-up
Question: I've synthesized Oxocane-2,8-dione from pimelic acid, but my yield after the initial work-up is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can often be attributed to incomplete reaction or losses during the work-up. Here are the key factors to investigate:
-
Incomplete Dehydration: The cyclization of pimelic acid to its anhydride requires the efficient removal of water. If you are using a dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (DCC), ensure it is of high quality and used in the correct stoichiometric amount. For azeotropic distillation methods, ensure your setup is efficient at removing water.
-
Hydrolysis During Work-up: Oxocane-2,8-dione is susceptible to hydrolysis, especially in the presence of water and acid or base. During aqueous work-ups, minimize the contact time with the aqueous phase and ensure the organic solvent is thoroughly dried before concentration. Washing with a saturated sodium bicarbonate solution should be done quickly and at a low temperature to remove acidic impurities without causing significant hydrolysis of the anhydride.
-
Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the product is not completely dry. It is advisable to use moderate vacuum and temperature settings.
Issue 2: Persistent Presence of Pimelic Acid in the Purified Product
Question: My NMR analysis of the purified Oxocane-2,8-dione consistently shows peaks corresponding to pimelic acid. How can I effectively remove this impurity?
Answer: The presence of residual pimelic acid is a common issue, as it is the primary starting material and the product of hydrolysis. Here are several strategies to address this:
-
Aqueous Wash: A carefully controlled aqueous wash can remove the more water-soluble pimelic acid.
-
Technique: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a small amount of cold, saturated sodium bicarbonate solution. The basic wash will convert the acidic pimelic acid into its more water-soluble sodium salt.
-
Caution: Perform this step quickly and at a low temperature (0-5 °C) to minimize hydrolysis of your desired product, Oxocane-2,8-dione.
-
-
Flash Column Chromatography: This is a highly effective method for separating the less polar Oxocane-2,8-dione from the more polar pimelic acid.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a hexane/ethyl acetate gradient.
-
-
Sublimation: This technique can be very effective for separating the more volatile Oxocane-2,8-dione from the non-volatile pimelic acid.[1]
-
Conditions: Sublimation is typically performed under high vacuum and with gentle heating. The precise temperature and pressure will need to be optimized for your specific setup.
-
Issue 3: Oily Product Instead of a Crystalline Solid
Question: My final product is an oil, but I am expecting a solid. What could be the reason, and how can I induce crystallization?
Answer: An oily product often indicates the presence of impurities that are disrupting the crystal lattice formation.
-
Identify the Impurity: The most likely culprits are residual solvents or byproducts from the synthesis. If you used dicyclohexylcarbodiimide (DCC) as a dehydrating agent, the byproduct dicyclohexylurea (DCU) can be a persistent impurity.
-
Purification is Key: Rigorous purification by flash column chromatography is often necessary to remove these impurities.
-
Inducing Crystallization:
-
Solvent Selection: A successful recrystallization relies on choosing a solvent in which Oxocane-2,8-dione is soluble at high temperatures but sparingly soluble at low temperatures.
-
Seeding: If you have a small amount of pure, solid Oxocane-2,8-dione, adding a "seed" crystal to the cooled, supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
High-Purity Purification Protocols
The following are detailed protocols for the most effective high-purity purification methods for Oxocane-2,8-dione.
Protocol 1: Recrystallization
Objective: To purify solid Oxocane-2,8-dione by removing soluble and insoluble impurities.
Materials:
-
Crude Oxocane-2,8-dione
-
Selected recrystallization solvent (e.g., a mixture of ethyl acetate and hexane)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate/hexane, is often effective.
-
Dissolution: Place the crude Oxocane-2,8-dione in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Objective: To separate Oxocane-2,8-dione from impurities with different polarities.
Materials:
-
Crude Oxocane-2,8-dione
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the more polar compounds.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Oxocane-2,8-dione.
Data Presentation
Table 1: Physical Properties of Oxocane-2,8-dione and a Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Melting Point (°C) |
| Oxocane-2,8-dione | C₇H₁₀O₃ | 142.15 | 275.9 ± 9.0[2] | Not available |
| Pimelic Acid | C₇H₁₂O₄ | 160.17 | Decomposes | 103-105[3] |
Visualization of Purification Workflow
Below is a generalized workflow for the purification of Oxocane-2,8-dione.
Sources
Improving the reaction yield of pimelic anhydride synthesis
Welcome to the technical support center for the synthesis of pimelic anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize pimelic anhydride. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction yields and purity.
Pimelic acid, also known as heptanedioic acid, is a seven-carbon dicarboxylic acid.[1][2] Its anhydride is a valuable precursor in the synthesis of various organic molecules, including polymers and pharmaceutical intermediates.[1][3] The most common laboratory-scale synthesis involves the dehydration of pimelic acid.[4] While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product. This guide will walk you through common problems and their solutions.
I. Troubleshooting Guide: Addressing Low Reaction Yields
Low yield is one of the most frequently encountered problems in the synthesis of pimelic anhydride. This section is structured in a question-and-answer format to directly address specific issues you might be facing.
Question 1: My reaction with acetic anhydride is resulting in a very low yield of pimelic anhydride. What are the most likely causes and how can I fix them?
Answer:
Several factors can contribute to a low yield when using acetic anhydride as the dehydrating agent. Let's break down the most common culprits and their solutions.
1. Incomplete Reaction:
-
Underlying Cause: The dehydration of a dicarboxylic acid to its cyclic anhydride is an equilibrium process.[4] Insufficient heating or reaction time can prevent the reaction from reaching completion. The mechanism involves the formation of a mixed anhydride with acetic acid, followed by an intramolecular nucleophilic attack to form the cyclic anhydride and release acetic acid.[5]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Ensure your reaction is heated sufficiently. A common procedure involves heating the mixture of pimelic acid and acetic anhydride to reflux.
-
Extend Reaction Time: If increasing the temperature is not feasible or doesn't improve the yield, try extending the reaction time to push the equilibrium towards the product.
-
Removal of Acetic Acid: The formation of acetic acid as a byproduct can shift the equilibrium back towards the starting materials.[4] Performing the reaction under conditions that allow for the removal of acetic acid (e.g., using a Dean-Stark trap or a short-path distillation setup if the boiling points allow) can significantly improve the yield.
-
2. Hydrolysis of the Product:
-
Underlying Cause: Pimelic anhydride, like most acid anhydrides, is susceptible to hydrolysis back to pimelic acid in the presence of water.[6] Any moisture in your reagents or glassware will reduce your yield.
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Ensure your pimelic acid is thoroughly dried before use. Use a fresh, unopened bottle of acetic anhydride or distill it prior to the reaction.
-
Dry Glassware: All glassware should be oven-dried or flame-dried under a stream of inert gas (like nitrogen or argon) before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
3. Side Reactions:
-
Underlying Cause: At excessively high temperatures, dicarboxylic acids can undergo side reactions such as decarboxylation or polymerization, leading to a complex mixture of byproducts and a lower yield of the desired anhydride.
-
Troubleshooting Steps:
-
Optimize Temperature: While sufficient heat is necessary, overheating can be detrimental. Monitor the reaction temperature closely. If you suspect side reactions are occurring (e.g., charring or discoloration of the reaction mixture), try reducing the temperature and compensating with a longer reaction time.
-
Question 2: I'm considering alternative dehydrating agents to acetic anhydride. What are the pros and cons of other common reagents?
Answer:
While acetic anhydride is a common choice, other dehydrating agents can be employed, each with its own advantages and disadvantages.[7] The choice of reagent can depend on the scale of your reaction, desired purity, and sensitivity of your starting material.
| Dehydrating Agent | Pros | Cons |
| Acetic Anhydride | Inexpensive, readily available, acts as both reagent and solvent.[6] | Equilibrium reaction, requires heat, potential for side reactions.[4] |
| Trifluoroacetic Anhydride (TFAA) | Highly reactive, can often drive reactions to completion at lower temperatures. | More expensive, corrosive, and requires careful handling. |
| Dicyclohexylcarbodiimide (DCC) | Effective under mild conditions, often used for sensitive substrates.[8] | Forms a solid byproduct (dicyclohexylurea, DCU) that can be difficult to remove completely.[8] |
| Oxalyl Chloride/Thionyl Chloride | Highly reactive, byproducts (CO, CO2, HCl, SO2) are gaseous and easily removed.[7] | Toxic and corrosive, must be handled in a fume hood with appropriate safety precautions.[7] |
| Phosphorus Pentoxide (P2O5) | A very strong dehydrating agent.[4] | Can be difficult to handle and can lead to charring if not used carefully.[9] |
Expert Insight: For a robust and generally high-yielding synthesis, starting with acetic anhydride is recommended due to its cost-effectiveness and relatively simple workup. If yields remain low despite optimization, or if your substrate is particularly sensitive to heat, DCC or TFAA may be better alternatives, albeit with the noted drawbacks.
Experimental Workflow: A Typical Pimelic Anhydride Synthesis using Acetic Anhydride
Caption: Troubleshooting decision tree for low yield issues.
By carefully considering these troubleshooting steps and understanding the underlying chemical principles, you can significantly improve the yield and purity of your pimelic anhydride synthesis.
III. References
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. [Link]
-
Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. ResearchGate. [Link]
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. [Link]
-
Acetic Anhydride Dehydration Mechanism. Reddit. [Link]
-
Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Chemistry Europe. [Link]
-
Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. National Institutes of Health. [Link]
-
Acetic anhydride. Wikipedia. [Link]
-
Process for making cyclic imides. Google Patents.
-
Pimelic acid. Wikipedia. [Link]
-
Process for the manufacture of pimelic acid. Google Patents.
-
Pimelic acid. Organic Syntheses. [Link]
-
Organic acid anhydride. Sciencemadness Wiki. [Link]
-
The Synthesis and Applications of Pimelic Acid: A Key Player in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of pimelic anhydride. PrepChem.com. [Link]
-
Pimelic acid. Wikipedia. [Link]
-
Behavior of carboxylic acids and carboxylic anhydrides in sulfuric acid. Canadian Journal of Chemistry. [Link]
-
Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps. [Link]
-
Acetic anhydride: Significance and symbolism. The International Journal of Science, Technology, Engineering and Management. [Link]
-
Azelaic and Pimelic Acids: Metabolic Intermediates or Artefacts? PubMed. [Link]
-
Purification of maleic anhydride. Google Patents.
-
¹H-NMR spectra of PMA and PMAI. ResearchGate. [Link]
-
Chemistry of Acid Anhydrides. LibreTexts. [Link]
-
Organic acid anhydride. Wikipedia. [Link]
-
Anhydride synthesis. Organic Chemistry Portal. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000857). Human Metabolome Database. [Link]
-
pimelic acid, 111-16-0. The Good Scents Company. [Link]
-
The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]
-
N-Phenylmaleimide. Organic Syntheses. [Link]
-
Showing metabocard for Pimelic acid (HMDB0000857). Human Metabolome Database. [Link]
-
Purification of maleic anhydride. Google Patents.
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Quora. [Link]
-
I followed a scientific paper to replicate a reaction. It failed. Was the paper BS, or did I make a mistake? Reddit. [Link]
-
Why am I getting very low yield when I try to prepare lavandulyl acetate by exactly following the same method as written in this paper? ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pimelic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 7. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. reddit.com [reddit.com]
Identifying and minimizing side reactions in Oxocane-2,8-dione polymerization
Welcome to the technical support center for the polymerization of oxocane-2,8-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process. Here, we will address common challenges and provide in-depth, field-proven troubleshooting guides to help you identify and minimize side reactions, ensuring the synthesis of well-defined polyesters.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the ring-opening polymerization (ROP) of oxocane-2,8-dione?
A1: The ring-opening polymerization of oxocane-2,8-dione, like other lactone polymerizations, is susceptible to several side reactions that can affect the molecular weight, dispersity, and microstructure of the resulting polyester. The most prevalent of these are:
-
Transesterification: This involves the exchange of ester groups between polymer chains (intermolecular) or within the same chain (intramolecular).[1][2] It is a significant contributor to the broadening of molecular weight distribution and can lead to a loss of control over the polymer architecture.[1][2][3]
-
Epimerization: This is the change in the configuration of a stereocenter. In the context of chiral monomers, epimerization can lead to a loss of stereoregularity in the polymer, impacting its physical and mechanical properties. This process is often base-catalyzed and can occur through the formation of an oxazolone intermediate.[4]
-
Cyclization: This intramolecular reaction results in the formation of cyclic oligomers, particularly at the early stages of polymerization.[5] These "dead" cyclic species do not contribute to the growth of linear polymer chains and can lead to a bimodal molecular weight distribution.[5]
Q2: How does the choice of catalyst influence the prevalence of these side reactions?
A2: The catalyst plays a pivotal role in not only initiating the polymerization but also in controlling the extent of side reactions. Different catalyst systems exhibit varying degrees of activity and selectivity.
-
Metal-based Catalysts (e.g., Tin, Zinc, Lanthanum complexes): These are commonly used for ROP. While highly active, some can also catalyze transesterification reactions, especially at elevated temperatures.[1][2][6] The structure of the metal complex and the reaction solvent can significantly influence the mode and extent of transesterification.[1][2][7]
-
Organocatalysts (e.g., (Thio)ureas, Iminophosphoranes): These have gained attention as metal-free alternatives. Bifunctional organocatalysts can promote controlled polymerization with reduced side reactions.[8] However, their performance can be sensitive to acidic impurities.[8]
-
Enzymatic Catalysts (e.g., Lipases): Enzymes like Novozym 435 offer a green alternative, operating under mild conditions which can help to avoid thermal degradation and unwanted side reactions.[6] Enzyme-catalyzed ROP can yield high molecular weight polyesters with high selectivity.[6]
Q3: Can reaction temperature be used to control side reactions?
A3: Yes, temperature is a critical parameter. Generally, higher temperatures increase the rate of both polymerization and side reactions.[6][9] For instance, step-growth polycondensation often requires high temperatures, which can lead to side reactions and limit the achievable molecular weight.[9] In ROP, while elevated temperatures can increase the polymerization rate, they also promote transesterification and other degradation pathways. Therefore, optimizing the temperature to achieve a reasonable polymerization rate while minimizing side reactions is crucial.
II. Troubleshooting Guides
Problem 1: Broad or Bimodal Molecular Weight Distribution in Gel Permeation Chromatography (GPC)
Primary Suspect: Uncontrolled transesterification or significant cyclization.
Underlying Cause: Transesterification randomizes the polymer chains, leading to a broader molecular weight distribution (high dispersity, Đ).[1] Bimodality often indicates the presence of a significant fraction of low molecular weight cyclic oligomers alongside the linear polymer chains.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad or bimodal GPC traces.
Detailed Protocols:
Protocol 1: Catalyst Selection and Handling
-
Literature Review: Before starting, research catalysts known for low transesterification activity with lactones. Organocatalysts and certain well-defined metal complexes are often good candidates.
-
Catalyst Loading: Use the lowest effective catalyst concentration. Higher catalyst loadings can sometimes increase the rate of side reactions.
-
Inert Atmosphere: Handle catalysts under an inert atmosphere (e.g., in a glovebox) to prevent deactivation or reaction with atmospheric moisture.
Protocol 2: Monomer and Solvent Purification
-
Monomer Recrystallization: Recrystallize oxocane-2,8-dione from a suitable solvent (e.g., ethyl acetate) to remove impurities.
-
Drying: Dry the purified monomer under vacuum at a temperature below its melting point for several hours.
-
Solvent Distillation: If using a solvent, distill it over a suitable drying agent (e.g., calcium hydride) immediately before use.
Problem 2: Loss of Stereoregularity in the Final Polymer
Primary Suspect: Epimerization.
Underlying Cause: The presence of basic species, either from the catalyst system or impurities, can abstract the alpha-proton of the ester group, leading to a loss of the original stereochemistry.[4]
Decision Tree for Minimizing Epimerization:
Caption: Decision tree for addressing loss of stereoregularity.
Experimental Recommendations:
-
Catalyst Choice: If using a base as a co-catalyst, consider using a weaker, non-nucleophilic base like 2,4,6-trimethylpyridine (TMP) which has been shown to reduce epimerization in peptide couplings.[4]
-
Temperature Control: Perform the polymerization at the lowest feasible temperature to disfavor the epimerization pathway.
-
Reaction Time: Monitor the reaction progress and terminate it once the desired molecular weight is achieved to minimize the exposure of the polymer to conditions that promote epimerization.
III. Data Summary
The choice of catalyst and reaction conditions significantly impacts the outcome of the polymerization. The following table summarizes the expected effects of different parameters on the key side reactions.
| Parameter | Effect on Transesterification | Effect on Epimerization | Effect on Cyclization |
| High Temperature | Increases | Increases | Can decrease at equilibrium |
| High Catalyst Loading | Generally Increases | Increases (if basic) | Can be complex |
| Presence of Water/Alcohol | Can initiate new chains, broadening Đ | Can act as a base, increasing epimerization | Generally unaffected |
| Choice of Catalyst | Highly dependent on catalyst type | Dependent on basicity of catalyst | Can be influenced by catalyst |
IV. References
-
Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes. Inorganic Chemistry - ACS Publications. Available from: [Link]
-
Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes. PMC - NIH. Available from: [Link]
-
Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes | Request PDF. ResearchGate. Available from: [Link]
-
Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. NIH. Available from: [Link]
-
(PDF) Cyclization and Dispersity of Polyesters. ResearchGate. Available from: [Link]
-
Exploiting controlled transesterification as a “top down” approach to tailor poly(ε-caprolactone)-poly(lactic acid) copolymer structures with bis-Zn catalysts. Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Recent Advances in the Enzymatic Synthesis of Polyester. PMC - NIH. Available from: [Link]
-
What Are The Main Chemical Reactions In Polyester Synthesis?. Chemistry For Everyone. Available from: [Link]
-
Polyester Chemistry. Charlotte Williams Research. Available from: [Link]
-
Synthesis of Polyester: Important Polymerization Reaction. Science Info. Available from: [Link]
-
Ring‐Opening Polymerization. ResearchGate. Available from: [Link]
-
Ring-Opening Polymerization—An Introductory Review. MDPI. Available from: [Link]
-
Ring Opening Polymerization, Copolymers. YouTube. Available from: [Link]
-
Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PMC - PubMed Central. Available from: [Link]
-
Oxocane-2,8-dione. PubChem - NIH. Available from: [Link]
-
Ring opening polymerization of oxetane by the use of a montmorillonite clay as catalyst | Request PDF. ResearchGate. Available from: [Link]
-
A Catalyst-Free, Convenient Construction of Eight-Membered[1][10]Oxazocane-5,8-dione Heterocycles from Aminoethanols with Divinyl Succinate. ResearchGate. Available from: [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. Available from: [Link]
-
Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. Available from: [Link]
-
(PDF) Ring-Opening Polymerization—An Introductory Review. ResearchGate. Available from: [Link]
-
Zinc Amido-Oxazolinate Catalyzed Ring Opening Copolymerization and Terpolymerization of Maleic Anhydride and Epoxides. MDPI. Available from: [Link]
-
Bi-functional and mono-component organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide. ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting controlled transesterification as a “top down” approach to tailor poly(ε-caprolactone)-poly(lactic acid) copolymer structures with bis-Zn catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for controlling molecular weight in poly(Oxocane-2,8-dione)
Technical Support Center: Poly(Oxocane-2,8-dione) Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of poly(Oxocane-2,8-dione). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to control your polymerizations effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field. We will delve into the causality behind experimental choices to ensure you can achieve precise control over your polymer's molecular weight and architecture.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic control of poly(Oxocane-2,8-dione) synthesis.
Q1: What is the most effective method for synthesizing poly(Oxocane-2,8-dione) with a controlled molecular weight?
The most robust and widely adopted method is Ring-Opening Polymerization (ROP) . This technique offers predictable control over molecular weight (Mn) and a narrow molecular weight distribution (polydispersity, Đ) by operating under a "living" or "controlled" mechanism. In a controlled ROP, the polymerization proceeds with minimal chain termination or chain transfer reactions, meaning each initiator molecule generates one polymer chain.
The theoretical number-average molecular weight (Mn) can be predicted using the following formula:
-
Mn (theoretical) = ([M]₀ / [I]₀) * MW_monomer + MW_initiator
Where:
-
[M]₀ is the initial molar concentration of the monomer (Oxocane-2,8-dione).
-
[I]₀ is the initial molar concentration of the initiator.
-
MW_monomer is the molecular weight of Oxocane-2,8-dione (142.15 g/mol ).[1]
-
MW_initiator is the molecular weight of the initiator.
This relationship is the cornerstone of molecular weight control. By carefully selecting the monomer-to-initiator ratio, you can target a specific molecular weight for your application.
Q2: How do I select the right initiator and catalyst system for my experiment?
The choice of initiator and catalyst is critical and depends on your desired polymer characteristics, reaction kinetics, and biocompatibility requirements.
-
Initiators: The most common initiators are hydroxyl-containing compounds (e.g., benzyl alcohol, dodecanol, or poly(ethylene glycol)). The initiator dictates the starting point of the polymer chain. Using functional initiators allows for the introduction of specific end-groups for subsequent conjugation or modification.[2]
-
Catalysts: The catalyst's role is to activate the monomer and accelerate the polymerization.
-
Tin(II) ethylhexanoate (Sn(Oct)₂): This is a widely used and efficient catalyst for the ROP of cyclic esters.[3] It is effective at producing high molecular weight polymers. However, concerns about tin toxicity can limit its use in biomedical applications where complete removal is challenging.[3]
-
Organic Catalysts: To avoid metal contamination, organocatalysts are excellent alternatives. Common choices include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[4] These catalysts can offer good control over the polymerization, although they may require more stringent reaction conditions to prevent side reactions.[4]
-
Table 1: Comparison of Common Catalytic Systems for ROP
| Catalyst System | Advantages | Disadvantages | Best For |
| Sn(Oct)₂ | High efficiency, versatile, well-documented.[3] | Potential metal toxicity, requires high temperatures. | General synthesis, applications where residual tin is not a concern. |
| Organic Catalysts (DBU, TBD) | Metal-free, milder reaction conditions possible.[4] | Can be sensitive to impurities, potential for side reactions if not optimized.[4] | Biomedical applications, synthesis of highly pure polymers. |
| Enzymatic Catalysts (Lipases) | Biocompatible, high stereoselectivity.[3] | Slower reaction rates, can be expensive. | "Green" chemistry approaches, stereocontrolled synthesis. |
Q3: Why are anhydrous conditions so critical for a successful polymerization?
Water is a significant inhibitor of controlled ROP. It contains hydroxyl groups that can act as an uncontrolled initiator. The presence of moisture leads to:
-
Unpredictable Molecular Weight: Water molecules initiate new polymer chains, increasing the effective initiator concentration and drastically lowering the final molecular weight compared to the theoretical prediction.
-
Broad Polydispersity (Đ): The uncontrolled initiation by water leads to the formation of polymer chains of various lengths, broadening the molecular weight distribution.
Causality: The catalyst activates the monomer, making it susceptible to nucleophilic attack. Both the intended initiator (e.g., benzyl alcohol) and any water present will compete to open the monomer ring. Because the concentration of water is often unknown and difficult to control, this competition disrupts the entire polymerization process. Therefore, rigorous drying of the monomer, solvent, glassware, and inert atmosphere (Nitrogen or Argon) is paramount.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of poly(Oxocane-2,8-dione).
Issue 1: The final molecular weight of my polymer is significantly lower than my theoretical target.
This is the most common issue. Let's diagnose the potential causes.
-
Possible Cause A: Presence of Nucleophilic Impurities (Water)
-
Why it happens: As discussed in the FAQ, water acts as a competing initiator, leading to a higher number of shorter polymer chains.
-
How to solve it:
-
Monomer Purification: Dry the Oxocane-2,8-dione monomer under vacuum at a temperature below its melting point for several hours before use.
-
Solvent Purity: Use an anhydrous solvent from a freshly opened bottle or a solvent purification system.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of dry nitrogen or argon.
-
-
-
Possible Cause B: Inaccurate Initiator Concentration
-
Why it happens: An error in calculating or dispensing the initiator will directly alter the [M]₀ / [I]₀ ratio. If more initiator is added than intended, the molecular weight will be lower.
-
How to solve it:
-
Prepare a stock solution of the initiator in your anhydrous solvent. This allows for more accurate dispensing of small quantities.
-
Verify the purity of your initiator. If it has degraded or absorbed water, its effective concentration will be incorrect.
-
-
-
Possible Cause C: Catalyst Degradation
-
Why it happens: Sn(Oct)₂ is sensitive to hydrolysis. If it has been improperly stored, it may be partially inactive, leading to slow and inefficient polymerization that may terminate prematurely.
-
How to solve it: Use a fresh bottle of catalyst or purify the existing catalyst according to established literature procedures. Store it in a desiccator or glovebox.
-
Diagram: Troubleshooting Low Molecular Weight
Sources
Addressing stability and degradation issues of Oxocane-2,8-dione
Welcome to the technical support center for Oxocane-2,8-dione (also known as pimelic anhydride). This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your work with this versatile cyclic ester.
I. Introduction to Oxocane-2,8-dione: A Molecule of Interest
Oxocane-2,8-dione is a seven-membered cyclic anhydride with the molecular formula C₇H₁₀O₃.[1] Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel polymers and as a linker in drug delivery systems. However, like many cyclic esters and anhydrides, its reactivity can also lead to stability issues if not handled and stored correctly. This guide will help you navigate these potential challenges.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability and handling of Oxocane-2,8-dione.
Q1: What are the primary degradation pathways for Oxocane-2,8-dione?
A1: The primary degradation pathway for Oxocane-2,8-dione is hydrolysis. Due to the presence of the anhydride functional group, it is susceptible to reaction with water, which leads to the opening of the ring to form pimelic acid. Other potential degradation pathways include thermal decomposition at elevated temperatures and reactions with nucleophiles other than water.
Q2: How should I properly store Oxocane-2,8-dione to minimize degradation?
A2: To minimize degradation, Oxocane-2,8-dione should be stored in a cool, dry, and well-ventilated place, away from moisture.[2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Refrigeration is also advised for long-term storage.[2]
Q3: Can I use Oxocane-2,8-dione in aqueous solutions?
A3: The use of Oxocane-2,8-dione in aqueous solutions is challenging due to its susceptibility to hydrolysis. If your experiment requires an aqueous environment, the reaction should be conducted under controlled pH and temperature conditions, and for the shortest duration possible. It is crucial to be aware that the compound will likely degrade over time, and the rate of degradation will be pH-dependent.
Q4: What are the common impurities found in commercial Oxocane-2,8-dione?
A4: Commercial Oxocane-2,8-dione may contain impurities such as pimelic acid (the hydrolysis product) and residual solvents from the synthesis and purification process. It is good practice to verify the purity of a new batch by techniques such as ¹H NMR or HPLC before use.
III. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Problem 1: Inconsistent reaction yields or kinetics.
-
Question: I am seeing variable results in my synthesis where Oxocane-2,8-dione is a reactant. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Verify Reagent Purity: The most common culprit is the degradation of your Oxocane-2,8-dione stock. Over time, exposure to atmospheric moisture can lead to the formation of pimelic acid, which will not participate in the desired reaction, leading to lower effective concentrations of the starting material.
-
Action: Perform a purity check on your current stock using ¹H NMR or HPLC. Compare the results with the certificate of analysis of a new, unopened batch if available.
-
-
Moisture in Reaction Solvents: Trace amounts of water in your reaction solvents can hydrolyze the anhydride, especially if the reaction is run for an extended period or at elevated temperatures.
-
Action: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) immediately before use. Running reactions under an inert atmosphere will also help to exclude moisture.
-
-
Improper Storage: Storing the compound in a frequently opened container in a humid environment can lead to rapid degradation.
-
Action: Aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk material to moisture.
-
-
Problem 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Question: I am analyzing my reaction mixture and see a new peak that corresponds to the mass of pimelic acid. How can I confirm this and prevent its formation?
-
Answer & Troubleshooting Steps:
-
Confirmation of Hydrolysis: The appearance of a peak with a mass corresponding to pimelic acid (molecular weight: 160.17 g/mol ) is a strong indicator of hydrolysis.
-
Action: To confirm, you can co-inject a standard of pimelic acid with your sample in HPLC to see if the retention times match. For LC-MS, comparing the fragmentation pattern of the unknown peak with that of a pimelic acid standard will provide definitive identification.
-
-
Preventing Hydrolysis During Workup: Aqueous workup steps are a common source of hydrolysis.
-
Action: If possible, use non-aqueous workup procedures. If an aqueous wash is necessary, perform it quickly with cold, deionized water and immediately extract the product into a dry organic solvent. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
-
Problem 3: The solid Oxocane-2,8-dione appears clumpy or has a different appearance than expected.
-
Question: My powdered Oxocane-2,8-dione has become clumpy and hard. Is it still usable?
-
Answer & Troubleshooting Steps:
-
Indication of Moisture Contamination: Clumping is often a sign of moisture absorption from the atmosphere. This indicates that a portion of the material may have hydrolyzed to pimelic acid, which can be stickier than the anhydride.
-
Action: The material may still be usable, but its purity is compromised. It is highly recommended to perform a purity analysis before use. If the impurity level is significant, purification by recrystallization from a dry, non-protic solvent may be possible, but purchasing a fresh batch is often more reliable. To prevent this in the future, ensure proper storage as described in the FAQs.
-
-
IV. Experimental Protocols for Stability Assessment
To proactively assess the stability of Oxocane-2,8-dione under your specific experimental conditions, you can perform forced degradation studies. These studies intentionally expose the compound to stress conditions to identify potential degradation products and pathways.[3][4][5]
A. Protocol for Forced Hydrolysis Study
This protocol will help you determine the stability of Oxocane-2,8-dione in acidic, basic, and neutral aqueous conditions.
-
Stock Solution Preparation: Prepare a stock solution of Oxocane-2,8-dione in a dry, aprotic solvent such as acetonitrile (ACN) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching and Analysis: Immediately neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration for analysis. Analyze the samples by a stability-indicating HPLC method.
B. Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA can be used to determine the temperature at which Oxocane-2,8-dione begins to decompose.[6][7]
-
Sample Preparation: Place a small, accurately weighed amount of Oxocane-2,8-dione (typically 5-10 mg) into a TGA pan.
-
TGA Parameters:
-
Atmosphere: Nitrogen or air, at a constant flow rate.
-
Temperature Program: Ramp the temperature from ambient to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
| Parameter | Typical Value | Purpose |
| Sample Size | 5-10 mg | To ensure uniform heating. |
| Heating Rate | 10 °C/min | A standard rate for initial screening. |
| Temperature Range | 25 °C to 300 °C | To cover the range of potential decomposition. |
| Purge Gas | Nitrogen | To assess thermal stability in an inert atmosphere. |
| Flow Rate | 20 mL/min | To maintain a consistent atmosphere. |
C. Analytical Method: Stability-Indicating HPLC-UV
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be able to separate the intact Oxocane-2,8-dione from its primary hydrolytic degradation product, pimelic acid, and any other potential impurities or degradants.
V. Visualization of Degradation and Workflows
Degradation Pathway of Oxocane-2,8-dione
Caption: Primary hydrolytic degradation of Oxocane-2,8-dione.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
VI. References
-
MDPI. (n.d.). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Pharmapproach. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
PubChem. (n.d.). Oxocane-2,8-dione. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
ResearchGate. (2005). Effect of pH on neohesperidin dihydrochalcone thermostability in aqueous solutions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]
-
Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. Thermal gravimetric analysis (TGA) results of the formulations. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
News-Medical.net. (2023). How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results. Retrieved from [Link]
-
Chemspace. (n.d.). Oxocane-2,8-dione. Retrieved from [Link]
-
Maleic Anhydride Handling Guide. (2023). What are the steps in the maleic anhydride handling guide?. Retrieved from [Link]
-
PubMed. (2016). Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]
-
PubMed. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2019). UPLC–ESI-Q-TOF-MSE and GC–MS identification and quantification of non-intentionally added substances coming from biodegradable food packaging. Retrieved from [Link]
-
ResearchGate. (2013). A Method Based on 1H NMR Spectral Data Useful to Evaluate the Hydrolysis Level in Complex Lipid Mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical organic synthesis : a student's guide. Retrieved from [Link]
-
ResearchGate. (2001). 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Studying Cation Exchange in {Cr7Co} Pseudorotaxanes: Preparatory Studies for Making Hybrid Molecular Machines. Retrieved from [Link]
-
ResearchGate. (2022). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. Retrieved from [Link]
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- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 7. tainstruments.com [tainstruments.com]
Technical Support Center: Optimizing Catalyst Concentration for Efficient Oxocane-2,8-dione Polymerization
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for the ring-opening polymerization (ROP) of Oxocane-2,8-dione, with a specific focus on the critical parameter of catalyst concentration. As the polymerization of this eight-membered di-lactone presents unique opportunities and challenges, this resource offers field-proven insights and troubleshooting protocols to ensure the success of your experiments.
The information herein is structured in a practical question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving polymers with desired characteristics.
Fundamental Principles: The Role of Catalyst Concentration
The concentration of the catalyst in the ring-opening polymerization of lactones is a pivotal factor that dictates the reaction kinetics, the final polymer's molecular weight, and its molecular weight distribution (polydispersity index or PDI). The driving force for the polymerization of large-ring lactones, such as the eight-membered Oxocane-2,8-dione, is primarily the relief of steric crowding within the cyclic monomer.[1] An appropriate catalyst concentration ensures an efficient and controlled polymerization process.
The most common mechanism for the ring-opening polymerization of lactones using metal-based catalysts is the coordination-insertion mechanism .[2] In this process, the catalyst, often a metal alkoxide, coordinates to the monomer, activating it for nucleophilic attack by the growing polymer chain. The concentration of the active catalytic species directly influences the number of propagating chains, thereby affecting the final polymer properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the polymerization of Oxocane-2,8-dione and provides systematic troubleshooting strategies.
Q1: My polymerization reaction is very slow, or I am observing low monomer conversion. What are the likely causes related to catalyst concentration?
A1: Slow reaction kinetics or incomplete monomer conversion is a common hurdle that can often be traced back to issues with the catalyst. Here are the primary catalyst-related factors to investigate:
-
Insufficient Catalyst Concentration: The most straightforward cause is an inadequate amount of catalyst to effectively initiate and propagate the polymerization at a reasonable rate. The optimal catalyst concentration is a balance; too low, and the reaction will be impractically slow, while too high can lead to side reactions.
-
Catalyst Inactivity or Poisoning: Catalysts for ring-opening polymerization, particularly metal alkoxides, are often sensitive to impurities. Water, alcohols, or other protic species present in the monomer, solvent, or reaction atmosphere can react with and deactivate the catalyst.[3]
-
Inappropriate Catalyst Choice: While catalysts like Tin(II) octoate (Sn(Oct)₂) are widely used for lactone polymerization due to their robustness, the specific steric and electronic properties of Oxocane-2,8-dione might necessitate a more active catalyst system.[4][5]
Troubleshooting Protocol:
-
Systematic Increase of Catalyst Concentration: If you suspect the catalyst concentration is too low, perform a series of small-scale screening reactions with incrementally higher catalyst loadings. Monitor the monomer conversion over time to identify a concentration that provides a desirable reaction rate without compromising control.
-
Ensure Anhydrous and Inert Conditions: Rigorously dry all glassware and purify the monomer and any solvent used. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent deactivation.[3]
-
Catalyst Health Check: If possible, use a freshly opened bottle of catalyst or verify the activity of your current stock with a well-established, reactive monomer like ε-caprolactone.
-
Consider Alternative Catalysts: If optimizing the concentration of your current catalyst does not yield satisfactory results, consider exploring other catalyst systems. For sterically hindered or less reactive lactones, more active catalysts based on zinc, aluminum, or yttrium might be more effective.[6][7]
Q2: The polydispersity index (PDI) of my resulting polymer is broad (e.g., > 1.5). How can catalyst concentration contribute to this?
A2: A broad PDI indicates a lack of control over the polymerization, resulting in polymer chains of widely varying lengths. While several factors can contribute to this, catalyst concentration plays a significant role in promoting side reactions that broaden the PDI.
-
Transesterification Reactions: At higher catalyst concentrations and elevated temperatures, both intermolecular and intramolecular transesterification reactions become more prevalent.[8] These "scrambling" reactions lead to a randomization of chain lengths and a broader PDI.
-
Multiple Active Species: In some catalyst systems, high concentrations can lead to the formation of aggregates or different catalytic species with varying activities, resulting in multiple propagation rates and a broader molecular weight distribution.
-
Slow Initiation Relative to Propagation: If the initiation of new polymer chains is slow compared to the propagation of existing chains, the chains that start growing earlier will be significantly longer than those that initiate later, leading to a broad PDI. While not solely dependent on concentration, a very low concentration of a sluggish initiator can exacerbate this effect.
Troubleshooting Protocol:
-
Reduce Catalyst Concentration: The most direct approach to minimizing transesterification is to lower the catalyst concentration. This reduces the frequency of these side reactions.
-
Optimize Reaction Temperature: Lowering the reaction temperature can also significantly reduce the rate of transesterification reactions. A balance must be struck, as lowering the temperature will also decrease the polymerization rate.
-
Control Reaction Time: Prolonged reaction times, especially after high monomer conversion has been reached, can increase the likelihood of transesterification. It is advisable to quench the reaction once the desired conversion is achieved.
-
Select a More Selective Catalyst: Some catalyst systems are inherently more prone to side reactions. Consider catalysts known for their high selectivity and "living" polymerization characteristics, which can help in achieving narrow PDIs.[6]
Q3: I am struggling to achieve the target molecular weight for my polymer. How does catalyst concentration influence this?
A3: The number-average molecular weight (Mn) of the polymer is directly related to the monomer-to-initiator ratio. In many catalyst systems for ROP, an alcohol initiator is used, and the catalyst facilitates the reaction. However, the catalyst concentration itself can indirectly influence the final molecular weight.
-
Unintended Initiation: If the catalyst or its precursors can also act as initiators, a higher catalyst concentration can lead to a larger number of growing chains than intended by the monomer-to-initiator ratio, resulting in a lower than expected molecular weight.
-
Chain Transfer Reactions: Impurities in the catalyst or monomer can act as chain transfer agents. At higher catalyst concentrations, the impact of these impurities can be magnified.
-
Loss of Control: As discussed in Q2, high catalyst concentrations can lead to a loss of control over the polymerization, making it difficult to predictably achieve the target molecular weight.
Troubleshooting Protocol:
-
Verify the Monomer-to-Initiator Ratio: Double-check your calculations for the ratio of Oxocane-2,8-dione to your initiator (e.g., an alcohol). This ratio is the primary determinant of the theoretical molecular weight.
-
Optimize Catalyst-to-Initiator Ratio: For catalyst systems that require a co-initiator, the ratio of catalyst to initiator can be crucial. A systematic screening of this ratio can help in achieving better control over the polymerization.
-
Purify All Reagents: As mentioned previously, rigorous purification of the monomer, initiator, and any solvent is critical to remove any species that could act as unwanted initiators or chain transfer agents.[3]
Experimental Protocols and Data Presentation
General Protocol for Optimizing Catalyst Concentration for Oxocane-2,8-dione Polymerization
This protocol provides a general framework for a systematic approach to optimizing the catalyst concentration for the polymerization of Oxocane-2,8-dione using a common catalyst such as Tin(II) octoate (Sn(Oct)₂) and an alcohol initiator (e.g., benzyl alcohol).
Materials:
-
Oxocane-2,8-dione (recrystallized and dried under vacuum)
-
Tin(II) octoate (Sn(Oct)₂) solution in dry toluene (e.g., 0.1 M)
-
Benzyl alcohol (distilled and stored over molecular sieves)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flasks and other oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Reaction Vessels: In a glovebox or under a stream of inert gas, add a magnetic stir bar to a series of oven-dried Schlenk flasks.
-
Monomer and Initiator Addition: To each flask, add a precise amount of Oxocane-2,8-dione. Then, add the calculated amount of benzyl alcohol to achieve the desired monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).
-
Solvent Addition: Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).
-
Catalyst Addition: Add varying amounts of the Sn(Oct)₂ solution to each flask to achieve a range of monomer-to-catalyst ratios (e.g., 5,000:1, 10,000:1, 20,000:1).
-
Polymerization: Place the sealed flasks in a preheated oil bath at the desired reaction temperature (e.g., 110-130 °C).
-
Monitoring the Reaction: At regular intervals, carefully take small aliquots from each reaction under an inert atmosphere. Analyze the aliquots by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
Termination: Once the desired conversion is reached, or after a set time, cool the flasks to room temperature and quench the reaction by adding a small amount of acidic methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum to a constant weight.
Data Presentation: Impact of Catalyst Concentration on Polymer Properties
The following table illustrates the expected trends when varying the catalyst concentration for the polymerization of a lactone. Note that these are representative values and will need to be determined experimentally for Oxocane-2,8-dione.
| Monomer:Catalyst Ratio | Reaction Time (h) for >95% Conversion | Mn ( g/mol ) (Experimental) | PDI |
| 5,000:1 | 4 | 12,500 | 1.6 |
| 10,000:1 | 8 | 13,800 | 1.3 |
| 20,000:1 | 18 | 14,500 | 1.2 |
| 40,000:1 | > 48 | 14,800 | 1.1 |
Theoretical Mn for a monomer:initiator ratio of 100:1 with a monomer molecular weight of ~158 g/mol is ~15,800 g/mol .
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Catalyst Optimization
Caption: Workflow for optimizing catalyst concentration.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common polymerization issues.
References
-
Ring Opening Polymerization, Copolymers. (2021). YouTube. Retrieved from [Link]
-
Biomaterials from sugars: ring-opening polymerization of a carbohydrate lactone. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
- A process to prepare a polyester polymer and a polyester polymer obtainable thereby. (2018). Google Patents.
-
2.8: Ring-Opening Polymerization. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Recent Developments in Ring-Opening Polymerization of Lactones. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring-Opening polymerization. (n.d.). University of Cambridge. Retrieved from [Link]
-
Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymerization. (2016). PubMed. Retrieved from [Link]
-
Controlled ring opening polymerizations in milliseconds by using sterically hindered strong bases for ACS Fall 2021. (2021). IBM Research. Retrieved from [Link]
-
Organic Catalysis for Ring-Opening Polymerization. (2012). ACS Publications. Retrieved from [Link]
-
Mechanism for the ring-opening polymerization of lactones. (n.d.). ResearchGate. Retrieved from [Link]
-
Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Progress in Catalytic Ring-Opening Polymerization of Biobased Lactones. (n.d.). ResearchGate. Retrieved from [Link]
-
Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Synthesis of Polyesters by Ring opening polymerization and Copolymerization using Aluminium and Titanium Complexes. (n.d.). Cardiff University. Retrieved from [Link]
-
Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization. (n.d.). JACS Au. Retrieved from [Link]
-
Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. (2024). MDPI. Retrieved from [Link]
-
Common oxetane derivatives used in cationic ring-opening polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. (n.d.). Elektronische Hochschulschriften der LMU München. Retrieved from [Link]
-
Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. (2024). ResearchGate. Retrieved from [Link]
-
Organocatalytic Ring-Opening Polymerization. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of Poly (2-Oxazoline)-Derived Nanocarriers with Advanced Therapeutic Applications. (2025). The University of Lahore - Journals. Retrieved from [Link]
-
Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. (n.d.). RadTech. Retrieved from [Link]
-
Enzyme-catalyzed ring-opening polymerization of ε-caprolactone using alkyne functionalized initiators. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
A direct comparison between ring-opening copolymerization and polycondensation to produce polyesters using poly(ethylene succinate) as an example. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Enzymatic Ring‐Opening Polymerization of Lactones: Traditional Approaches and Alternative Strategies. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis of advanced materials based on poly(2-oxazoline)s and poly(2-oxazine)s. (2025). Ghent University. Retrieved from [Link]
Sources
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- 2. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controlled ring opening polymerizations in milliseconds by using sterically hindered strong bases for ACS Fall 2021 - IBM Research [research.ibm.com]
Resolving peak tailing in HPLC analysis of Oxocane-2,8-dione
Technical Support Center: Oxocane-2,8-dione HPLC Analysis
Introduction: This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Oxocane-2,8-dione. Peak tailing is a common chromatographic issue that can severely compromise resolution, accuracy of integration, and overall method reproducibility.[1][2] This document provides a structured, in-depth troubleshooting framework grounded in established chromatographic principles to diagnose and resolve this specific analytical challenge.
Understanding the Analyte: Oxocane-2,8-dione
Before troubleshooting, it is critical to understand the chemical nature of the analyte. Oxocane-2,8-dione is a cyclic molecule containing both an ester (lactone) and a ketone functional group.[3][4]
-
Polarity: The presence of three oxygen atoms makes it a moderately polar compound.
-
Ionic Character: Oxocane-2,8-dione lacks strongly acidic or basic functional groups and is considered a neutral analyte under typical reversed-phase HPLC conditions (pH 2-8).
This profile is crucial. Since the analyte itself is unlikely to ionize, peak tailing is not primarily caused by shifts in its own ionic state. Instead, the issue almost certainly arises from secondary interactions between the polar carbonyl groups of the analyte and the stationary phase, or from systemic issues.[5][6][7]
Troubleshooting Guide: A Diagnostic Approach
This guide is structured in a question-and-answer format to simulate a consultation with an application scientist, guiding you through a logical diagnostic workflow.
Q1: My Oxocane-2,8-dione peak is tailing significantly. What is the first and most critical diagnostic step?
Answer: The first step is to isolate the problem's source: is it the method/analyte interaction , the column , or the HPLC system ?
To do this, inject a well-characterized, non-polar standard (e.g., naphthalene or toluene) using your current method.
-
If the standard peak is symmetrical: The problem is a specific chemical interaction between Oxocane-2,8-dione and your stationary phase. Proceed to Q2 and Q3 .
-
If the standard peak also tails: The problem is likely systemic. This could be a physical issue with the column (a void) or an instrumental problem (extra-column volume). Proceed to Q3 and Q4 .
This simple test prevents unnecessary and time-consuming adjustments to your mobile phase if the root cause is, for example, a poorly connected fitting.
Q2: I've confirmed the issue is specific to Oxocane-2,8-dione. How can I optimize my mobile phase to eliminate the tailing?
Answer: Mobile phase optimization is key to mitigating unwanted secondary interactions. The primary cause of peak tailing for polar, neutral analytes like Oxocane-2,8-dione is the interaction with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][7][8] At mid-range pH values (pH > 3), these silanols can become deprotonated (Si-O⁻) and interact strongly with polar analytes, causing a secondary retention mechanism that leads to tailing.[9]
Your strategy should be to suppress the activity of these silanol groups.
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase to between pH 2.5 and 3.0 is the most effective solution. At this acidic pH, the silanol groups are fully protonated (Si-OH), rendering them much less active and minimizing secondary interactions.[5][7] Use a buffer to maintain a stable pH.[10]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape by masking residual silanol sites.[7]
-
Choice of Organic Modifier: Acetonitrile and methanol can provide different selectivity. While less common for resolving tailing, if you are using methanol, trying acetonitrile (or vice versa) is a valid step, as it can alter how the analyte interacts with the stationary phase.
| Condition | Mobile Phase Example | Expected Asymmetry Factor (As) | Rationale |
| Initial (Problematic) | 50:50 ACN:Water (Unbuffered) | > 2.0 | Uncontrolled pH allows for ionization of residual silanols, causing strong secondary interactions with the polar analyte. |
| Optimized | 50:50 ACN:25mM Potassium Phosphate (pH adjusted to 2.8 with Phosphoric Acid) | 1.0 - 1.3 | The low pH suppresses silanol ionization, significantly reducing the secondary retention mechanism responsible for tailing.[5][7] |
| Alternative | 50:50 ACN:0.1% Formic Acid in Water | 1.1 - 1.4 | Formic acid is a common additive that effectively lowers the mobile phase pH to a range where silanol activity is minimized.[11] |
| Table 1: Predicted Effect of Mobile Phase Optimization on Oxocane-2,8-dione Peak Asymmetry |
Q3: I've adjusted my mobile phase pH, but the peak tailing persists. Could my column be the problem?
Answer: Yes, absolutely. The column is the most common source of chromatographic problems. The issue can be either chemical (contamination) or physical (bed deformation).
-
Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column.[8] These contaminants can act as active sites, causing peak tailing for all subsequent analytes. If you observe a gradual increase in peak tailing and backpressure over a sequence of injections, contamination is highly likely.
-
Column Void: A void or channel at the column inlet can cause the sample band to spread unevenly, resulting in distorted peaks.[5] This can be caused by pressure shocks or the dissolution of the silica bed under high pH conditions (not applicable here).
-
Solution: First, try reversing the column (if the manufacturer permits) and flushing it to waste. This can sometimes wash away particulates blocking the inlet frit. If a void is visible at the column inlet or performance does not improve, the column must be replaced.
-
-
Inappropriate Column Choice: Not all C18 columns are the same. Older, Type-A silica columns have a higher concentration of acidic silanols.
Q4: My column is new and the mobile phase is optimized, but I still see some tailing, especially on early-eluting peaks. What instrumental factors should I check?
Answer: If the issue persists with a new column and optimized method, the cause is likely extra-column volume (also known as dead volume). This refers to any volume the sample passes through outside of the column itself, such as in long tubing, poorly made connections, or a large detector flow cell.[8][12] This volume contributes to band broadening and can manifest as peak tailing.
-
Check All Fittings: Ensure all tubing connections between the injector, column, and detector are properly seated. A small gap in a fitting can be a significant source of dead volume.[14]
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or 0.125 mm) to connect the components of your system.[9][15]
-
Injector and Detector: Ensure the correct sample loop is installed and that the detector settings (e.g., data acquisition rate) are appropriate for the peak width.
// Diagnostic Nodes diag1 [label="Q1: Inject Non-Polar Standard\n(e.g., Toluene)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Problem Branches prob_chem [label="Problem is Analyte-Specific\n(Standard Peak is Symmetrical)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prob_sys [label="Problem is Systemic\n(Standard Peak Tails)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Chemical Solutions sol_mp [label="Q2: Optimize Mobile Phase\n- Lower pH to 2.5-3.0\n- Increase Buffer Strength", shape=ellipse]; sol_col_chem [label="Q3: Check Column Chemistry\n- Use End-Capped Column\n- Perform Column Wash", shape=ellipse];
// Systemic Solutions sol_col_phys [label="Q3: Check Column Physical State\n- Look for Voids\n- Check for Blockage", shape=ellipse]; sol_inst [label="Q4: Check Instrument\n- Minimize Extra-Column Volume\n- Check Fittings and Tubing", shape=ellipse];
// Outcome outcome [label="Symmetrical Peak Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> diag1; diag1 -> prob_chem [label=" Symmetrical Peak "]; diag1 -> prob_sys [label=" Tailing Peak "];
prob_chem -> sol_mp; sol_mp -> sol_col_chem [label=" Tailing Persists "]; sol_col_chem -> outcome [label=" Resolved "]; sol_mp -> outcome [label=" Resolved "];
prob_sys -> sol_col_phys; sol_col_phys -> sol_inst [label=" Tailing Persists "]; sol_inst -> outcome [label=" Resolved "]; sol_col_phys -> outcome [label=" Resolved "]; } } Figure 1: A logical workflow to diagnose the cause of peak tailing.
Experimental Protocols
Protocol 1: Reverse-Phase Column Washing Procedure
This protocol is designed to remove strongly retained contaminants from a C18 or other silica-based reversed-phase column.[16][17]
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Tetrahydrofuran (THF) - Optional, for highly non-polar contaminants
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Reverse Flow Direction: Connect the column in the reverse direction to the injector. This helps flush contaminants from the inlet frit more effectively.
-
Flush Buffer: If your mobile phase contained a buffer, wash the column with 10-20 column volumes of HPLC-grade water at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Organic Wash (Polar to Non-Polar): Sequentially wash the column with 10-20 column volumes of each of the following solvents:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
(Optional) Strong Non-Polar Wash: If you suspect very non-polar contaminants, wash with 10 column volumes of THF.
-
Return to Polar: Reverse the organic wash sequence to return the column to a more polar state, ready for aqueous mobile phases:
-
Isopropanol (10 column volumes)
-
Methanol (10 column volumes)
-
-
Re-equilibration: Turn the column back to its normal flow direction, reconnect it to the detector, and equilibrate with your initial mobile phase until a stable baseline is achieved (at least 20 column volumes).
Frequently Asked Questions (FAQs)
Q: What is an acceptable peak tailing or asymmetry factor? A: The peak tailing factor (Tf) or asymmetry factor (As) is a measure of peak symmetry. A perfectly symmetrical Gaussian peak has a Tf of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is acceptable.[5] However, for high-precision quantitative analysis, a value below 1.2 is often required.[2]
Q: Why is peak tailing a problem for quantification? A: Peak tailing can cause significant errors in peak integration.[1] Automated integration software may struggle to consistently define the end of a tailing peak, leading to poor reproducibility in area measurements. Furthermore, severe tailing reduces the peak height, which can negatively impact the signal-to-noise ratio and raise the limit of detection.
Q: Could my sample solvent be causing the peak tailing? A: Yes. If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting.[14] As a best practice, always try to dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility constraints, use the weakest possible solvent and inject the smallest possible volume.
References
- CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
- Element Lab Solutions. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- Element Lab Solutions. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Shimadzu. (n.d.). HPLC Troubleshooting Guide.
- Welch Materials, Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Benchchem. (n.d.). Troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Troubleshooting Peak Tailing in Mearnsetin HPLC Analysis: A Technical Support Guide.
- National Center for Biotechnology Information. (n.d.). Oxocane-2,8-dione. PubChem Compound Database.
- SCION Instruments. (n.d.). HPLC Column Cleaning Guide.
- GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure.
- Sigma-Aldrich. (n.d.). oxocane-2,8-dione | 10521-07-0.
- Pharmaguideline. (n.d.). SOP for Washing of HPLC Columns.
- GL Sciences. (n.d.). Column Cleaning and Storage.
- BLD Pharm. (n.d.). 10521-07-0|Oxocane-2,8-dione.
- Chemspace. (n.d.). Oxocane-2,8-dione - C7H10O3.
- National Center for Biotechnology Information. (n.d.). Oxocane-2,7-dione. PubChem Compound Database.
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Technical Support Center: Oxocane-2,8-dione Storage & Stability Guide
Welcome to the dedicated technical guide for Oxocane-2,8-dione. As a highly reactive, eight-membered lactone monomer, its stability is paramount for the success of your polymerization and drug development research. This guide is designed to provide you, our fellow scientists and researchers, with a deep understanding of the challenges associated with its storage and the practical, field-proven solutions to ensure its integrity. Premature self-polymerization is a common yet preventable issue, and this document will serve as your primary resource for troubleshooting and best practices.
Section 1: The Core Challenge: Understanding Spontaneous Polymerization
This section addresses the fundamental chemical principles governing the stability of Oxocane-2,8-dione.
Q: Why is Oxocane-2,8-dione so susceptible to self-polymerization during storage?
A: The propensity of Oxocane-2,8-dione to self-polymerize stems from the inherent chemical properties of its cyclic ester (lactone) structure. The primary mechanism is Ring-Opening Polymerization (ROP) , a process driven by the release of thermodynamic ring strain.
-
Thermodynamic Driving Force: While six-membered rings are generally strain-free, seven- and eight-membered rings like oxocane possess a moderate amount of ring strain.[1] The polymerization process opens this ring system to form linear polymer chains, a thermodynamically favorable transition that relieves this strain.
-
High Susceptibility to Initiation: The ester linkages within the monomer are highly susceptible to nucleophilic or electrophilic attack, which can initiate the ROP cascade. Even trace amounts of contaminants can serve as potent initiators. Common culprits include:
-
Water (Moisture): Acts as a nucleophile, hydrolyzing the lactone to form a linear hydroxy-carboxylic acid.[2][3] This newly formed species can then act as an initiator for the polymerization of other monomer units.
-
Acids/Bases: Residual catalysts from synthesis or environmental contamination can readily catalyze ring-opening.[4][5]
-
Alcohols: Can act as nucleophilic initiators, similar to water.
-
The diagram below illustrates the general, simplified mechanism of acid-catalyzed Ring-Opening Polymerization, a common pathway for lactone polymerization.
Caption: Acid-catalyzed Ring-Opening Polymerization (ROP) cascade.
Section 2: Proactive Prevention: Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy to prevent unwanted polymerization.
Q: What is the definitive, gold-standard protocol for storing Oxocane-2,8-dione?
A: The primary goal is to store the monomer in an environment that is cold, dry, and inert. Commercial suppliers often recommend refrigerated temperatures. We have consolidated best practices into the following comprehensive protocol.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Reduces the kinetic energy of molecules, significantly slowing the rate of potential polymerization reactions. |
| Atmosphere | Dry Argon or Nitrogen | Excludes atmospheric moisture and oxygen. Moisture is a potent initiator of ROP.[2][3] |
| Container | Amber Borosilicate Glass Vial | Borosilicate glass is non-reactive. Amber color protects from light, which can provide energy for side reactions. |
| Seal | PTFE-lined Septum Cap with Parafilm® | Provides an airtight and moisture-proof seal. PTFE is highly inert. |
| Purity | Use as-received from a reputable supplier (typically >95%). | Impurities from synthesis can act as catalysts. Do not attempt further purification unless you suspect degradation. |
Q: How should I handle the monomer upon receipt and for everyday use?
A: Improper handling, even for a brief period, can introduce contaminants that compromise the entire batch. Follow this workflow to maintain monomer integrity.
Protocol: Monomer Aliquoting and Handling
-
Preparation: Transfer the sealed manufacturer's bottle of Oxocane-2,8-dione, a balance, spatulas, and several smaller amber glass vials (appropriately sized for single experiments) into an inert atmosphere glovebox.
-
Temperature Equilibration: Allow the manufacturer's bottle to sit inside the glovebox for at least 30-60 minutes to equilibrate to the ambient temperature of the glovebox. This is a critical step. Opening a cold vial will cause atmospheric moisture to instantly condense on the cold powder, leading to hydrolysis and polymerization.
-
Aliquoting: Once equilibrated, carefully open the main bottle and portion the desired amounts of the white/off-white solid into the smaller vials. Work swiftly to minimize exposure.
-
Sealing: Tightly cap each aliquot vial with a PTFE-lined septum cap. For long-term storage of these aliquots, wrap the cap-vial interface securely with Parafilm®.
-
Storage: Immediately place the newly created aliquots and the main stock bottle back into a -20°C freezer.
-
Usage: When you need to use an aliquot, remove only that single vial from the freezer and allow it to fully equilibrate to room temperature before opening it for your experiment.
Caption: Recommended workflow for handling and aliquoting Oxocane-2,8-dione.
Section 3: Troubleshooting Guide
Even with the best protocols, issues can arise. This section provides solutions to common problems.
Q1: I opened my vial and the monomer is a solid chunk, viscous liquid, or has a different appearance. What happened?
A: This is a clear sign of partial or complete polymerization. The monomer has reacted with itself to form oligomers or a high molecular weight polymer.
-
Most Likely Cause: Accidental exposure to moisture. This is the most common failure mode. It could have happened if the vial was opened while still cold, if the storage container seal failed, or if it was handled outside of an inert atmosphere.
-
Other Potential Causes:
-
Temperature Abuse: The vial was left at room temperature for an extended period.
-
Contamination: A non-inert spatula or a contaminated vial was used during aliquoting.
-
-
Solution: The material is no longer the pure monomer and is unusable for controlled polymerization experiments. It must be discarded. Review your handling and storage protocols to identify the point of failure.
Q2: I'm getting inconsistent results in my polymerizations. How can I check if my monomer stock is compromised?
A: Before running a large-scale or critical experiment, you can perform a quick quality control check on an aliquot of your monomer. ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is the most definitive method.
Protocol: NMR Quality Control Check
-
Sample Prep: In an inert atmosphere, dissolve a small amount (~5-10 mg) of Oxocane-2,8-dione in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pristine Monomer: The spectrum should show sharp, well-defined peaks corresponding only to the monomer structure.
-
Oligomerization/Polymerization: The presence of new, broader peaks, particularly in the regions where the polymer backbone protons would appear, indicates degradation. The sharp peaks of the monomer may still be present but will be accompanied by these broader signals. A decrease in the integral ratio of monomer peaks relative to a known internal standard would also indicate consumption of the monomer.
-
-
Action: If new, broad peaks are observed, the monomer stock is compromised and should not be used for controlled polymer synthesis.
Q3: What impurities from the synthesis of Oxocane-2,8-dione could accelerate its degradation?
A: The synthesis of lactones often involves the cyclization of hydroxy-carboxylic acids or other related precursors.[6][7] Residuals from this process can act as potent ROP initiators. Key culprits to be aware of include:
-
Acid/Base Catalysts: Any remaining traces of acids (e.g., p-toluenesulfonic acid) or bases used to promote the cyclization reaction.
-
Unreacted Starting Material: The presence of the parent hydroxy-carboxylic acid can self-initiate polymerization.
-
Metal Contaminants: If organometallic reagents or metal-based catalysts were used in the synthesis, residual metals can initiate ROP.
This is why sourcing the monomer from a highly reputable supplier with stringent quality control and purification standards is essential for researchers.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9543533, Oxocane-2,8-dione. Available: [Link]
-
Barrett, A. G. M., & Devereux, B. J. (1998). A new synthetic method for the preparation of 2,8-disubstituted oxocane derivatives: synthesis of lauthisan and laurenan. Journal of the Chemical Society, Perkin Transactions 1, (22), 3761-3766. Available: [Link]
-
Chemspace (n.d.). Oxocane-2,8-dione. Product Page. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23085456, Oxocane-2,7-dione. Available: [Link]
-
Reddy, B. V. S., et al. (2018). A Catalyst-Free, Convenient Construction of Eight-Membered[8][9]Oxazocane-5,8-dione Heterocycles from Aminoethanols with Divinyl Succinate. ChemistrySelect. Available: [Link]
-
Crank, J., et al. (2011). Ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid. Polymer Chemistry. Available: [Link]
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Majerska, K., et al. (2020). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Materials. Available: [Link]
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Majerska, K., et al. (2020). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. National Institutes of Health. Available: [Link]
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Harrane, A., et al. (2018). Ring opening polymerization of oxetane by the use of a montmorillonite clay as catalyst. ResearchGate. Available: [Link]
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Majerska, K., et al. (2020). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. MDPI. Available: [Link]
-
Amass, A., et al. (2012). Ring-Opening Polymerization—An Introductory Review. Polymers. Available: [Link]
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Odian, G. (2004). Ring-Opening Polymerization. ResearchGate. Available: [Link]
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LibreTexts Chemistry (2021). 8.8: Chemistry of Esters. Available: [Link]
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Wikipedia (n.d.). Lactone. Available: [Link]
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Validation & Comparative
A Researcher's Guide to Comparative Kinetic Analysis of Oxocane-2,8-dione Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biodegradable polyesters through ring-opening polymerization (ROP) is a cornerstone of advanced drug delivery systems and biomedical materials development. The choice of monomer is critical in tailoring the physicochemical properties of the resulting polymer. Oxocane-2,8-dione, an eight-membered cyclic di-ester, presents an intriguing yet sparsely documented alternative to more common lactones. This guide provides a comprehensive framework for conducting a comparative kinetic analysis of the ROP of oxocane-2,8-dione, contrasting its behavior with well-characterized monomers such as ε-caprolactone and L-lactide. By understanding the kinetic nuances of this monomer, researchers can unlock its potential for creating novel biomaterials with unique degradation profiles and therapeutic capabilities.
Theoretical Framework: Understanding the Kinetics of Lactone Ring-Opening Polymerization
The rate of ring-opening polymerization is fundamentally governed by the monomer's structure, the chosen catalyst system, and the reaction conditions. For cyclic esters, or lactones, a key determinant of reactivity is ring strain.[1] Generally, smaller rings (e.g., five- or six-membered) exhibit higher ring strain and thus a greater thermodynamic driving force for polymerization, leading to faster polymerization rates.[1] Eight-membered rings like oxocane-2,8-dione possess moderate ring strain, suggesting their polymerization kinetics will differ significantly from smaller lactones.
The polymerization of lactones can be initiated through various mechanisms, including anionic, cationic, coordination, and enzymatic pathways.[1][2] The choice of catalyst not only dictates the polymerization mechanism but also profoundly influences the reaction kinetics and the degree of control over the polymer's molecular weight and architecture.
Comparative Monomers:
-
ε-Caprolactone (ε-CL): A seven-membered lactone, it is one of the most extensively studied monomers in ROP. Its polymerization is characterized by relatively fast kinetics and the production of a semi-crystalline polymer, poly(ε-caprolactone) (PCL), with a low glass transition temperature.
-
L-Lactide (L-LA): A six-membered cyclic di-ester of lactic acid, L-lactide polymerizes to form poly(L-lactic acid) (PLLA), a widely used biodegradable polyester with a higher glass transition temperature and melting point than PCL. Its strained six-membered ring contributes to favorable polymerization kinetics.
By comparing the ROP kinetics of oxocane-2,8-dione to these standards, we can position its reactivity and potential applications within the broader landscape of biodegradable polyesters.
Experimental Design for Comparative Kinetic Analysis
A robust comparative kinetic study necessitates a well-controlled experimental design. The following sections detail the critical components of such a study.
Catalyst Selection
The choice of catalyst is paramount. For a comparative study, it is advisable to investigate at least two different types of catalysts to understand their influence on the polymerization of oxocane-2,8-dione relative to the other monomers.
-
Organometallic Catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used and well-characterized catalyst for the ROP of lactones.[2] It typically operates via a coordination-insertion mechanism.
-
Organocatalysts: Bifunctional catalysts, such as a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea derivative, offer a metal-free alternative and can provide excellent control over the polymerization.
-
Enzymatic Catalysts: Lipases, such as Novozym-435 (immobilized Candida antarctica lipase B), can catalyze the ROP of lactones under mild conditions, offering a green and biocompatible route to polyesters.[2]
Kinetic Monitoring Techniques
Real-time monitoring of the polymerization is essential for determining kinetic parameters. Two primary techniques are well-suited for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the disappearance of the monomer and the appearance of the polymer in real-time.[3][4] By integrating the characteristic peaks of the monomer and polymer, the conversion can be calculated over time.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with the polymerization reaction.[5][6] The exotherm of the reaction is directly proportional to the rate of polymerization, allowing for the determination of kinetic parameters.[7][8]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting a comparative kinetic analysis of oxocane-2,8-dione ROP.
General Materials and Monomer Purification
-
Materials: Oxocane-2,8-dione, ε-caprolactone, L-lactide, tin(II) octoate, DBU, thiourea catalyst, Novozym-435, benzyl alcohol (initiator), toluene (solvent), and deuterated chloroform (CDCl₃ for NMR) should be of high purity.
-
Monomer and Reagent Purification: Lactones are highly sensitive to moisture. ε-caprolactone and benzyl alcohol should be distilled under reduced pressure from calcium hydride. L-lactide and oxocane-2,8-dione should be recrystallized from dry ethyl acetate and dried under vacuum. Toluene should be dried over sodium/benzophenone ketyl and distilled. Catalysts should be handled under an inert atmosphere.
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol describes the in-situ monitoring of the polymerization reaction.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the initiator (e.g., 0.1 M benzyl alcohol in dry toluene).
-
Prepare a stock solution of the catalyst (e.g., 0.01 M Sn(Oct)₂ in dry toluene).
-
-
Reaction Setup (in a glovebox):
-
In an NMR tube, add the desired amount of monomer (e.g., oxocane-2,8-dione).
-
Add the required volume of the initiator stock solution.
-
Add 0.5 mL of dry CDCl₃ containing an internal standard (e.g., mesitylene).
-
Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0).
-
-
Initiation and Monitoring:
-
Inject the catalyst stock solution into the NMR tube.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Determine the monomer conversion at each time point by comparing the integration of a characteristic monomer peak with a characteristic polymer peak. For oxocane-2,8-dione, monitor the methylene protons adjacent to the ester oxygen.
-
Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. The slope of this plot gives the apparent rate constant (k_app_).
-
Protocol 2: Kinetic Analysis by Differential Scanning Calorimetry (DSC)
This protocol is suitable for bulk polymerizations.[5][7]
-
Sample Preparation (in a glovebox):
-
In a DSC pan, accurately weigh the monomer (e.g., oxocane-2,8-dione), initiator (e.g., benzyl alcohol), and catalyst (e.g., Sn(Oct)₂).
-
Seal the DSC pan hermetically.
-
-
DSC Measurement:
-
Place the sealed pan in the DSC instrument.
-
Rapidly heat the sample to the desired isothermal polymerization temperature.
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total_).
-
The conversion (α) at any time t is the partial heat of reaction up to that time (ΔH_t_) divided by the total heat of reaction (α = ΔH_t_ / ΔH_total_).
-
The rate of polymerization (dα/dt) is proportional to the heat flow (dH/dt).
-
Kinetic parameters can be determined using various models, such as the Borchardt and Daniels method.[8]
-
Data Presentation and Interpretation
For a clear comparison, the kinetic data should be summarized in tables.
Table 1: Apparent Rate Constants (k_app_) for the ROP of Cyclic Esters with Sn(Oct)₂ at 130°C
| Monomer | [M]₀/[I]₀/[C]₀ | k_app_ (x 10⁻⁴ s⁻¹) |
| Oxocane-2,8-dione | 100/1/0.1 | Hypothetical Value |
| ε-Caprolactone | 100/1/0.1 | Literature Value |
| L-Lactide | 100/1/0.1 | Literature Value |
Table 2: Activation Energy (Ea) for the ROP of Cyclic Esters
| Monomer | Catalyst | Ea (kJ/mol) |
| Oxocane-2,8-dione | Sn(Oct)₂ | To be determined |
| ε-Caprolactone | Sn(Oct)₂ | Literature Value |
| L-Lactide | Sn(Oct)₂ | Literature Value |
The interpretation of this data will revolve around the relative reactivities of the monomers. It is anticipated that the reactivity will follow the order: L-Lactide > ε-Caprolactone > Oxocane-2,8-dione, primarily due to the decreasing ring strain.
Visualizing Reaction Mechanisms and Workflows
Diagrams are essential for illustrating the complex processes involved in this research.
Caption: Generalized coordination-insertion mechanism for ROP.
Caption: Workflow for comparative kinetic analysis of ROP.
Conclusion and Future Directions
This guide provides a comprehensive methodology for the comparative kinetic analysis of oxocane-2,8-dione ring-opening polymerization. While direct kinetic data for this monomer is scarce, the principles and protocols outlined here will enable researchers to systematically investigate its reactivity in comparison to well-established lactones. A thorough understanding of its polymerization kinetics will be instrumental in designing novel biodegradable polymers with tailored properties for a range of biomedical and pharmaceutical applications. Future work should focus on building a library of kinetic data for a variety of eight-membered and larger cyclic esters to establish a more complete structure-reactivity relationship in lactone ROP.
References
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Hoye, T. R., & Jin, M. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 56(3), 1122–1129. [Link]
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Grizante, M. B., et al. (2021). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry, 12(30), 4296-4314. [Link]
-
Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Recent Developments in Ring-Opening Polymerization of Lactones. Chemical Reviews, 104(12), 6147–6176. [Link]
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Garden, J. A., et al. (2021). Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements. Organometallics, 40(10), 1436–1446. [Link]
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Hoye, T. R., & Jin, M. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis. ACS Publications. [Link]
-
Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. [Link]
-
Albertsson, A. C., & Varma, I. K. (2002). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. Biomacromolecules, 3(1), 2-10. [Link]
-
Darensbourg, D. J. (2007). Ring-Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). Inorganic Chemistry, 46(10), 3920–3928. [Link]
-
Forrest, O. W., et al. (2020). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry, 59(17), 12289–12300. [Link]
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Wael, A., et al. (2010). Kinetic Study of D,L-Lactide and Glycolide Homopolymerizations by Differential Scanning Calorimetry. Journal of Applied Polymer Science, 117(5), 2696-2703. [Link]
-
Lim, L., et al. (2019). 400 MHz 1 H-NMR spectra obtained from the ring-opening polymerization... ResearchGate. [Link]
-
Sbirrazzuoli, N. (2013). 5 Kinetic Analysis Based on Differential Scanning Calorimetry Data. Max Planck Society. [Link]
-
Fernandez-Perez, L., et al. (2023). Efficiency of ROP in the generation of four‐arm star‐shaped lactone... ResearchGate. [Link]
-
Belkacem, M., & Benfreha, R. (2015). Ring opening polymerization of oxetane by the use of a montmorillonite clay as catalyst. ResearchGate. [Link]
-
Majerska, K., et al. (2019). Ring‐opening polymerization of 1,4‐oxathian‐2‐one and its copolymerization with δ‐valerolactone. Journal of Polymer Science Part A: Polymer Chemistry, 57(19), 2003-2012. [Link]
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National Center for Biotechnology Information. (n.d.). Oxocane-2,8-dione. PubChem. [Link]
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Sawada, H. (2000). Thermodynamics of addition polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(12), 2137-2146. [Link]
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Hoogenboom, R., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Polymers, 15(5), 1184. [Link]
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Kucinska-Lipka, J., et al. (2022). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Materials, 15(15), 5342. [Link]
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TA Instruments. (n.d.). A Review of DSC Kinetics Methods. [Link]
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Vyazovkin, S. (2020). Nonisothermal Crystallization Kinetics by DSC: Practical Overview. Polymers, 12(9), 1957. [Link]
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Dove, A. P., et al. (2012). Ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid. Polymer Chemistry, 3(4), 900-906. [Link]
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Kucinska-Lipka, J., et al. (2022). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. MDPI. [Link]
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Sienkiewicz, N., et al. (2021). Synthesis and characterization of the non-isocyanate poly(carbonate-urethane)s obtained via polycondensation route. European Polymer Journal, 155, 110574. [Link]
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Sandler, S. R., & Berg, F. (1966). Poly‐2‐oxazolidones: Preparation and characterization. Journal of Applied Polymer Science, 10(10), 1543-1553. [Link]
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A Comparative Guide to Validating the Structure of Oxocane-2,8-dione Derivatives Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel organic compounds is a foundational requirement in chemical research and drug development. For derivatives of oxocane-2,8-dione, an eight-membered heterocyclic scaffold, unambiguous confirmation of the molecular architecture is critical.[1] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial, valuable data, it is often insufficient for resolving the complex spin systems and definitively establishing connectivity in these medium-sized rings.[2] Two-dimensional (2D) NMR spectroscopy offers a powerful suite of experiments that overcome these limitations by mapping correlations between nuclei, thereby providing a comprehensive blueprint of the molecule.[3]
The synthesis of eight-membered rings like oxocane-2,8-dione can be challenging due to unfavorable entropic and enthalpic factors.[1][4] These medium-sized rings also exhibit significant conformational flexibility, which can complicate spectral interpretation.[5][6] Therefore, a robust analytical approach is necessary to confidently assign the structure and stereochemistry of new derivatives. This guide provides a comparative analysis of key 2D NMR techniques, supported by hypothetical experimental data, to facilitate the structural validation of this important class of compounds.
Comparative Analysis of 2D NMR Techniques for Structural Elucidation
A synergistic combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides a comprehensive toolkit for structural determination.[3][7] Each experiment offers unique and complementary insights into the molecular framework.
| 2D NMR Technique | Information Provided | Application to Oxocane-2,8-dione Derivatives |
| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[3] | Identifies adjacent protons, allowing for the mapping of contiguous spin systems within the oxocane ring. For example, it can trace the connectivity from the protons at C3 to C4 and C5. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[8][9][10] | Provides definitive one-bond ¹H-¹³C connections, assigning the carbon signal for each proton resonance. Edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[8] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[8][11] | Crucial for connecting different spin systems and identifying quaternary carbons (like the carbonyl carbons C2 and C8). It can, for instance, show a correlation from the protons at C3 to the carbonyl carbon at C2.[12] |
| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | Detects through-space correlations between protons that are in close proximity (< 5 Å), irrespective of their through-bond connectivity.[13][14][15] | Provides critical information about the molecule's three-dimensional structure and conformation in solution. This is particularly important for determining the relative stereochemistry of substituents on the flexible eight-membered ring. |
Illustrative Data for a Hypothetical Derivative: 5-Methyl-oxocane-2,8-dione
To demonstrate the power of these techniques, let's consider the hypothetical derivative, 5-methyl-oxocane-2,8-dione. The following table summarizes the expected key 2D NMR correlations that would confirm its structure. Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.[16][17]
| Proton (¹H) | Approx. δ (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY/ROESY Correlations (¹H) |
| H-3 (2H) | 2.6 | H-4 | C-3 | C-2, C-4, C-5 | H-4, H-7 |
| H-4 (2H) | 1.8 | H-3, H-5 | C-4 | C-3, C-5, C-6 | H-3, H-5, 5-CH₃ |
| H-5 (1H) | 2.1 | H-4, H-6, 5-CH₃ | C-5 | C-3, C-4, C-6, C-7, 5-CH₃ | H-4, H-6, 5-CH₃ |
| H-6 (2H) | 1.7 | H-5, H-7 | C-6 | C-4, C-5, C-7, C-8 | H-5, H-7, 5-CH₃ |
| H-7 (2H) | 2.5 | H-6 | C-7 | C-5, C-6, C-8 | H-3, H-6 |
| 5-CH₃ (3H) | 1.1 | H-5 | 5-CH₃ | C-4, C-5, C-6 | H-4, H-5, H-6 |
Experimental Protocols and Workflow
The successful acquisition of high-quality 2D NMR data is contingent upon a systematic experimental workflow, from meticulous sample preparation to careful data processing.[3][7]
Step-by-Step Methodology
-
Sample Preparation:
-
NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.[7]
-
1D Spectra: First, acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals and to check for sample purity.[3]
-
COSY: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence.
-
HSQC: Employ a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence, optimized for a one-bond coupling constant of approximately 145 Hz.[18]
-
HMBC: Use a gradient-selected HMBC pulse sequence, optimized for long-range coupling constants (typically 8-10 Hz).[18] This experiment may require a greater number of scans to detect weaker long-range correlations.
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 300-800 ms for NOESY) to observe through-space correlations.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions to enhance resolution or signal-to-noise.
-
Perform Fourier transformation, phase correction, and baseline correction for all 2D spectra.
-
Calibrate the spectra using the residual solvent signal as an internal reference.[7]
-
Visualizing the Workflow and Analysis
The following diagrams illustrate the logical workflow for structure confirmation and the key correlations for our hypothetical derivative.
Caption: Workflow for 2D NMR-based structure elucidation.
Caption: Key HMBC and COSY correlations for a derivative.
Conclusion: A Self-Validating System
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A Comparative Guide to the Thermal Properties of Poly(Oxocane-2,8-dione) and Polylactic Acid (PLA) for Drug Development Applications
Introduction
In the landscape of biodegradable polymers for pharmaceutical applications, Polylactic Acid (PLA) has long been a cornerstone material, valued for its biocompatibility and derivation from renewable resources.[1] However, its thermal properties, particularly its relatively low glass transition temperature, present limitations for certain applications. This guide provides a detailed comparative analysis of the thermal characteristics of PLA against Poly(Oxocane-2,8-dione), a less common but promising aliphatic polyester. For the purposes of this guide, and due to the limited direct data on poly(Oxocane-2,8-dione), we will draw comparisons with poly(octamethylene suberate) (POS), a structurally related polyester synthesized from suberic acid and 1,8-octanediol, which exhibits analogous thermal behavior.[2][3]
Understanding the thermal profile of a polymer—specifically its glass transition temperature (Tg), melting temperature (Tm), and thermal degradation temperature (Td)—is critical for drug development professionals. These parameters dictate the feasibility of manufacturing processes such as hot-melt extrusion, the stability of the final product during storage and sterilization, and the mechanical properties of the drug delivery system. This document offers an objective, data-supported comparison to aid researchers in selecting the optimal polymer for their specific therapeutic application.
Comparative Analysis of Thermal Properties
The thermal behavior of a polymer is a direct reflection of its molecular structure and chain mobility. The differences between the more rigid, lactate-based structure of PLA and the more flexible, longer-chain structure of POS result in distinct thermal profiles.
| Thermal Property | Polylactic Acid (PLA) | Poly(octamethylene suberate) (POS) | Significance in Drug Development |
| Glass Transition Temp. (Tg) | 55–65 °C[1][4][5] | ~ -50 to -60 °C (Estimated for aliphatic polyesters with long methylene chains) | Defines the transition from a rigid, glassy state to a softer, rubbery state. A low Tg, as in POS, indicates higher flexibility at room temperature, suitable for soft matrices. PLA's higher Tg makes it rigid and brittle below this temperature.[4] |
| Melting Temperature (Tm) | 150–180 °C[6][7] | 60–70 °C[2] | Crucial for melt-processing techniques. POS's low Tm allows for processing at lower temperatures, protecting heat-sensitive active pharmaceutical ingredients (APIs). PLA requires higher processing temperatures, which may degrade certain drugs. |
| Thermal Degradation Onset (Td) | ~290–380 °C (in N₂)[8] | Data not widely available, but expected to be comparable to other aliphatic polyesters. | Indicates the temperature at which the polymer begins to chemically decompose. A wide window between Tm and Td is essential for safe melt processing without significant molecular weight loss.[9][10] |
In-Depth Discussion
Glass Transition Temperature (Tg): Rigidity vs. Flexibility
The glass transition temperature is a pivotal parameter that influences the mechanical properties of the polymer at physiological and storage temperatures.
-
Polylactic Acid (PLA): With a Tg typically between 55-65 °C, PLA is in a rigid, glassy state at room and body temperature.[4][5][11] This imparts high strength but also brittleness. For applications requiring a rigid structure, such as orthopedic implants or certain controlled-release tablets, this is advantageous. However, this also means that PLA-based products can be prone to deformation if exposed to temperatures exceeding this range, such as in a hot car.[7]
-
Poly(octamethylene suberate) (POS): Aliphatic polyesters with long, flexible methylene units in their backbone, like POS, exhibit a much lower Tg, often well below 0°C. This low Tg means the polymer is in a rubbery, flexible state at ambient and physiological temperatures, making it an excellent candidate for applications requiring soft and pliable materials, such as soft-tissue engineering scaffolds or flexible drug-eluting films.
Melting Temperature (Tm): Implications for Manufacturing
The melting temperature dictates the energy required to process the polymer from a solid to a liquid state, a critical step in many pharmaceutical manufacturing processes.
-
Polylactic Acid (PLA): PLA's melting point is relatively high, generally falling within the 150-180 °C range, though this can be influenced by its crystallinity and any additives present.[6][7] While this high Tm contributes to the good mechanical strength of the final product, it necessitates high-temperature processing. This can be a significant drawback when working with thermally labile drugs that may degrade at these temperatures.
-
Poly(octamethylene suberate) (POS): POS presents a significant advantage with its low melting temperature of 60–70 °C.[2] This allows for melt processing under much milder conditions, preserving the integrity and bioactivity of a wider range of sensitive therapeutic molecules. This feature opens up possibilities for formulating drugs that are incompatible with PLA's higher processing temperatures.
Thermal Degradation (Td): Defining the Processing Window
The thermal stability of a polymer, indicated by its degradation temperature, defines the upper limit of the processing window.
-
Polylactic Acid (PLA): PLA typically begins to degrade at temperatures above 200 °C, with significant decomposition occurring between 290-380 °C in an inert atmosphere.[8][9] The degradation mechanism involves the scission of ester bonds, leading to a reduction in molecular weight and a corresponding loss of mechanical properties.[9] It is crucial to maintain processing temperatures below this degradation onset to ensure the quality and performance of the final product.[10]
-
Poly(octamethylene suberate) (POS): While specific TGA data for POS is not as widely published, aliphatic polyesters are known to undergo thermal degradation through similar chain scission mechanisms. The key for any polymer is the temperature gap between its melting point and the onset of degradation. POS's low melting point provides a potentially wide and safe processing window, even if its ultimate degradation temperature is lower than that of PLA.
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity and reproducibility of thermal property measurements, standardized analytical techniques are employed. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of Tg and Tm.[12][13]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[14] Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan in the DSC measurement chamber and an empty, crimped aluminum pan in the reference position.[14] This allows the instrument to measure the difference in heat flow between the sample and an inert reference.
-
Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.[15]
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -80 °C for POS, 25 °C for PLA) to a temperature well above its melting point (e.g., 100 °C for POS, 200 °C for PLA) at a controlled rate, typically 10 °C/min.[15][16] This step is crucial as it erases the polymer's previous thermal history, ensuring that the subsequent measurements reflect the intrinsic properties of the material.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of crystallization behavior.
-
Second Heating Scan: Heat the sample again at 10 °C/min through its transition temperatures. The Tg and Tm are determined from this second scan to ensure a consistent thermal history.[16]
-
-
Data Analysis:
-
Glass Transition (Tg): Identified as a step-change in the heat flow curve.
-
Melting Temperature (Tm): Identified as an endothermic peak, with the peak maximum typically reported as the Tm.
-
Workflow for DSC Analysis
Caption: Workflow for Determining Tg and Tm using DSC.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition.[17]
Methodology:
-
Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan onto the high-precision balance within the TGA furnace.
-
Atmosphere: Purge the furnace with a controlled gas, typically nitrogen for inert atmosphere analysis or air for oxidative stability studies, at a constant flow rate (e.g., 50 mL/min).[18]
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate, such as 10 or 20 °C/min.[18][19]
-
Data Analysis:
-
The TGA thermogram plots the percentage of initial mass remaining versus temperature.
-
The onset of degradation (Td) is often determined as the temperature at which 5% mass loss occurs.
-
The derivative of the TGA curve (DTG) shows the rate of mass loss, with the peak indicating the temperature of maximum decomposition rate.[17]
-
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A Senior Application Scientist's Guide to the Mechanical Strength Testing of Oxocane-2,8-dione-Based Elastomers
Introduction: The Rise of Biodegradable Elastomers in Advanced Therapeutics
In the landscape of drug development and tissue engineering, the demand for biocompatible and biodegradable polymers with tunable mechanical properties has never been greater. Among the most promising candidates are elastomers derived from poly(diol citrate) chemistry, a family of polymers based on the polycondensation of a diol and citric acid. A key monomer in this field is pimelic anhydride, also known as oxocane-2,8-dione[1], which facilitates the creation of these versatile polyesters. This guide focuses on a leading example of this class, Poly(1,8-octanediol-co-citrate) (POC), a synthetic biodegradable elastomer renowned for its suitability in soft tissue applications.[2][3]
The success of a polymer scaffold or drug delivery vehicle hinges on its mechanical integrity within a dynamic physiological environment.[4] It must provide sufficient support during tissue regeneration or controllably release a therapeutic agent, all while degrading into non-toxic, resorbable byproducts.[5] Therefore, a rigorous and well-understood mechanical testing regimen is not merely a quality control step; it is a foundational pillar of rational biomaterial design. This guide provides a comparative framework for evaluating the mechanical strength of these advanced elastomers against established alternatives, grounded in standardized protocols and field-proven insights.
Pillar 1: Foundational Principles of Mechanical Characterization
Before delving into specific protocols, it is crucial to understand the key mechanical properties we aim to quantify. For elastomeric biomaterials, these properties dictate their performance in applications ranging from cartilage regeneration to vascular grafts.
-
Tensile Strength & Young's Modulus: Tensile testing reveals how a material behaves under tension. The Ultimate Tensile Strength (UTS) is the maximum stress it can withstand before failing, indicating its strength. The Young's Modulus (or Modulus of Elasticity) measures its stiffness; a high modulus indicates a rigid material (like PLA), while a low modulus signifies a flexible, elastic material (like POC).[6]
-
Elongation at Break: This value, expressed as a percentage, represents how much the material can stretch before it breaks. High elongation is a hallmark of elastomers and is critical for applications requiring flexibility and resilience.[7]
-
Compressive Modulus: For applications in load-bearing tissues like cartilage, understanding a material's response to compression is vital. The compressive modulus quantifies the material's ability to resist deformation under a compressive load.[8][9]
-
Viscoelasticity (Storage & Loss Modulus): Polymers exhibit both elastic (solid-like) and viscous (liquid-like) behavior. Dynamic Mechanical Analysis (DMA) quantifies this by measuring the Storage Modulus (E') , representing the elastic response (energy stored), and the Loss Modulus (E'') , representing the viscous response (energy dissipated as heat). The ratio of these (tan δ) indicates the material's damping capability.[10] DMA is exceptionally sensitive to the polymer's molecular structure, crosslink density, and thermal transitions like the glass transition temperature (Tg).[11]
Pillar 2: Standardized Methodologies for Mechanical Evaluation
To ensure data is reliable and comparable across different studies and materials, adherence to standardized testing protocols is paramount. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of standards for polymer characterization.[12][13]
Tensile Testing
-
Principle: A specimen of defined geometry is stretched at a constant rate until it fractures. The applied force and the specimen's elongation are continuously measured.
-
Governing Standards:
-
ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting (<1.0 mm thick).[12] This is highly relevant for polymer films used in drug delivery or as barrier membranes.
-
ASTM D638: Standard Test Method for Tensile Properties of Plastics. This is a more general standard applicable to a wide range of plastic specimens.[14]
-
-
Key Insights: This test provides the fundamental stress-strain curve, from which Young's modulus, tensile strength, and elongation at break are derived. For POC and similar elastomers, the stress-strain curve is characteristically non-linear, unlike that of more rigid polymers.[2][15]
Compression Testing
-
Principle: A cylindrical or cubic specimen is compressed at a constant rate. This is particularly critical for porous scaffolds designed for tissue engineering, where the architecture significantly influences mechanical response.[16][17]
-
Governing Standard: While various ASTM standards exist for rigid materials, protocols for soft polymer scaffolds are often adapted based on the application's specific loading conditions.
-
Key Insights: Compression tests on porous scaffolds typically show three regions in the stress-strain curve: an initial linear elastic region, a plateau region where pores collapse, and a final densification region. The compressive modulus is calculated from the initial linear slope.[9]
Dynamic Mechanical Analysis (DMA)
-
Principle: A small, oscillating (sinusoidal) stress is applied to the sample as the temperature is ramped up or down. DMA measures the material's stiffness (storage modulus) and damping properties (loss modulus) as a function of temperature.[18]
-
Governing Standard: ASTM D5026 provides guidance on measuring the dynamic mechanical properties in tension.
-
Key Insights: DMA is invaluable for identifying the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a softer, rubbery state. This transition profoundly impacts the material's in-vivo performance. It can also reveal information about polymer blend miscibility and the degree of curing or crosslinking.[10]
Pillar 3: A Self-Validating Experimental Workflow
The following diagram outlines a comprehensive workflow for the mechanical characterization of a newly synthesized biodegradable polymer, ensuring a systematic and robust evaluation.
Caption: Workflow for Mechanical Characterization of Biodegradable Polymers.
Detailed Protocol: Tensile Testing of a Polymer Film (ASTM D882)
This protocol describes the steps for evaluating a solvent-cast film of a POC-based elastomer.
1. Specimen Preparation:
- Cast the polymer solution onto a flat, level glass substrate and allow the solvent to evaporate completely in a fume hood.
- Place the resulting film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for 48 hours to remove residual solvent.
- Using a die cutter, punch out rectangular or dog-bone shaped specimens according to ASTM D882 specifications. A typical rectangular specimen size is 100 mm in length and 15 mm in width.
- Measure the thickness of each specimen at multiple points along the gauge length using a micrometer and calculate the average. Accuracy here is critical for correct stress calculation.
2. Instrument Setup (Universal Testing Machine):
- Install grips appropriate for thin films (e.g., pneumatic or screw-action grips with flat, rubber-faced jaws) to prevent specimen slippage and stress concentrations.
- Set the initial grip separation (gauge length), for instance, to 50 mm.
- Set the crosshead speed (rate of grip separation). For elastomers, a higher speed (e.g., 500 mm/min) is often used to characterize the material's response under rapid deformation, but this must be chosen based on the standard and the specific material behavior being investigated.[19]
3. Test Execution:
- Carefully mount the specimen in the grips, ensuring it is vertically aligned and not pre-tensioned.
- Start the test. The machine will pull the specimen at the set speed while recording the instantaneous force (load) and displacement (elongation).
- Continue the test until the specimen ruptures. Save the raw data.
- Test at least five specimens to ensure statistical validity.
4. Data Analysis:
- Convert the force-displacement data into a stress-strain curve:
- Stress (σ): Force / (Initial Cross-Sectional Area)
- Strain (ε): Change in Length / (Initial Gauge Length)
- Calculate Young's Modulus (E): Determine the slope of the initial, linear portion of the stress-strain curve.
- Determine Ultimate Tensile Strength (UTS): Find the maximum stress value achieved before rupture.
- Calculate Elongation at Break: (Length at Rupture - Initial Length) / (Initial Length) * 100%.
- Calculate the average and standard deviation for all properties from the replicate tests.
Comparative Performance Analysis
Oxocane-2,8-dione-based elastomers like POC occupy a unique performance space compared to more established biodegradable polyesters. While synthetic polymers offer the advantage of tunable properties over their natural counterparts[4][20], the specific choice of polymer is dictated entirely by the application's requirements.
The table below summarizes typical mechanical properties, demonstrating the distinct advantages of each material class.
| Property | Poly(1,8-octanediol-co-citrate) (POC) | Polylactic Acid (PLA) | Polycaprolactone (PCL) | Polyglycolic Acid (PGA) |
| Type | Elastomer | Rigid Thermoplastic | Semi-crystalline, Ductile | Highly Crystalline, Rigid |
| Young's Modulus | 1.6 - 14 MPa[7] | 3 - 4 GPa (3000-4000 MPa)[21] | ~0.4 GPa (400 MPa)[6] | 5 - 7 GPa (5000-7000 MPa) |
| Tensile Strength | up to 11.2 MPa[7] | 50 - 70 MPa[21] | ~23 MPa[6] | ~70 MPa |
| Elongation at Break | > 250% (up to 502%)[7] | < 10%[6] | > 700%[19] | < 5% |
| Degradation Rate | Tunable (Weeks to Months)[2][22] | Moderate (Months to Years)[21] | Slow (Years)[21] | Fast (Weeks to Months)[23] |
| Primary Application | Soft Tissue Engineering (Cartilage, Vascular)[2], Flexible Drug Delivery[24] | Bone Screws, Sutures, Rigid Scaffolds, Packaging[23][24] | Long-term Implants, Drug Delivery, Hobbyist 3D Printing[8][25] | Absorbable Sutures, Tissue Scaffolds[23][26] |
Interpreting the Comparison: Causality and Application
The data clearly illustrates a fundamental trade-off between strength and flexibility.
-
POC's Niche: POC's low modulus and high elongation make it an exceptional candidate for soft tissue engineering.[2] It can mimic the mechanical behavior of tissues like cartilage or blood vessels, which need to be resilient and flexible rather than rigid. Its properties can be tuned by altering the diol monomer or controlling the cross-link density.[7]
-
PLA and PGA's Role: In contrast, the high modulus and strength of PLA and PGA make them suitable for load-bearing applications like orthopedic fixation devices or sutures where mechanical failure must be avoided.[24][27] However, their brittle nature (low elongation) makes them unsuitable for applications requiring significant deformation.
-
PCL's Versatility: PCL offers a middle ground with high ductility (very high elongation) and a slow degradation rate, making it ideal for long-term implantable devices and as a toughening agent in blends with more brittle polymers like PLA.[6][19]
The relationship between a polymer's fundamental chemistry and its resulting mechanical properties is a critical concept in material design.
Caption: Relationship between Polymer Design and Final Properties.
Conclusion
The mechanical characterization of Oxocane-2,8-dione-based polymers like POC is a multi-faceted process that requires a deep understanding of both the material's chemistry and the standardized testing methodologies. These elastomers offer a compelling combination of biodegradability, biocompatibility, and tunable elasticity that sets them apart from more rigid bioplastics like PLA and PGA. By employing a rigorous testing workflow encompassing tensile, compression, and dynamic mechanical analysis, researchers and drug development professionals can precisely tailor these materials for specific biomedical applications, from regenerating soft tissues to creating flexible and effective drug delivery platforms. The objective comparison of their performance against alternatives provides the critical data needed to select the right material for the right application, ultimately accelerating the translation of these advanced polymers from the laboratory to the clinic.
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A Guide to the Spectroscopic Differentiation of Oxocane-2,8-dione and its Linear Polymer, Poly(hexamethylene sebacate)
This guide provides a detailed comparative analysis of the spectroscopic characteristics of the cyclic anhydride monomer, Oxocane-2,8-dione, and its corresponding linear polyester, Poly(hexamethylene sebacate). Designed for researchers and professionals in polymer chemistry and materials science, this document elucidates how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to monitor the ring-opening polymerization process and definitively characterize both the monomer and the resulting polymer.
Introduction: From Cyclic Monomer to Linear Polyester
Oxocane-2,8-dione, also known as pimelic anhydride, is a seven-carbon cyclic anhydride[1]. It serves as a monomer for the synthesis of aliphatic polyesters through ring-opening polymerization (ROP). The resulting linear polymer is Poly(hexamethylene sebacate), a biodegradable polyester with potential applications in bioplastics and controlled-release drug systems[][3].
The transformation from a cyclic monomer to a long-chain polymer induces significant changes in the chemical environment of the constituent atoms. These changes are readily observable through spectroscopic analysis. Understanding these spectral shifts is not merely an academic exercise; it is fundamental to confirming the success of a polymerization reaction, assessing polymer purity, and understanding the structure-property relationships of the final material. This guide explains the causality behind the experimental choices and spectral interpretations, providing a self-validating framework for analysis.
Figure 1: Conceptual workflow of the ring-opening polymerization.
Experimental Protocols
To ensure a valid comparison, standardized procedures for synthesis and sample preparation are paramount.
Synthesis of Poly(hexamethylene sebacate) via ROP
This protocol describes a representative bulk polymerization method. The choice of a catalyst and reaction conditions is critical as it influences reaction rate and polymer molecular weight.
-
Preparation: Add Oxocane-2,8-dione (1.0 eq) and a suitable catalyst (e.g., Tin(II) 2-ethylhexanoate, ~0.1 mol%) to a dry reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.
-
Inert Atmosphere: Purge the vessel with dry nitrogen for 15 minutes to remove oxygen and moisture, which can interfere with the polymerization.
-
Polymerization: Heat the reaction mixture to 130-150°C with continuous stirring. The viscosity of the mixture will increase noticeably as the polymerization progresses.
-
Reaction Monitoring: The reaction can be monitored by periodically taking small aliquots for FTIR analysis to observe the disappearance of the anhydride peaks and the appearance of the ester peak.
-
Purification: After several hours (or upon reaching the desired viscosity), cool the reaction mixture to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues.
-
Drying: Collect the purified polymer and dry it under vacuum at 40-50°C until a constant weight is achieved.
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve ~10-20 mg of the monomer or polymer sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard[4].
-
FTIR Spectroscopy:
-
Monomer (Solid): Prepare a KBr pellet by grinding a small amount of the monomer with dry potassium bromide.
-
Polymer (Film): Dissolve the polymer in a volatile solvent, cast it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate completely to form a thin film.
-
-
Mass Spectrometry (Monomer): Dissolve the monomer in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis via Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Spectroscopic Analysis
The structural transition from the cyclic anhydride to the linear polyester is fingerprinted in the spectra of each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Analysis:
-
Oxocane-2,8-dione (Monomer): The spectrum is expected to be relatively simple due to the molecule's symmetry. Protons on carbons adjacent to the carbonyl groups (C3 and C7) will be deshielded and appear downfield compared to the other methylene protons in the ring.
-
Poly(hexamethylene sebacate) (Polymer): Upon polymerization, the ring opens, forming a linear chain. This creates new chemical environments. A distinct triplet signal appears around 4.0 ppm, corresponding to the methylene protons of the hexamethylene glycol unit now adjacent to the newly formed ester oxygen (-CH₂-O-C=O). The signals for the other methylene protons in the backbone will appear as broader multiplets compared to the sharp peaks of the small monomer molecule.
¹³C NMR Analysis:
-
Oxocane-2,8-dione (Monomer): A key signal is the carbonyl carbon of the anhydride group, expected to appear around 170-175 ppm. The methylene carbons will show distinct signals based on their position relative to the carbonyls.
-
Poly(hexamethylene sebacate) (Polymer): The most significant change is the shift of the carbonyl carbon signal, which now represents an ester environment, typically appearing around 173-174 ppm. Additionally, the carbons of the hexamethylene unit will show characteristic signals, including a peak around 64 ppm for the carbon bonded to the ester oxygen (-CH₂-O-).
Figure 2: General workflow for comparative spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is arguably the most powerful tool for monitoring this specific polymerization in real-time. It directly probes the vibrational modes of chemical bonds, making it ideal for identifying functional groups.
-
Oxocane-2,8-dione (Monomer): As a cyclic anhydride, its hallmark is two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations. These typically appear at approximately 1820 cm⁻¹ and 1770 cm⁻¹ . A C-O-C stretching band for the anhydride linkage is also present around 1240 cm⁻¹.
-
Poly(hexamethylene sebacate) (Polymer): The polymerization consumes the anhydride group and forms an ester group. Consequently, the two anhydride C=O peaks disappear completely and are replaced by a single, strong C=O stretching band characteristic of an aliphatic ester, appearing around 1735 cm⁻¹ [5]. Furthermore, a new, prominent C-O stretching band associated with the ester linkage emerges around 1170 cm⁻¹. The disappearance of the former and appearance of the latter provides definitive proof of successful polymerization. The presence of methylene groups in the polymer backbone is indicated by C-H stretching vibrations around 2930 cm⁻¹ and 2860 cm⁻¹[6][7].
Mass Spectrometry (MS)
Mass spectrometry is primarily used for determining the molecular weight and fragmentation pattern of the monomer. Analyzing the high molecular weight polymer directly is more complex and often requires specialized techniques like MALDI-TOF.
-
Oxocane-2,8-dione (Monomer): The molecular formula is C₇H₁₀O₃, with a monoisotopic mass of approximately 142.06 Da[1]. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 142 would be expected. Key fragmentation pathways for cyclic anhydrides often involve the loss of CO₂ (44 Da) and CO (28 Da), leading to significant fragment ions.
-
Poly(hexamethylene sebacate) (Polymer): Direct analysis by conventional MS is not feasible due to the high molecular weight and low volatility of the polymer. Techniques like Pyrolysis-GC-MS could be employed, where the polymer is thermally degraded into smaller, characteristic fragments that can be identified, thereby confirming the polymer's repeat unit structure.
Summary of Spectroscopic Data
| Spectroscopic Technique | Oxocane-2,8-dione (Monomer) | Poly(hexamethylene sebacate) (Polymer) | Rationale for Difference |
| ¹H NMR (δ, ppm) | Sharp peaks for cyclic methylene protons. | Broader signals; new peak ~4.0 ppm (-CH₂ -O-C=O). | Ring-opening creates a linear, less rigid structure and a new ester linkage environment. |
| ¹³C NMR (δ, ppm) | Anhydride C=O ~170-175 ppm. | Ester C=O ~173-174 ppm; new peak ~64 ppm (-C H₂-O-). | Change in carbonyl functional group from anhydride to ester. |
| FTIR (cm⁻¹) | Two C=O stretches (~1820 & 1770 cm⁻¹). | Single ester C=O stretch (~1735 cm⁻¹); C-H stretches (~2930, 2860 cm⁻¹). | Conversion of the anhydride functional group to an ester functional group. |
| Mass Spec. (m/z) | Molecular Ion (M⁺) at 142; fragments from loss of CO₂, CO. | Not suitable for direct analysis; requires specialized techniques. | Monomer is a small, volatile molecule; polymer is a large, non-volatile macromolecule. |
Conclusion
The spectroscopic comparison of Oxocane-2,8-dione and its linear polymer, Poly(hexamethylene sebacate), provides a clear and definitive method for characterizing both substances and confirming the success of the ring-opening polymerization. The stark differences observed, particularly the disappearance of the dual anhydride carbonyl peaks in FTIR and the emergence of characteristic ester peaks in both FTIR and NMR, serve as a robust, self-validating system for analysis. This guide equips researchers with the foundational knowledge to apply these techniques effectively for the development and quality control of novel polyester materials.
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Performance Evaluation of Catalysts for the Polymerization of Spirocyclic Diones: A Comparative Guide
Introduction: The Promise of Spirocyclic Monomers in Polymer Chemistry
In the quest for advanced biomaterials and specialty polymers, spirocyclic monomers have emerged as a compelling class of building blocks. Their rigid, three-dimensional structures can impart unique thermal and mechanical properties to the resulting polymers, such as higher glass transition temperatures and enhanced hydrolytic degradability. This guide focuses on the performance evaluation of various catalysts for the ring-opening polymerization (ROP) of a representative spirocyclic dione, 2,8-dioxaspiro[5.5]undecane-1,7-dione. It is important to note that the term "2,8-Oxocanedione" is ambiguous; therefore, this guide will focus on this well-defined spirocyclic monomer, which is a more accurate representation of the intended chemical structure.
This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the synthesis of novel polyesters with tailored properties. We will delve into the catalytic systems that enable the polymerization of this challenging yet promising monomer, providing a comparative analysis of their performance based on available experimental data for structurally related lactones. We will explore three major classes of catalysts: organometallic compounds, organocatalysts, and enzymes.
Organometallic Catalysts: The Workhorses of Polyester Synthesis
Organometallic catalysts, particularly tin- and titanium-based compounds, have long been the industry standard for the synthesis of polyesters.[1] Their high efficiency and ability to produce high molecular weight polymers make them a primary consideration for the ROP of spirocyclic diones.
Mechanism of Action
The generally accepted mechanism for organometallic-catalyzed ROP is the coordination-insertion mechanism. The catalytic cycle can be summarized as follows:
-
Coordination: The carbonyl oxygen of the spirocyclic dione coordinates to the Lewis acidic metal center of the catalyst.
-
Nucleophilic Attack: An alkoxide group, either from an initiator (like an alcohol) or attached to the metal center, attacks the activated carbonyl carbon.
-
Ring-Opening: The acyl-oxygen bond of the monomer cleaves, leading to the opening of the lactone ring and the extension of the polymer chain.
-
Propagation: The newly formed alkoxide end-group can then coordinate with and attack another monomer molecule, continuing the polymerization process.
Caption: Coordination-Insertion Mechanism for Organometallic Catalysts.
Performance Characteristics
Organometallic catalysts are known for their high activity, allowing for rapid polymerization at elevated temperatures. However, a significant drawback is the potential for metal contamination in the final polymer, which can be a major concern for biomedical applications.
| Catalyst Type | Typical Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI | Reference |
| Tin-based | Tin(II) octoate (Sn(Oct)₂) | 120-180 | 1-24 | >90 | 10-100 | 1.2-2.0 | [2] |
| Titanium-based | Titanium(IV) isopropoxide | 130-200 | 2-48 | >90 | 15-80 | 1.3-1.8 | [3] |
| Iron-based | Fe(II) complexes | 25-80 | 1-24 | High | 5-50 | 1.1-1.5 | [4] |
Note: The data presented is representative of lactone polymerization and may vary for the specific polymerization of 2,8-dioxaspiro[5.5]undecane-1,7-dione.
Organocatalysts: A Metal-Free Alternative
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ROP.[5] These catalysts, typically organic bases or acids, offer the advantage of producing polymers with high purity, which is crucial for biomedical applications.
Mechanism of Action
Organocatalysts can operate through several mechanisms, with the most common for basic catalysts being the hydrogen-bond-mediated activation of the monomer and/or the initiator. For a basic organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the mechanism is as follows:
-
Activation: The organocatalyst forms a hydrogen bond with the initiator (e.g., an alcohol), increasing its nucleophilicity.
-
Nucleophilic Attack: The activated initiator attacks the carbonyl carbon of the spirocyclic dione.
-
Ring-Opening: The lactone ring opens, forming a propagating species with an alkoxide end-group.
-
Propagation: The alkoxide end of the growing polymer chain, activated by the organocatalyst, continues to attack subsequent monomer units.
Caption: Hydrogen-Bond-Mediated Mechanism for Basic Organocatalysts.
Performance Characteristics
Organocatalysts generally require milder reaction conditions than their organometallic counterparts. They can provide excellent control over the polymer's molecular weight and dispersity. However, their catalytic activity can be lower than that of metal-based catalysts, potentially leading to longer reaction times.
| Catalyst Type | Typical Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI | Reference |
| Amidine | DBU | 25-100 | 1-72 | >90 | 5-60 | 1.1-1.4 | [6] |
| Guanidine | TBD | 25-80 | 1-48 | >90 | 10-70 | 1.1-1.3 | [7] |
| Phosphazene | P4-tBu | 25-60 | 0.5-24 | >95 | 10-100 | 1.05-1.2 | [5] |
Note: The data presented is representative of lactone polymerization and may vary for the specific polymerization of 2,8-dioxaspiro[5.5]undecane-1,7-dione.
Enzymatic Catalysis: The Green Chemistry Approach
Enzymatic catalysis, particularly using lipases, represents a green and highly selective method for polyester synthesis.[8][9] The mild reaction conditions and high specificity of enzymes can lead to polymers with well-defined structures and high purity.
Mechanism of Action
The enzymatic ROP of lactones is believed to proceed via an acyl-enzyme intermediate, mimicking the natural hydrolytic action of lipases in reverse.[8] The key steps are:
-
Acyl-Enzyme Formation: The catalytic serine residue in the lipase's active site attacks the carbonyl carbon of the spirocyclic dione, leading to ring-opening and the formation of a covalent acyl-enzyme intermediate.
-
Chain Initiation/Propagation: A nucleophile, such as an alcohol initiator or the hydroxyl end-group of a growing polymer chain, attacks the acyl-enzyme intermediate.
-
Chain Transfer: The polyester chain is released from the enzyme, and the active site is regenerated to start another catalytic cycle.
Caption: Acyl-Enzyme Intermediate Mechanism for Lipase-Catalyzed ROP.
Performance Characteristics
Enzymatic polymerization is highly attractive due to its sustainability and the biocompatibility of the resulting polymers. However, challenges include the cost of enzymes, potential for slower reaction rates, and limitations in the achievable molecular weight of the polymers.
| Catalyst Type | Typical Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI | Reference |
| Immobilized Lipase | Novozym 435 (CALB) | 60-100 | 24-168 | 80-95 | 5-40 | 1.2-2.0 | [10] |
Note: The data presented is representative of lactone polymerization and may vary for the specific polymerization of 2,8-dioxaspiro[5.5]undecane-1,7-dione.
Experimental Protocols
Representative Protocol for Organocatalytic ROP of 2,8-Dioxaspiro[5.5]undecane-1,7-dione
This protocol provides a general procedure for the organocatalyzed ROP of a spirocyclic dione. The specific conditions may need to be optimized for the chosen catalyst and desired polymer properties.
Materials:
-
2,8-Dioxaspiro[5.5]undecane-1,7-dione (monomer)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under a dry nitrogen atmosphere, add the desired amount of 2,8-dioxaspiro[5.5]undecane-1,7-dione and benzyl alcohol to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the monomer and initiator, achieving the desired concentration.
-
Catalyst Addition: In a separate vial inside the glovebox, prepare a stock solution of DBU in anhydrous toluene. Add the required amount of the DBU stock solution to the monomer solution via syringe.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C) and stir. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid). Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: Characterize the purified polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Caption: General Experimental Workflow for ROP.
Conclusion and Future Outlook
The choice of catalyst for the polymerization of 2,8-dioxaspiro[5.5]undecane-1,7-dione and other spirocyclic diones is a critical decision that depends on the desired polymer properties and the specific application.
-
Organometallic catalysts offer high efficiency and are suitable for producing high molecular weight polymers where metal contamination is not a primary concern.
-
Organocatalysts provide a metal-free route to well-defined polyesters with high purity, making them ideal for biomedical applications, albeit sometimes at the cost of longer reaction times.
-
Enzymatic catalysis represents the greenest approach, offering high selectivity under mild conditions, though it may be limited by catalyst cost and achievable molecular weights.
Further research is needed to conduct direct comparative studies of these catalyst systems for the polymerization of 2,8-dioxaspiro[5.5]undecane-1,7-dione to provide a more definitive performance evaluation. The development of more active and robust organocatalysts and more cost-effective enzymatic systems will undoubtedly expand the potential of spirocyclic diones in the creation of next-generation sustainable and high-performance polymers.
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Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. (2020). Chemical Communications. [Link]
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Gnanou, Y., & Taton, D. (2019). Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Booming Field of Research. Polymers, 11(2), 289. [Link]
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Kotti, S. R. S. S., & Li, G. (2005). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry, 70(8), 3054-3065. [Link]
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Visible light-regulated organocatalytic ring-opening polymerization of lactones by harnessing excited state acidity. (2019). Polymer Chemistry. [Link]
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Jeong, W., Hedrick, J. L., & Waymouth, R. M. (2007). Organic spirocyclic initiators for the ring-expansion polymerization of β-lactones. Journal of the American Chemical Society, 129(27), 8414-8415. [Link]
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PREPARATION AND APPLICATION PROPERTIES OF Ti-Si GLYCOL SALT CATALYSTS FOR POLYESTERS. (2024). SciELO. [Link]
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Organocatalytic asymmetric approach to spirocyclic tetrahydrothiophenes containing either a butenolide or an azlactone structural motif. (2016). ResearchGate. [Link]
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Catalysts for Polymer Synthesis. (n.d.). DKatalyst. [Link]
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Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study. (2021). ACS Catalysis, 11(15), 9636-9648. [Link]
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Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis – A green polymer chemistry. SciSpace. [Link]
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organic tin catalyst d-20: a core component for sustainable and green chemical production. (2025). LinkedIn. [Link]
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Kobayashi, S., Uyama, H., & Namekawa, S. (1998). Lipase-catalyzed ring-opening polymerization of lactones to polyesters and its mechanistic aspects. Polymer Degradation and Stability, 59(1-3), 195-201. [Link]
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Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis--a green polymer chemistry. Proceedings of the Japan Academy, Series B, 86(4), 338-360. [Link]
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Comparative Study of Ring-Opening Polymerization of L-Lactide and ε-Caprolactone Using Zirconium Hexadentate Bis(aminophenolate) Complexes as Catalysts. (2014). ResearchGate. [Link]
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Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (2020). MDPI. [Link]
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Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (2020). ResearchGate. [Link]
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Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure. (2017). Polymer Chemistry. [Link]
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Lipase-catalytic ring-opening polymerization of natural compound-based cyclic monomers. (2020). Chemical Communications. [Link]
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Synergetic binary organocatalyzed ring opening polymerization for the precision synthesis of polysiloxanes. (2024). Nature Communications, 15(1), 2588. [Link]
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Recent Developments in Lactone Monomers and Polymer Synthesis and Application. (2021). MDPI. [Link]
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Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better. (2021). Polymer Chemistry. [Link]
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Organo-Catalyzed/Initiated Ring Opening Co-Polymerization of Cyclic Anhydrides and Epoxides: an Emerging Story. (2021). ResearchGate. [Link]
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Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. (2015). MDPI. [Link]
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Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (1993). ResearchGate. [Link]
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Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of Oxocane-2,8-dione
For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of successful research and development. Oxocane-2,8-dione, a cyclic diketone with an eight-membered ring, presents a unique analytical challenge due to its structure. This guide provides an in-depth comparison of key analytical techniques for its characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
This document is structured to not only present methodologies but to also delve into the causality behind experimental choices, ensuring a thorough understanding of the cross-validation process. The objective is to equip the reader with the expertise to select and validate the most appropriate analytical methods for their specific needs, ensuring data integrity and regulatory compliance.
The Importance of Cross-Validation in Analytical Methodologies
In the pharmaceutical industry, the transfer of analytical methods between laboratories or the use of multiple analytical techniques for the same analyte necessitates a process known as cross-validation.[1] Cross-validation is the systematic comparison of analytical results from two or more methods or laboratories to ensure that they are equivalent and reliable.[2][3] This process is critical for maintaining data consistency throughout the drug development lifecycle and is a key expectation of regulatory bodies like the FDA and EMA.[2] The goal of this guide is to provide a framework for the cross-validation of analytical methods for the comprehensive characterization of Oxocane-2,8-dione.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for the characterization of a single analyte like Oxocane-2,8-dione.
Caption: A flowchart illustrating the cross-validation process.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in separating a wide range of non-volatile and thermally labile compounds.[4][5] For a molecule like Oxocane-2,8-dione, a reversed-phase HPLC method is the logical starting point for purity determination and quantification.
-
Column Chemistry: A C18 column is the most common choice for reversed-phase chromatography, offering excellent retention and separation of moderately polar to non-polar compounds. The long alkyl chains of the C18 stationary phase provide a hydrophobic environment that interacts with the analyte.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. This allows for the efficient elution of both polar and non-polar impurities that may be present alongside the Oxocane-2,8-dione. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic functional groups.
-
Detection: Given the presence of two carbonyl groups, UV detection is a suitable choice. The carbonyl chromophore will absorb UV light, typically in the range of 200-220 nm. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, which aids in peak purity assessment and method development.[6]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 7 minutes, hold at 90% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of Oxocane-2,8-dione in acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to the desired concentrations for linearity and accuracy studies.
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7] The following table summarizes typical performance data for HPLC analysis of lactones, which can be used as a benchmark for the validation of an Oxocane-2,8-dione method.[7]
| Validation Parameter | Typical Acceptance Criteria | Representative Data for Lactone Analysis |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
| Robustness | % RSD ≤ 2.0% for deliberate small changes | Method is robust to minor changes in flow rate and mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
For analytes that are volatile and thermally stable, GC-MS offers superior resolution and sensitivity compared to HPLC.[5][8] While Oxocane-2,8-dione itself may have limited volatility, GC-MS is an excellent complementary technique for identifying and quantifying potential volatile impurities from the synthesis process.
-
Injection Technique: A split/splitless injector is commonly used. A split injection is suitable for concentrated samples to avoid column overloading, while a splitless injection is used for trace analysis to maximize the amount of analyte reaching the column.
-
Column: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for separating a range of potential impurities.
-
Temperature Programming: A temperature gradient is essential for separating compounds with a range of boiling points. The program typically starts at a low temperature to trap volatile components and then ramps up to elute less volatile compounds.
-
Detection: Mass spectrometry provides both qualitative and quantitative information. The electron ionization (EI) mode generates a reproducible fragmentation pattern that can be used for library matching and structural elucidation of unknown impurities.
-
Instrumentation: GC system with a split/splitless injector, coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Dissolve the Oxocane-2,8-dione sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
The following table presents typical performance data for the GC-MS analysis of lactones, which can serve as a guide for validating a method for impurities in Oxocane-2,8-dione.[9][10]
| Validation Parameter | Typical Acceptance Criteria | Representative Data for Lactone Analysis |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | LOQ to 120% of specification limit | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 80.0 - 120.0% | 95.7% |
| Precision (% RSD) | ≤ 15.0% at LOQ | < 10% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~0.15 µg/mL |
| Specificity | No interfering peaks at the retention times of known impurities | Baseline resolution of all known impurities |
| Robustness | % RSD ≤ 15.0% for deliberate small changes | Method is robust to minor changes in oven temperature ramp rate and carrier gas flow. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound.[11][12] For a novel substance like Oxocane-2,8-dione, NMR is essential for unambiguous structure confirmation. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining purity without the need for a reference standard of the same compound.[13][14]
-
Solvent: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. These are the fundamental experiments for initial structure verification.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
-
-
qNMR: For quantitative analysis, a certified internal standard with a known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[15]
-
Instrumentation: NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation (Structural Elucidation): Dissolve 5-10 mg of Oxocane-2,8-dione in approximately 0.6 mL of CDCl₃.[16]
-
Data Acquisition (Structural Elucidation): Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Sample Preparation (qNMR): Accurately weigh approximately 10 mg of Oxocane-2,8-dione and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Add 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition (qNMR): Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁) to ensure full signal relaxation for accurate integration.
The combination of 1D and 2D NMR spectra will allow for the complete assignment of all proton and carbon signals in the Oxocane-2,8-dione molecule, confirming its structure. The qNMR data will provide a highly accurate and precise purity value.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[17] For Oxocane-2,8-dione, FTIR is an excellent tool for confirming the presence of the key carbonyl groups and the ester linkage within the eight-membered ring.
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a common and convenient sampling method that requires minimal sample preparation. The solid sample is simply placed in contact with the ATR crystal.
-
Spectral Region: The mid-infrared region (4000-400 cm⁻¹) is where most organic functional groups have characteristic absorption bands.
-
Instrumentation: FTIR spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the solid Oxocane-2,8-dione powder onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
C=O Stretch (Ketone): A strong absorption band around 1715 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹. The exact positions of the carbonyl stretches can be influenced by ring strain.
-
C-O Stretch (Ester): A strong absorption band in the region of 1250-1000 cm⁻¹.
-
C-H Stretch (Alkane): Absorption bands just below 3000 cm⁻¹.
Synthesizing the Data: A Holistic Approach to Characterization
The true power of these analytical techniques is realized when they are used in a complementary fashion. The cross-validation of these methods provides a comprehensive and self-validating characterization of Oxocane-2,8-dione.
Visualizing the Analytical Synergy
The following diagram illustrates how the different analytical techniques provide complementary information for a complete characterization of Oxocane-2,8-dione.
Caption: The synergistic relationship between analytical techniques.
By employing HPLC and GC-MS for quantitative analysis of purity and impurities, and cross-validating these results with the absolute purity determined by qNMR, a high degree of confidence in the quality of the material can be achieved. The structural information from NMR, corroborated by the functional group data from FTIR, provides an unambiguous identification of the molecule. This integrated and cross-validated analytical approach ensures the generation of robust and reliable data, which is essential for informed decision-making in research and drug development.
References
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Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance. PubMed Central. Available from: [Link].
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Safety Operating Guide
Mastering the Disposition of Oxocane-2,8-dione: A Guide to Safe Laboratory Disposal
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of oxocane-2,8-dione, also known as pimelic anhydride. Tailored for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step methodology to ensure the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment of Oxocane-2,8-dione
Oxocane-2,8-dione is classified as a hazardous substance requiring careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation (H335): May cause respiratory irritation.[1][2]
Given these hazards, direct disposal of oxocane-2,8-dione into standard waste streams is strictly prohibited. The primary principle for its safe disposal is through controlled chemical conversion to a less hazardous substance prior to final disposition.
The Causality Behind the Disposal Protocol: Hydrolysis and Neutralization
As a cyclic anhydride, oxocane-2,8-dione is highly reactive, particularly with nucleophiles such as water. This reactivity is the cornerstone of its safe disposal. The anhydride group readily undergoes hydrolysis, an exothermic reaction, to form the corresponding dicarboxylic acid, pimelic acid.[3][4][5] Pimelic acid is a more stable and less reactive compound, though it still requires neutralization before final disposal.
The recommended disposal procedure, therefore, is a two-step process:
-
Controlled Hydrolysis: The reactive anhydride is carefully quenched with water to convert it to pimelic acid.
-
Neutralization: The resulting pimelic acid solution is then neutralized with a suitable weak base to a pH range that is generally acceptable for aqueous laboratory waste.
This methodical approach mitigates the risks associated with the reactive nature of the anhydride and ensures the final waste product is compatible with standard laboratory aqueous waste streams, pending institutional and local regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Before commencing any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety when handling oxocane-2,8-dione.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[6] | Protects against splashes of both the anhydride and the acidic/basic solutions used in the disposal process. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7] | Prevents skin contact and irritation. |
| Body Protection | A lab coat and closed-toe shoes. A chemical-resistant apron is also recommended.[7] | Provides a barrier against spills and splashes. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[1] | Minimizes the inhalation of dust or vapors, preventing respiratory irritation. |
Step-by-Step Disposal Protocol for Oxocane-2,8-dione
This protocol is designed for the safe, in-laboratory treatment of small quantities of oxocane-2,8-dione. Always adhere to your institution's specific waste disposal guidelines and consult with your Environmental Health and Safety (EHS) department.
Materials Required:
-
Large beaker (at least 10 times the volume of the oxocane-2,8-dione to be treated)
-
Secondary containment (e.g., an ice bath)
-
Stir bar and magnetic stir plate
-
Crushed ice or an ice-water mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
Experimental Workflow Diagram
Caption: Logical workflow for the safe disposal of oxocane-2,8-dione.
Procedure:
-
Preparation:
-
In a well-ventilated chemical fume hood, prepare a large beaker containing a stirred mixture of crushed ice and cold water. The volume of the ice/water should be at least ten times the volume of the oxocane-2,8-dione to be quenched.
-
Place this beaker in a secondary container, such as a larger ice bath, to effectively manage the exothermic nature of the hydrolysis reaction.
-
-
Hydrolysis (Quenching):
-
Slowly and in small portions, add the oxocane-2,8-dione to the stirred ice/water mixture. This controlled addition is crucial to prevent a rapid temperature increase and potential splashing.
-
Continue stirring the mixture until all the oxocane-2,8-dione has dissolved and reacted to form pimelic acid.
-
-
Neutralization:
-
While continuing to stir, slowly add a saturated solution of sodium bicarbonate to the pimelic acid solution. Be mindful of gas (CO₂) evolution.
-
Periodically monitor the pH of the solution using a pH meter or pH paper.
-
Continue the addition of the sodium bicarbonate solution until the pH of the waste is within a neutral range, typically between 5.5 and 9.0.[8] Always confirm the acceptable pH range with your institution's EHS department.
-
-
Final Disposal:
-
Once the solution is neutralized and gas evolution has ceased, the resulting aqueous solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water to the neutralized solution).[8][9]
-
Crucially, you must confirm that this disposal method is permitted by your local and institutional regulations.
-
Spill Management
In the event of a spill, prompt and appropriate action is necessary.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as sand, earth, or vermiculite.[10][11] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and contact your institution's EHS department or emergency response team.
-
If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Waste Segregation and Containerization
If in-lab neutralization is not feasible or permitted, oxocane-2,8-dione waste must be collected for disposal by your institution's EHS department.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Oxocane-2,8-dione," and the associated hazards (Irritant).
-
Segregation: Do not mix oxocane-2,8-dione waste with other chemical waste streams unless compatibility has been confirmed. Store separately from strong oxidizing agents, bases, and reducing agents.[12]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Pimelic acid. Retrieved January 15, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pimelic acid, 98%. Retrieved January 15, 2026, from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved January 15, 2026, from [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved January 15, 2026, from [Link]
-
SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved January 15, 2026, from [Link]
-
CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved January 15, 2026, from [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved January 15, 2026, from [Link]
-
Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved January 15, 2026, from [Link]
-
Kansas State University. (n.d.). Although technically not waste minimization, neutralization of strong acids and bases can reduce the size of your laboratory's and KSU's aqueous waste stream. Retrieved January 15, 2026, from [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved January 15, 2026, from [Link]
-
Chegg.com. (2020, October 4). Solved adipic anhydride + excess water O adipic acid some. Retrieved January 15, 2026, from [Link]
-
Maleic Anhydride and Water Reaction: A Brief Overview. (2023, June 25). Retrieved January 15, 2026, from [Link]
-
Thirumalai Chemicals Limited. (n.d.). phthalic anhydride. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with water to form carboxylic acids. Retrieved January 15, 2026, from [Link]
-
Ymparisto.fi. (n.d.). Kemikaali. Retrieved January 15, 2026, from [Link]
-
PHTHALIC ANHYDRIDE. (2024, June 23). Retrieved January 15, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phthalic anhydride. Retrieved January 15, 2026, from [Link]
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Navigating the Safe Handling of Oxocane-2,8-dione: A Guide for Laboratory Professionals
Welcome to your essential guide for the safe handling, use, and disposal of Oxocane-2,8-dione, also known as pimelic anhydride. As a valued partner in your research and development endeavors, we are committed to providing you with the critical safety information necessary to ensure a secure laboratory environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, practical guidance that extends beyond the product to empower your work.
Understanding the Hazard Profile of Oxocane-2,8-dione
Oxocane-2,8-dione is a cyclic anhydride that serves as a versatile building block in organic synthesis. However, its utility is accompanied by a distinct hazard profile that necessitates careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Oxocane-2,8-dione is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is imperative to understand these risks to implement the appropriate safety protocols.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| (Single Exposure, Respiratory Tract Irritation) |
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. For Oxocane-2,8-dione, a comprehensive PPE strategy is not merely a recommendation but a requirement for minimizing exposure risk.
Eye and Face Protection: Shielding Against Serious Irritation
Given the classification of Oxocane-2,8-dione as a serious eye irritant, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical safety goggles that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are essential.[2]
-
Enhanced Protection: In situations with a higher risk of splashing, such as when transferring large quantities or working with heated material, a full-face shield should be worn in conjunction with safety goggles.
Hand Protection: Selecting the Right Gloves
For incidental, short-term contact, nitrile gloves are a suitable choice. However, for extended contact or immersion, more robust glove materials are recommended. Butyl rubber gloves generally offer excellent resistance to esters and ketones.[3]
Recommended Glove Selection:
| Exposure Scenario | Glove Material | Key Considerations |
| Incidental Contact | Nitrile Rubber | Preferred over latex to avoid potential allergies. Immediately replace if splashed. |
| Extended Contact | Butyl Rubber | Offers superior resistance to a wide range of esters. |
Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
Body Protection: A Barrier Against Contamination
A lab coat or chemical-resistant apron should be worn to protect street clothing and prevent skin contact. For tasks with a significant splash potential, consider a chemical-resistant suit.
Respiratory Protection: Ensuring Clean Air
Oxocane-2,8-dione may cause respiratory irritation. Therefore, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
If engineering controls are not sufficient to maintain airborne concentrations below a safe level, or if you are performing a procedure that could generate dust or aerosols, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is the recommended choice. If particulates may also be present, a combination organic vapor/particulate filter (P100) should be used.
Operational and Disposal Plans: A Step-by-Step Approach
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step 1: Pre-Handling Safety Checklist
Before beginning any work with Oxocane-2,8-dione, ensure the following:
-
A current Safety Data Sheet (SDS) is readily accessible.
-
The chemical fume hood is functioning correctly.
-
An emergency eyewash station and safety shower are unobstructed and have been recently tested.
-
All necessary PPE is available and in good condition.
-
A designated waste container for Oxocane-2,8-dione is properly labeled.
Step 2: Safe Handling Workflow
The following diagram illustrates the recommended workflow for handling Oxocane-2,8-dione to minimize exposure risk.
Caption: A step-by-step workflow for the safe handling of Oxocane-2,8-dione.
Step 3: Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area. For small spills, and if you are trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.
Step 4: Disposal Plan
Proper disposal of Oxocane-2,8-dione and any contaminated materials is a legal and ethical responsibility. All waste must be handled as hazardous waste.
-
Waste Segregation: Collect all Oxocane-2,8-dione waste, including contaminated PPE and absorbent materials, in a dedicated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Oxocane-2,8-dione".
-
Disposal Method: The recommended method of disposal is incineration by a licensed hazardous waste management facility.[1] Always consult your institution's specific hazardous waste disposal procedures and follow all local, state, and federal regulations.
The following decision tree provides guidance on the appropriate disposal pathway.
Caption: A decision-making guide for the proper disposal of materials.
Conclusion: Fostering a Culture of Safety
The safe handling of Oxocane-2,8-dione is a shared responsibility. By understanding its hazards, diligently using the correct PPE, and adhering to established operational and disposal protocols, you contribute to a safer laboratory environment for yourself and your colleagues. We are dedicated to being your preferred partner not only in providing high-quality chemical products but also in ensuring you have the knowledge and resources to use them safely and effectively.
References
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pimelic acid, 98%. Retrieved from [Link]
-
Carl ROTH. (2024, September 19). Safety Data Sheet: Pimelic acid. Retrieved from [Link]
-
University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]
-
SAS Safety Corp. (n.d.). This Chemical Resistance Chart is intended to provide general information about the reactions of different glove materials to the. Retrieved from [Link]
-
University of South Florida. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Maleic anhydride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2021, January 4). MALEIC ANHYDRIDE. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, June 3). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxocane-2,8-dione. PubChem. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
